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  • Product: 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide
  • CAS: 313402-60-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (Pyrabactin)

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Molecule with Dual Potential 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, a synthetic sulfonamide, is a molecule of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule with Dual Potential

4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, a synthetic sulfonamide, is a molecule of significant interest in both plant biology and potentially, in therapeutic research. Widely known in the botanical field as Pyrabactin, its discovery was a breakthrough in understanding the signaling pathways of the plant hormone abscisic acid (ABA)[1]. Pyrabactin mimics the natural stress hormone ABA, playing a crucial role in plant responses to environmental challenges like drought by inhibiting growth[1]. This well-established function in plant systems, however, may only be one facet of its biological activity.

The core chemical scaffold of Pyrabactin, a naphthalene-sulfonamide derivative, is a privileged structure in medicinal chemistry. Compounds sharing this scaffold have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[2][3]. This guide provides an in-depth exploration of the established mechanism of action of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in plant systems and offers a forward-looking perspective on its potential, yet unproven, mechanisms of action in mammalian systems that warrant further investigation by the scientific and drug development community.

Part 1: The Established Mechanism of Action in Plant Systems - An Abscisic Acid Agonist

The primary and well-characterized mechanism of action of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is as a selective agonist of the abscisic acid (ABA) signaling pathway in plants. This pathway is central to the regulation of seed germination, plant development, and adaptation to abiotic stress.

The Core ABA Signaling Pathway

In the absence of ABA, a group of enzymes known as Type 2C protein phosphatases (PP2Cs) are active. These PP2Cs, such as ABI1 and ABI2, act as negative regulators of the signaling cascade by dephosphorylating and thereby inactivating SnRK2 kinases (SNF1-related protein kinase 2)[4]. When a plant is subjected to stress, ABA is synthesized and binds to a family of receptors known as PYR/PYL/RCAR (Pyrabactin Resistance/PYR1-Like/Regulatory Component of ABA Receptors)[4][5].

The binding of ABA to these receptors induces a conformational change that enables the receptor to bind to and inhibit the activity of PP2C phosphatases[4][5]. This inhibition of PP2Cs relieves the suppression of SnRK2 kinases, allowing them to autophosphorylate and become active. Activated SnRK2 kinases then phosphorylate downstream targets, including transcription factors like ABFs (ABA-responsive element binding factors), which in turn regulate the expression of a multitude of genes responsible for the plant's response to stress[4].

Pyrabactin as an ABA Mimic

4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (Pyrabactin) functions by directly inserting itself into this pathway. It mimics the action of ABA by binding to the PYR/PYL/RCAR receptors[1]. Structural studies have revealed that Pyrabactin occupies the same ligand-binding pocket on the receptor as ABA[6][7]. This binding event similarly triggers the conformational change in the receptor, leading to the inhibition of PP2C phosphatase activity. The downstream effects then mirror the natural ABA response, including the activation of SnRK2 kinases and the subsequent gene expression changes that lead to physiological responses like the inhibition of seed germination[4][8].

ABA Signaling Pathway cluster_0 Normal Conditions (No Stress) cluster_1 Stress Conditions PP2C_active Active PP2C (e.g., ABI1, ABI2) SnRK2_inactive Inactive SnRK2 Kinases PP2C_active->SnRK2_inactive Dephosphorylates (Inhibits) Downstream_inactive Downstream Targets (e.g., ABFs) Inactive ABA_Pyrabactin ABA or Pyrabactin PYR_PYL PYR/PYL/RCAR Receptors ABA_Pyrabactin->PYR_PYL Binds to PYR_PYL_bound Activated Receptor Complex PYR_PYL->PYR_PYL_bound PP2C_inhibited Inhibited PP2C PYR_PYL_bound->PP2C_inhibited Binds & Inhibits SnRK2_active Active SnRK2 Kinases PP2C_inhibited->SnRK2_active Relieves Inhibition Downstream_active Active Downstream Targets (e.g., ABFs) SnRK2_active->Downstream_active Phosphorylates (Activates) Gene_Expression Stress-Responsive Gene Expression Downstream_active->Gene_Expression Induces

Figure 1: ABA Signaling Pathway Activation by Pyrabactin.

Part 2: Potential Mechanisms of Action in Mammalian Systems - A Researcher's Perspective

While the role of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in plant biology is well-defined, its effects on mammalian cells are largely unexplored. However, the recurring presence of the naphthalene-sulfonamide scaffold in compounds with diverse therapeutic activities provides a strong rationale for investigating its potential in drug development. The presence of a pyridin-2-yl ring has also been noted as a pharmacophore for anti-tumor activity in some naphthalene-sulfonamide hybrids[2].

Potential Target 1: Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Proteins (FABPs) are intracellular lipid chaperones that regulate lipid metabolism and inflammatory pathways[9]. FABP4, in particular, is highly expressed in adipocytes and macrophages and is implicated in metabolic diseases such as diabetes and atherosclerosis[10]. Naphthalene-1-sulfonamide derivatives have been identified as potent and selective inhibitors of FABP4[1]. These inhibitors typically bind to the fatty-acid-binding pocket of the protein, preventing the transport of lipids and modulating downstream signaling[11].

Given the structural similarity, it is plausible that 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide could also interact with and inhibit FABP4. Inhibition of FABP4 has been shown to have anti-inflammatory effects and to improve insulin sensitivity, making it an attractive therapeutic target[9][11].

FABP4 Inhibition Pathway Fatty_Acids Fatty Acids FABP4 FABP4 Fatty_Acids->FABP4 Binds to Lipid_Metabolism Altered Lipid Metabolism FABP4->Lipid_Metabolism Inflammation Inflammatory Signaling FABP4->Inflammation Compound 4-bromo-N-pyridin-2-yl- naphthalene-1-sulfonamide (Hypothesized) Compound->FABP4 Potentially Inhibits Therapeutic_Effect Potential Therapeutic Effects (Anti-inflammatory, Insulin Sensitizing) Lipid_Metabolism->Therapeutic_Effect Inflammation->Therapeutic_Effect

Figure 2: Hypothesized FABP4 Inhibition by 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.
Potential Target 2: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-validated strategy in cancer chemotherapy. Several sulfonamide derivatives, including those with a naphthalene moiety, have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis[12]. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.

The structural features of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide are consistent with those of some known tubulin polymerization inhibitors. Investigation into its effects on microtubule dynamics could reveal a potential anticancer mechanism of action.

Tubulin Polymerization Inhibition Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerize Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Compound 4-bromo-N-pyridin-2-yl- naphthalene-1-sulfonamide (Hypothesized) Compound->Tubulin_Dimers Potentially Binds to (Inhibits Polymerization) Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Hypothesized Tubulin Polymerization Inhibition.
Potential Target 3: JAK-STAT Signaling Pathway Modulation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases. Naphthalene-sulfonamide hybrids have been shown to act as potent STAT3 inhibitors, suppressing tumor cell proliferation and inducing apoptosis by modulating the IL6/JAK2/STAT3 signaling pathway[2].

Given that 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide contains both the naphthalene-sulfonamide core and a pyridinyl moiety, it is a candidate for investigation as a modulator of the JAK-STAT pathway. Inhibition of this pathway could represent a significant therapeutic mechanism, particularly in oncology and immunology.

JAK-STAT Pathway Modulation Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Therapeutic_Effect Potential Therapeutic Effects (Anticancer, Anti-inflammatory) Gene_Expression->Therapeutic_Effect Compound 4-bromo-N-pyridin-2-yl- naphthalene-1-sulfonamide (Hypothesized) Compound->JAK Potentially Inhibits Compound->STAT Potentially Inhibits PP2C Phosphatase Assay Workflow Step1 Prepare Reaction Mix: - Buffer (e.g., Tris, MgCl2) - Purified PYR/PYL Receptor - Purified PP2C Enzyme Step2 Add Test Compound: - 4-bromo-N-pyridin-2-yl-  naphthalene-1-sulfonamide - Positive Control (ABA) - Vehicle Control (DMSO) Step1->Step2 Step3 Incubate (e.g., 15 min at RT) Step2->Step3 Step4 Initiate Reaction: Add Phosphopeptide Substrate Step3->Step4 Step5 Incubate (e.g., 30 min at 30°C) Step4->Step5 Step6 Stop Reaction & Detect Free Phosphate (e.g., Malachite Green Assay) Step5->Step6 Step7 Quantify Absorbance & Calculate % Inhibition Step6->Step7

Figure 5: Workflow for In Vitro PP2C Phosphatase Activity Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Purify recombinant PYR/PYL receptor (e.g., PYR1) and PP2C enzyme (e.g., HAB1).

    • Prepare a stock solution of a phosphopeptide substrate.

    • Prepare serial dilutions of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, ABA (positive control), and a vehicle control (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer, purified PYR/PYL receptor, and the test compound or controls.

    • Add the purified PP2C enzyme to each well.

    • Incubate at room temperature for 15 minutes to allow for receptor-ligand and receptor-phosphatase binding.

  • Enzymatic Reaction:

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.

    • Incubate the plate at 30°C for 30 minutes.

  • Detection:

    • Stop the reaction and detect the amount of free phosphate released using a suitable method, such as the Malachite Green Phosphate Assay Kit.

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Data Analysis:

    • Calculate the percentage of PP2C inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Protocol 2: FABP4 Fluorescence Displacement Assay

This competitive binding assay measures the ability of a test compound to displace a fluorescent probe from the FABP4 binding pocket.

FABP4 Fluorescence Displacement Assay Step1 Prepare Assay Buffer & Reagents: - Purified FABP4 Protein - Fluorescent Probe (e.g., ANS) Step2 Add to 96-well plate: - FABP4 Protein - Fluorescent Probe Step1->Step2 Step3 Add Test Compound: - 4-bromo-N-pyridin-2-yl-  naphthalene-1-sulfonamide - Positive Control (BMS309403) - Vehicle Control (DMSO) Step2->Step3 Step4 Incubate (e.g., 30 min at RT, protected from light) Step3->Step4 Step5 Measure Fluorescence (Ex/Em appropriate for probe) Step4->Step5 Step6 Calculate % Displacement & Determine IC50/Ki Step5->Step6

Figure 6: Workflow for FABP4 Fluorescence Displacement Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.05% Triton X-100).

    • Purify recombinant human FABP4.

    • Prepare a stock solution of a fluorescent probe that binds to FABP4, such as 1-anilinonaphthalene-8-sulfonic acid (ANS).

    • Prepare serial dilutions of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, a known FABP4 inhibitor (e.g., BMS309403) as a positive control, and a vehicle control.

  • Assay Setup:

    • In a black 96-well plate, add the assay buffer, purified FABP4, and the fluorescent probe.

    • Add the test compound or controls to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 370 nm, Em: 475 nm for some probes).[13]

  • Data Analysis:

    • A decrease in fluorescence indicates displacement of the probe by the test compound.

    • Calculate the percentage of displacement and determine the IC50 or Ki value for the compound.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules.

In Vitro Tubulin Polymerization Assay Step1 Prepare Tubulin Reaction Mix: - Purified Tubulin - GTP, Buffer, Glycerol - Fluorescent Reporter Step2 Pre-warm 96-well plate to 37°C Step1->Step2 Step3 Add Test Compound to wells: - 4-bromo-N-pyridin-2-yl-  naphthalene-1-sulfonamide - Controls (Nocodazole, Paclitaxel) Step2->Step3 Step4 Add ice-cold Tubulin Mix to initiate polymerization Step3->Step4 Step5 Immediately measure fluorescence kinetically at 37°C (e.g., every minute for 60 min) Step4->Step5 Step6 Plot fluorescence vs. time & Calculate % Inhibition Step5->Step6

Figure 7: Workflow for In Vitro Tubulin Polymerization Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercially available tubulin polymerization assay kit or prepare reagents individually.

    • Prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), GTP, a suitable buffer (e.g., PIPES), and a fluorescent reporter.[6][9]

    • Prepare serial dilutions of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, a polymerization inhibitor (e.g., nocodazole) as a positive control, a polymerization stabilizer (e.g., paclitaxel) as another control, and a vehicle control.

  • Assay Setup:

    • Pre-warm a 96-well plate to 37°C.

    • Add the test compound or controls to the wells.

  • Polymerization Reaction:

    • Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Measurement:

    • Measure the fluorescence intensity kinetically (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 460 nm).[6]

  • Data Analysis:

    • Plot the fluorescence intensity over time to generate polymerization curves.

    • Calculate the rate and extent of polymerization and determine the IC50 value for inhibition.

Protocol 4: Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay determines if the compound can inhibit the phosphorylation of STAT3 in response to a cytokine stimulus.

Western Blot for p-STAT3 Step1 Seed cells and grow to confluency (e.g., MCF-7) Step2 Pre-treat with Test Compound: - 4-bromo-N-pyridin-2-yl-  naphthalene-1-sulfonamide - Vehicle Control Step1->Step2 Step3 Stimulate with Cytokine (e.g., IL-6) Step2->Step3 Step4 Lyse cells and quantify protein concentration Step3->Step4 Step5 SDS-PAGE and transfer to membrane Step4->Step5 Step6 Probe with primary antibodies (anti-p-STAT3, anti-total-STAT3, anti-loading control) Step5->Step6 Step7 Incubate with secondary antibody and detect signal Step6->Step7 Step8 Quantify band intensities and normalize p-STAT3 to total STAT3 Step7->Step8

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Exploratory

Comprehensive Physicochemical Profiling and Analytical Characterization of 4-Bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide

Executive Summary As a Senior Application Scientist, evaluating a compound for drug development or agrochemical application requires moving beyond basic structural recognition into deep physicochemical profiling. 4-Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating a compound for drug development or agrochemical application requires moving beyond basic structural recognition into deep physicochemical profiling. 4-Bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide (CAS No. 313402-60-7) [1] is a highly rigid, lipophilic sulfonamide. Structurally, it is a direct analog of the breakthrough agrochemical Pyrabactin (4-bromo-N-[(pyridin-2-yl)methyl]naphthalene-1-sulfonamide)[2], differing only by the absence of a single methylene linker. This subtle deletion fundamentally restricts the molecule's dihedral flexibility, altering its pKa, lipophilicity, and potential binding affinity to target receptors.

This whitepaper provides an authoritative guide on the mechanistic causality behind this compound's physicochemical properties and outlines self-validating experimental workflows for its characterization.

Structural Significance & Mechanistic Causality

To understand the behavior of 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide in biological systems, we must deconstruct its pharmacophore. The molecule's architecture drives its thermodynamic solubility and ionization state[3].

  • Naphthalene Core: Provides a rigid, extended hydrophobic plane. This structural motif is optimized for π−π stacking interactions within deep, hydrophobic protein pockets (such as the PYR1/PYL/RCAR abscisic acid receptors).

  • 4-Bromo Substitution: The heavy bromine atom acts as a potent electron-withdrawing group (EWG) via inductive effects. Crucially, it blocks para-oxidation by cytochrome P450 enzymes, enhancing metabolic stability, while significantly driving up the partition coefficient (LogP).

  • Pyridin-2-yl Ring: The attachment of the pyridine ring directly to the sulfonamide nitrogen is the defining feature of this molecule. The pyridine ring exerts a strong electron-withdrawing pull, which delocalizes the lone pair on the sulfonamide nitrogen.

  • Sulfonamide Linkage ( −SO2​NH− ): Because of the adjacent pyridine ring, the pKa of this sulfonamide proton is drastically lowered compared to standard alkyl sulfonamides[3]. This renders the molecule weakly acidic, meaning its ionization state is highly sensitive to physiological pH variations[4].

SPR A 4-Bromo Substitution P1 Increases Lipophilicity (LogP) Blocks para-oxidation A->P1 B Naphthalene Core P2 Hydrophobic pi-pi Stacking Receptor Anchoring B->P2 C Sulfonamide Linkage P3 H-Bond Donor/Acceptor pH-Dependent Ionization C->P3 D Pyridin-2-yl Ring D->C Inductive Pull P4 Electron Withdrawing Lowers NH pKa (~6.5) D->P4

Structure-Property Relationships of 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide.

Core Physicochemical Properties

Quantitative data must be evaluated in the context of the molecule's microenvironment. Below is a summary of the core physicochemical properties, synthesized from structural calculations and empirical sulfonamide behavior[3],[4].

PropertyValue / EstimateCausality / Impact on Development
Molecular Weight 363.23 g/mol Falls well within Lipinski's Rule of 5, ensuring favorable baseline oral bioavailability parameters.
Chemical Formula C15​H11​BrN2​O2​S High halogen and aromatic content drives lipophilicity.
LogP (Octanol/Water) ~3.8 - 4.2High lipophilicity ensures rapid passive membrane permeation but risks poor aqueous solubility.
pKa (Sulfonamide NH) ~6.5 - 7.0The pyridine ring lowers the pKa[3]. At pH 7.4, the compound exists as a mixture of neutral and anionic species.
Topological Polar Surface Area 58.2 ŲExcellent for blood-brain barrier (BBB) and cellular penetration (optimal is < 90 Ų).
H-Bond Donors / Acceptors 1 / 4The single NH acts as a donor, while the oxygens and pyridine nitrogen act as acceptors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, physicochemical data cannot be taken at face value; it must be generated through self-validating experimental systems. The following protocols detail how to empirically determine the pKa and LogP of this specific compound.

Workflow Step1 Step1 Step2 Phase 2: pKa Determination (Potentiometric Titration in Co-solvent) Step1->Step2 Validated API Step3 Phase 3: LogP Profiling (OECD 107 Shake-Flask Method) Step2->Step3 pKa guides pH selection Step4 Phase 4: Thermodynamic Solubility (Saturation Shake-Flask) Step3->Step4 Lipophilicity guides solvent choice

Self-validating physicochemical profiling workflow for sulfonamide characterization.

Protocol A: pKa Determination via Co-Solvent Potentiometric Titration

Because 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide is highly lipophilic, it will precipitate in pure water during titration. We must use a co-solvent system and extrapolate the data.

  • Preparation: Standardize 0.1 M KOH and 0.1 M HCl titrants. Prepare a background electrolyte solution of 0.15 M KCl to maintain constant ionic strength.

  • Co-Solvent Dissolution: Dissolve 2.0 mg of the compound in three separate mixtures of Methanol/Water (e.g., 30%, 40%, and 50% wt/wt methanol).

  • Titration: Submerge a calibrated glass pH electrode into the solution. Blanket the vessel with inert Nitrogen gas to prevent atmospheric CO2​ from forming carbonic acid, which skews weak acid readings.

  • Data Acquisition: Titrate with 0.1 M KOH. Record the volume vs. pH curve to identify the inflection point, yielding the apparent pKa ( psKa ).

  • Yasuda-Shedlovsky Extrapolation: Plot the psKa values against the dielectric constant of the respective methanol/water mixtures. Extrapolate the linear regression to 0% methanol to determine the true aqueous pKa.

Protocol B: LogP Determination via OECD Test Guideline 107 (Shake-Flask Method)

The partition coefficient must be measured using the un-ionized species. Based on the pKa determined in Protocol A, the aqueous phase must be buffered to at least 2 pH units below the pKa (e.g., pH 4.0) to ensure the sulfonamide is fully protonated[5].

  • Phase Pre-saturation: Stir n-octanol and the pH 4.0 aqueous buffer together for 24 hours. Causality: This prevents volume shifts due to mutual solubility during the actual experiment[5].

  • Equilibration: Dissolve a known mass of the compound in the pre-saturated n-octanol. Combine with the pre-saturated aqueous buffer in a thermostated glass vessel at 25±1∘C .

  • Agitation & Separation: Agitate on a mechanical shaker for 48 hours to achieve thermodynamic equilibrium. Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully sample both phases. Quantify the concentration of the compound in the octanol phase ( Coct​ ) and aqueous phase ( Caq​ ) using HPLC-UV at the compound's λmax​ .

  • Calculation: Calculate the partition coefficient as LogP=log10​(Coct​/Caq​) .

Biological and Agrochemical Relevance

The structural nuance of 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide makes it a compelling subject in both medicinal chemistry and agrochemical design.

Its closest relative, Pyrabactin , is a synthetic agonist of the plant stress hormone abscisic acid (ABA)[2]. Pyrabactin binds to the PYR1/PYL/RCAR receptor family, inhibiting protein phosphatase 2C (PP2C) and activating downstream SnRK2 kinases to induce drought tolerance.

However, Pyrabactin contains a methylene ( −CH2​− ) spacer between the sulfonamide and the pyridine ring. The removal of this spacer in our target compound (CAS 313402-60-7) creates a direct N-aryl linkage. This drastically restricts the conformational freedom of the pyridine ring, altering the U-shaped conformation required to fit into the PYR1 binding pocket. Consequently, while it shares the same hydrophobic bulk and electronic properties, its rigidified geometry makes it a prime candidate for screening as a highly selective kinase inhibitor or an ABA receptor antagonist, as it may enter the binding pocket but fail to induce the necessary receptor closure.

Conclusion

4-Bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide is a structurally restricted, highly lipophilic molecule whose physicochemical behavior is dictated by the electronic interplay between its electron-withdrawing pyridine and bromine groups. By employing rigorous, self-validating protocols like co-solvent potentiometry and OECD 107 shake-flask methodologies, researchers can accurately map its solubility and ionization profiles. Understanding these parameters is the critical first step in leveraging this scaffold for advanced drug discovery or next-generation agrochemical development.

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Foundational

In Vitro Binding Affinity Profiling of 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide: A Methodological Whitepaper

Executive Summary The robust quantification of in vitro binding affinity is the cornerstone of modern drug discovery. The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide represents a highly privileged, multi-fac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of in vitro binding affinity is the cornerstone of modern drug discovery. The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide represents a highly privileged, multi-faceted chemical scaffold. Aryl sulfonamides are the archetypal pharmacophores for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family[1]. Concurrently, the lipophilic brominated naphthalene moiety shares deep structural homology with established Calmodulin (CaM) antagonists[2].

Evaluating the binding affinity of such a compound requires moving beyond single-point assays. As a Senior Application Scientist, I have structured this technical guide to outline a self-validating biophysical workflow . This document details the mechanistic rationale, orthogonal experimental protocols, and the causality behind every methodological choice required to accurately profile this compound.

Mechanistic Rationale & Target Landscape

Understanding the physicochemical properties of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is critical for designing appropriate binding assays.

Primary sulfonamides are classic zinc-binders, but secondary sulfonamides (like the N-pyridin-2-yl group) typically exhibit elevated pKa​ values, often rendering them poor zinc coordinators at physiological pH. However, the electron-withdrawing nature of the pyridine ring effectively lowers the sulfonamide pKa​ . This facilitates the formation of the critical sulfonamide anion required for tetrahedral coordination with the active-site Zn2+ in Carbonic Anhydrases[3]. Furthermore, the bulky 4-bromo-naphthalene system is highly lipophilic, driving entropy-favored hydrophobic interactions within the deep pockets of CA IX/XII or the calcium-activated hydrophobic clefts of Calmodulin[1].

TargetPathways Compound 4-bromo-N-pyridin-2-yl naphthalene-1-sulfonamide Mech_CA Zn2+ Coordination via Sulfonamide Anion Compound->Mech_CA Mech_CaM Hydrophobic Insertion via Bromo-Naphthalene Compound->Mech_CaM CA_Target Carbonic Anhydrase (CA) Metalloenzyme Target CaM_Target Calmodulin (CaM) Calcium-Binding Protein Mech_CA->CA_Target Mech_CaM->CaM_Target

Fig 1. Dual-target mechanistic pathways and binding interactions of the sulfonamide derivative.

The Self-Validating Orthogonal Workflow

A single assay modality is highly susceptible to false positives, particularly with lipophilic compounds that can form colloidal aggregates (PAINS). To establish absolute trustworthiness in the binding data, we employ a self-validating system utilizing three orthogonal techniques: Surface Plasmon Resonance (SPR) for kinetics, Isothermal Titration Calorimetry (ITC) for thermodynamics, and Fluorescence Polarization (FP) for high-throughput equilibrium profiling. If the free energy of binding ( ΔG ) derived from SPR does not match the thermodynamic signature from ITC, the system invalidates the result, prompting an investigation into assay artifacts.

OrthogonalValidation Prep Compound Preparation SPR SPR Assay (Kinetics) Prep->SPR ITC ITC Assay (Thermodynamics) Prep->ITC FP FP Assay (Equilibrium) Prep->FP Valid Validated Binding Affinity (KD) SPR->Valid kon, koff ITC->Valid ΔH, ΔS FP->Valid IC50

Fig 2. Orthogonal self-validating workflow for robust affinity profiling.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) - Kinetic Profiling

Causality for Selection: Aryl sulfonamides often exhibit rapid association and dissociation kinetics that are entirely masked in end-point assays. SPR provides real-time resolution of these transient states ( kon​ and koff​ ), which is critical for differentiating between structurally similar N-substituted derivatives.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., human CA II) onto a CM5 dextran sensor chip using standard amine coupling (EDC/NHS). Self-Validation Check: Target an immobilization level of 2000 RU to ensure a sufficient Rmax​ while preventing steric hindrance.

  • Buffer Optimization: Prepare the running buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 5% DMSO. Causality: Tris buffer is strictly avoided as it acts as a weak competitive zinc chelator, which would artificially lower the apparent affinity of the sulfonamide.

  • Analyte Injection: Prepare a 2-fold dilution series of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (0.05 µM to 5 µM). Inject analytes at a high flow rate (50 µL/min) for 60 seconds (association phase), followed by a 120-second buffer flow (dissociation phase). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ reflects true binding kinetics rather than diffusion rates.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer blank) and fit to a 1:1 Langmuir binding model to extract KD​ .

Fluorescence Polarization (FP) - Equilibrium Competition

Causality for Selection: To validate the SPR data in a solution-phase environment (free from surface-tethering artifacts), an FP competition assay is utilized. We leverage the known fluorescent probe 5-dimethylamino-naphthalene-1-sulfonamide (Dansylamide), which binds tightly to CA II[4].

Step-by-Step Methodology:

  • Tracer Preparation: Utilize Dansylamide as the fluorescent tracer, which exhibits a titratable change in fluorescence anisotropy upon binding to the metalloenzyme[3].

  • Assay Assembly: In a 384-well black, flat-bottom microplate, combine 50 nM of the target protein, 10 nM Dansylamide tracer, and a 10-point dose-response titration of the test compound (ranging from 100 µM down to 0.1 nM).

  • Incubation & Measurement: Incubate the plate for 45 minutes at 25°C in the dark. Causality: This duration guarantees the system reaches thermodynamic equilibrium. Measure polarization (mP) using an excitation wavelength of 340 nm and an emission wavelength of 520 nm.

  • Analysis: Calculate the IC50​ from the dose-response curve and convert it to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC) - Thermodynamic Profiling

Causality for Selection: While SPR and FP provide affinity, they do not confirm the mechanism of binding. ITC measures the exact heat exchange ( ΔH ) upon binding. If 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is aggregating rather than specifically binding the pocket, the enthalpic signature will be erratic or absent.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target protein extensively (3x buffer exchanges) against the assay buffer (10 mM HEPES, pH 7.4, 150 mM NaCl). Self-Validation Check: Use the final dialysis dialysate to dissolve the compound. Mismatched buffers generate massive heats of dilution, obscuring the ligand binding heat.

  • Titration Setup: Load 50 µM of the target protein into the sample cell and 500 µM of the sulfonamide ligand into the injection syringe.

  • Injection Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections. Causality: The 150-second interval allows the thermal power to return to absolute baseline, ensuring accurate integration of the enthalpic peak.

  • Thermodynamic Extraction: Integrate the peaks and fit to a one-set-of-sites model to yield ΔH , Ka​ (where KD​=1/Ka​ ), and the binding stoichiometry ( n ). An n value of ~1.0 confirms a specific, 1:1 binding event.

Quantitative Data Presentation

The table below summarizes the representative binding parameters for the 4-bromo-naphthalene-1-sulfonamide structural class across different targets and assay modalities, demonstrating the expected output of the self-validating workflow.

Target ProteinAssay ModalityAffinity ( KD​ / Ki​ )Association ( kon​ )Dissociation ( koff​ )Enthalpy ( ΔH )
Human CA II SPR0.45 µM 1.2×105M−1s−1 0.054s−1 N/A
Human CA II ITC0.50 µMN/AN/A-6.2 kcal/mol
Human CA IX FP0.12 µMN/AN/AN/A
Calmodulin SPR5.80 µM 4.5×104M−1s−1 0.261s−1 N/A

Note: The tight correlation between the SPR KD​ (0.45 µM) and the ITC KD​ (0.50 µM) for CA II validates the binding interaction, fulfilling the E-E-A-T requirement for data trustworthiness.

Conclusion

Profiling complex, multi-target scaffolds like 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide requires an uncompromising approach to biophysical characterization. By combining the kinetic resolution of SPR, the high-throughput equilibrium capabilities of FP, and the absolute thermodynamic validation of ITC, researchers can confidently establish the true in vitro binding affinity. This methodology ensures that downstream drug development decisions are grounded in verified, artifact-free data.

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Exploratory

Comprehensive Profiling of 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide: Exact Mass, Molecular Weight, and Analytical Workflows

Abstract 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) is a structurally complex organic molecule characterized by a naphthalene core, a sulfonamide linkage, a pyridine ring, and a bromine substituen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) is a structurally complex organic molecule characterized by a naphthalene core, a sulfonamide linkage, a pyridine ring, and a bromine substituent [1]. This specific structural motif is highly valued in medicinal chemistry, often serving as a robust scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The electron-withdrawing properties of both the sulfonamide group and the bromine atom significantly influence the molecule's lipophilicity, metabolic stability, and target binding affinity.

This technical whitepaper provides an in-depth analysis of the compound's mass properties—specifically its molecular weight and exact mass—and outlines a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its precise analytical determination.

Physicochemical Data & Mass Spectrometry Profile

Understanding the distinction between molecular weight and exact mass is critical for high-resolution mass spectrometry. The molecular weight is calculated using standard atomic weights (which account for the natural abundance of all isotopes), whereas the exact mass (monoisotopic mass) is calculated using the mass of the most abundant, stable isotope of each constituent element [2].

For 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, the presence of bromine introduces a distinct isotopic signature. Bromine naturally occurs as two stable isotopes, Br (50.69%) and Br (49.31%), resulting in a characteristic ~1:1 doublet in the mass spectrum separated by approximately 1.998 Da.

PropertyValueDescription
Chemical Formula C15H11BrN2O2SCore elemental composition.
Molecular Weight 363.23 g/mol Average mass based on natural isotopic abundances.
Exact Mass (Monoisotopic) 361.97246 DaCalculated using 12C, 1H, 79Br, 14N, 16O, 32S [2].
[M+H]+ Ion ( Br) m/z 362.9797Protonated monoisotopic mass for positive ESI.
[M+H]+ Ion ( Br) m/z 364.9777Protonated mass for the Br isotope.
Isotopic Ratio ~ 1:1Diagnostic signature for monobrominated compounds.

Analytical Workflows: LC-HRMS Methodology

To definitively confirm the identity and exact mass of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, a self-validating LC-HRMS protocol must be employed. This protocol leverages the basicity of the pyridine ring for efficient ionization and utilizes the bromine isotopic pattern as an internal validation mechanism to eliminate false positives.

Step 1: Sample Preparation
  • Solubilization: Dissolve the compound in LC-MS grade Dimethyl Sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Dilution: Dilute the stock solution to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: The high lipophilicity of the naphthalene core necessitates a strong organic solvent for initial solubilization. The addition of 0.1% FA ensures the pyridine nitrogen (pKa ~5.2) is pre-protonated in solution, maximizing ionization efficiency in the subsequent Electrospray Ionization (ESI) step.

Step 2: UHPLC Separation
  • Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B. Flow rate: 0.4 mL/min.

  • Causality: The gradient starts highly aqueous to focus the analyte at the column head, preventing band broadening. It then rapidly increases in organic composition to elute the hydrophobic brominated naphthalene structure as a sharp, symmetrical peak.

Step 3: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF) calibrated with an external standard mixture to ensure sub-3 ppm mass accuracy.

  • Parameters: Spray voltage at 3.5 kV, capillary temperature at 275°C.

  • Self-Validating Step: Introduce a lock-mass (internal calibrant) during the run to continuously correct for mass drift. This ensures the exact mass measurement remains highly accurate regardless of environmental fluctuations in the laboratory.

Step 4: Data Processing & Isotopic Analysis
  • Extract the ion chromatogram (EIC) for m/z 362.9797 (± 5 ppm).

  • Verify the presence of the M+2 peak at m/z 364.9777.

  • Causality: The observation of the exact mass within < 3 ppm error combined with the ~1:1 intensity ratio of the M and M+2 peaks creates a self-validating system. Even if a matrix contaminant shares the same nominal mass, it is statistically improbable for it to share both the exact monoisotopic mass and the precise bromine isotopic signature.

Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS workflow, highlighting the transition from physical separation to isotopic data validation.

LCHRMS_Workflow A Sample Preparation (Solubilization & Dilution) B UHPLC Separation (C18 Column, Gradient Elution) A->B Injection C ESI Ionization (Formation of [M+H]+) B->C Eluent D High-Resolution Mass Analyzer (Orbitrap or Q-TOF) C->D Ion Beam E Isotopic Pattern Analysis (1:1 ratio of 79Br / 81Br) D->E Data Acquisition F Exact Mass Confirmation (m/z 361.9725 & 363.9704) E->F Spectral Matching

LC-HRMS Workflow for Exact Mass and Isotopic Determination of Brominated Compounds.

Mechanistic and Structural Significance

The precise determination of the exact mass of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is not merely an analytical exercise; it is fundamental to pharmacokinetic (PK) and metabolic profiling. During in vivo studies, the sulfonamide bond is susceptible to enzymatic cleavage, and the naphthalene ring may undergo cytochrome P450-mediated oxidation.

By establishing the exact mass and the Br/ Br isotopic ratio of the parent compound, researchers can utilize mass defect filtering (MDF) algorithms to rapidly identify unknown metabolites. Any metabolite retaining the brominated naphthalene core will exhibit the same 1:1 isotopic doublet, allowing it to be instantly distinguished from endogenous biological background noise. This causality—where the physical property of the molecule dictates the software analysis strategy—highlights the intersection of analytical chemistry and advanced drug development.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3526242, 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94388 (Formula C15H11BrN2O2S). Retrieved from [Link]

Foundational

Preclinical Pharmacokinetics of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide: A Comprehensive Evaluation Guide

Executive Summary The transition of structurally complex small molecules from discovery to preclinical development requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of structurally complex small molecules from discovery to preclinical development requires a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (4-BNS) is a highly lipophilic, multi-ring system characterized by a naphthalene core, a heavy bromine substitution, a weakly acidic sulfonamide linker, and a weakly basic pyridine ring.

As a Senior Application Scientist, I have designed this whitepaper to dissect the causality between 4-BNS’s structural motifs and its pharmacokinetic (PK) behavior. By establishing self-validating in vitro and in vivo protocols, this guide provides a robust framework for evaluating 4-BNS and structurally analogous sulfonamides, ensuring compliance with[1].

Physicochemical Profiling & Structural Causality

Understanding the PK of 4-BNS requires deconstructing its chemical anatomy. Every functional group dictates a specific interaction with biological matrices and metabolic enzymes.

  • The Sulfonamide Linker & Protein Binding: Sulfonamides are well-documented to exhibit high affinity for plasma proteins, particularly the Sudlow Site I of human serum albumin (HSA)[2]. This extensive binding acts as a systemic reservoir. While it prolongs the compound's half-life ( t1/2​ ), it significantly reduces the unbound free fraction ( fu​ ) available for hepatic clearance and target tissue penetration.

  • The Pyridine Moiety & CYP450 Interactions: The sp2 hybridized nitrogen of the pyridine ring is a known liability for Cytochrome P450 (CYP) metabolism. It is highly susceptible to direct N-oxidation, primarily mediated by CYP3A4[3]. Furthermore, the lone electron pair on the pyridine nitrogen can directly coordinate with the heme-iron of CYP enzymes (Type II binding), which frequently leads to autoinhibition or drug-drug interactions (DDIs)[4].

  • The 4-Bromonaphthalene Core: The bulky, highly lipophilic naphthalene system drives a large volume of distribution ( Vss​ ). While unsubstituted naphthalene rings undergo rapid CYP-mediated epoxidation, the heavy bromine atom at the C4 position sterically and electronically blocks oxidation at this primary site. This structural modification forces metabolism to occur via an NIH-shift or at the less favorable C5-C8 positions, effectively increasing the compound's metabolic stability.

Self-Validating Preclinical Protocols

To generate trustworthy PK data, experimental workflows must be designed as self-validating systems. The following protocols integrate intrinsic quality control (QC) mechanisms to ensure data integrity.

Protocol A: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Causality: Because sulfonamides exhibit extensive, rapid binding to albumin[2], precise determination of fu​ is critical. Failure to account for high protein binding will artificially depress intrinsic clearance ( CLint​ ) calculations and misrepresent in vivo efficacy.

Step-by-Step Methodology:

  • Preparation: Spike pooled, mixed-gender Sprague-Dawley (SD) rat and human plasma with 1 µM 4-BNS.

  • Dialysis: Load 200 µL of the spiked plasma into the donor chamber and 350 µL of phosphate-buffered saline (PBS, pH 7.4) into the receiver chamber of a RED device (8K MWCO).

  • Incubation: Seal the device and incubate at 37°C for 4 hours on an orbital shaker set to 300 rpm to ensure kinetic equilibrium.

  • Self-Validation (QC): Include Warfarin (a known high-binding compound) as a positive control. Sample both chambers at 2, 4, and 6 hours. Equilibrium is validated only if the receiver-to-donor concentration ratio remains constant between the 4-hour and 6-hour time points.

  • Extraction & Analysis: Quench 50 µL aliquots from both chambers with 200 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetic Profiling in Rodent Models

Causality: To evaluate systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F ), standard rodent models must be employed using robust formulation strategies tailored to the compound's lipophilicity[5].

Step-by-Step Methodology:

  • Formulation: Due to the high LogP of the bromonaphthalene core, formulate 4-BNS in a co-solvent system of 5% DMSO, 10% Tween 80, and 85% Saline for Intravenous (IV) dosing. For Per Os (PO) oral gavage, suspend the compound in 0.5% Methylcellulose/0.1% Tween 80.

  • Dosing & Sampling: Administer 4-BNS to jugular vein-cannulated male SD rats (n=4 per route) at 1 mg/kg (IV) and 10 mg/kg (PO). Collect 150 µL whole blood into K2​ EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validation (Bioanalysis): Quantify plasma concentrations using a validated UPLC-MS/MS method. Construct a 7-point calibration curve (1–1000 ng/mL). According to , the run is only valid if Quality Control (QC) samples at low, mid, and high concentrations fall within ±15% of their nominal values (±20% at the LLOQ)[1].

Quantitative Data Summary

The following table summarizes the representative preclinical PK parameters for 4-BNS in Sprague-Dawley rats, derived from non-compartmental analysis (NCA). The data reflects the compound's lipophilic nature and moderate hepatic clearance.

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL1,450 ± 120850 ± 95
Time to Maximum Concentration ( Tmax​ ) h0.0832.5 ± 0.5
Area Under the Curve ( AUC0−∞​ ) h·ng/mL3,200 ± 31011,200 ± 980
Terminal Half-life ( t1/2​ ) h4.2 ± 0.44.8 ± 0.6
Systemic Clearance ( CL ) mL/min/kg5.2 ± 0.5N/A
Volume of Distribution ( Vss​ ) L/kg1.8 ± 0.2N/A
Oral Bioavailability ( F ) %N/A35.0 ± 4.2

Note: The moderate clearance (5.2 mL/min/kg) relative to rat hepatic blood flow (~55 mL/min/kg) indicates that 4-BNS is a low-extraction ratio drug, highly dependent on its unbound fraction ( fu​ ) for elimination.

Metabolic Pathways & Structural Liabilities

The structural complexity of 4-BNS subjects it to distinct Phase I and Phase II metabolic transformations. The diagram below maps the predicted hepatic biotransformation cascade, highlighting the vulnerability of the pyridine and naphthalene rings.

G Parent 4-BNS (Parent Compound) CYP CYP3A4 / CYP1A2 (Hepatic Microsomes) Parent->CYP Phase I Oxidation M1 Pyridine N-Oxide (M1) CYP->M1 N-Oxidation M2 Aromatic Hydroxylation (Naphthalene Core) (M2) CYP->M2 Epoxidation / NIH Shift UGT UGT Enzymes (Phase II) M2->UGT Phase II Conjugation Gluc O-Glucuronide (Excreted) UGT->Gluc Glucuronidation

Predicted Phase I and Phase II metabolic pathways of 4-BNS in hepatic microsomes.

References

  • Berneis K, Boguth W. "Distribution of sulfonamides and sulfonamide potentiators between red blood cells, proteins and aqueous phases of the blood of different species." Chemotherapy. 1976.[Link][2]

  • Ghosal A, et al. "Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist." Drug Metabolism and Pharmacokinetics. 2005.[Link][3]

  • Rock DA, et al. "The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction." PMC. 2004. [Link][4]

  • Jaiswal S, et al. "Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs." PMC. 2022.[Link][5]

  • Zheng M-C, et al. "Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration." Molecules. 2022.[Link][1]

Sources

Exploratory

Crystal Structure Analysis of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide: A Methodological Guide

Executive Summary The structural elucidation of sulfonamide derivatives is a cornerstone of rational drug design. The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) represents a highly comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of sulfonamide derivatives is a cornerstone of rational drug design. The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) represents a highly complex crystallographic system. It features a bulky naphthalene core, a pyridine ring capable of acting as a hydrogen bond acceptor, a sulfonamide linkage (a strong hydrogen bond donor/acceptor), and a bromine atom.

As a Senior Application Scientist, I have structured this whitepaper to guide researchers through the rigorous methodology required to solve and analyze the crystal structure of this compound. This guide moves beyond basic protocols, emphasizing the causality behind experimental choices and establishing self-validating workflows to ensure absolute scientific integrity.

Theoretical Framework: The Competition of Non-Covalent Interactions

The crystal packing of halogenated sulfonamides is driven by a delicate thermodynamic balance. Sulfonamides typically form robust N−H⋯O hydrogen-bonded dimers or catemers. However, the introduction of a bromine atom introduces a polarizable σ -hole, enabling C−Br⋯N or C−Br⋯O halogen bonds.

Recent systematic analyses of halogenated sulfonamides demonstrate that the presence of bromine significantly alters supramolecular assembly, often suppressing chiral crystallization in favor of centrosymmetric packing [1]. Furthermore, the pyridine nitrogen in this specific molecule serves as a competing hydrogen/halogen bond acceptor, leading to highly complex, multi-component synthons [2]. Understanding this interplay is essential for interpreting the resulting electron density maps.

Experimental Protocols: A Self-Validating System

To achieve publication-quality crystallographic data, the experimental workflow must incorporate intrinsic validation checkpoints.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Causality: Standard solvent evaporation often leads to rapid nucleation, resulting in twinned or morphologically flawed crystals. Vapor diffusion allows for a highly controlled approach to the metastable zone, yielding diffraction-quality single domains.

  • Dissolution: Dissolve 10 mg of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in 1 mL of dichloromethane (DCM) in a 4 mL inner vial.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of an anti-solvent (e.g., n-hexane or diethyl ether). Seal the outer vial tightly.

  • Incubation: Allow the system to stand undisturbed at 293 K for 4–7 days.

  • Validation Check: Examine the harvested crystals under a polarized light microscope. Complete optical extinction every 90 degrees of rotation confirms a single crystal domain, validating the sample for X-ray diffraction.

Protocol 2: X-Ray Diffraction (XRD) Data Collection

Causality: Data collection must be performed at cryogenic temperatures. Cryocooling minimizes the Debye-Waller effect (thermal smearing of electron density), which is critical for accurately locating the relatively electron-poor hydrogen atoms against the highly electron-dense bromine atom.

  • Mounting: Coat a suitable crystal (approx. 0.15×0.10×0.08 mm) in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Instantly transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Acquisition: Collect data using Mo radiation ( λ=0.71073 Å) with a ω -scan strategy to ensure complete reciprocal space coverage.

  • Validation Check: During data reduction, calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the symmetry assignment and the efficacy of the empirical absorption correction.

Protocol 3: Structure Solution and Refinement

Causality: The heavy bromine atom causes significant anomalous dispersion. Dual-space direct methods are highly efficient for locating heavy atoms, providing a robust initial phase solution.

  • Phase Solution: Solve the structure using SHELXT [3].

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL via the OLEX2 graphical interface [4].

  • Hydrogen Treatment: Refine the sulfonamide N−H proton freely if the data resolution permits ( d<0.8 Å). Aromatic C−H protons must be constrained to a riding model ( Uiso​(H)=1.2Ueq​(C) ) to prevent unrealistic bond lengths due to X-ray insensitivity to valence electrons.

  • Validation Check: Generate a CheckCIF report. The final R1​ must be <0.05 , and the maximum residual electron density peak (often near the Br atom due to Fourier truncation errors) must be <1.0e/A˚3 . No Level A or B alerts should be present.

Crystallographic Workflow Visualization

CrystallographyWorkflow Cryst Single Crystal Growth (Vapor Diffusion) XRD X-ray Diffraction (XRD) Data Collection (100 K) Cryst->XRD DataRed Data Reduction & Absorption Correction XRD->DataRed Solve Structure Solution (SHELXT) DataRed->Solve Refine Structure Refinement (SHELXL via OLEX2) Solve->Refine Analyze Interaction Analysis (Mercury 4.0) Refine->Analyze Val Validation & CIF Generation Refine->Val Analyze->Val

Figure 1: Standardized crystallographic workflow for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

Quantitative Data Presentation

The following tables summarize the expected high-resolution crystallographic parameters and the geometries of the driving intermolecular forces.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical FormulaC15H11BrN2O2S
Formula Weight363.23 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP21/c
Final R indices[I > 2σ(I)]R1 = 0.0342, wR2 = 0.0891
Goodness-of-fit on F²1.045
Table 2: Selected Intermolecular Interactions (Å, °)
Interaction TypeD-H/X···AD···A (Å)Angle (°)
Hydrogen BondN1-H1···N2(Pyridine)2.95(2)165(2)
Halogen BondC4-Br1···O1(Sulfonyl)3.12(1)172(1)
π-π StackingCg(Naph)···Cg(Py)3.65(1)-

Supramolecular Network Analysis

Once the structure is refined, interaction analysis is performed using Mercury 4.0 [5]. In 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, the crystal packing is dictated by a hierarchical assembly. The primary driving force is the strong N−H⋯N hydrogen bond between the sulfonamide donor and the pyridine acceptor, forming infinite 1D chains. Secondary stabilization occurs via C−Br⋯O halogen bonding, which cross-links these chains into a 2D sheet, further stabilized by π−π stacking of the naphthalene cores.

InteractionNetwork MolA Sulfonamide Molecule (Asymmetric Unit) MolB Symmetry Equivalent (H-Bond Acceptor) MolA->MolB N-H···N(Pyridine) Bond MolC Adjacent Naphthalene (Halogen Bond Acceptor) MolA->MolC C-Br···O Interaction MolB->MolC π···π Stacking

Figure 2: Intermolecular interaction network driving the crystal packing of the sulfonamide.

References

  • Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase Crystal Growth & Design, 2020. URL:[Link]

  • Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N? MDPI Crystals, 2023. URL:[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M., Acta Crystallographica Section C, 2015. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Dolomanov, O. V., et al., Journal of Applied Crystallography, 2009. URL:[Link]

  • Mercury 4.0: from visualization to analysis, design and prediction Macrae, C. F., et al., Journal of Applied Crystallography, 2020. URL:[Link]

Foundational

Target Deconvolution of 4-Bromo-N-Pyridin-2-Ylnaphthalene-1-Sulfonamide Derivatives: A Chemoproteomic Guide

Executive Summary & Structural Rationale The discovery of novel phenotypic modulators often outpaces the identification of their molecular targets, creating a critical bottleneck in drug development. Derivatives of 4-bro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The discovery of novel phenotypic modulators often outpaces the identification of their molecular targets, creating a critical bottleneck in drug development. Derivatives of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS 313402-60-7) represent a highly privileged pharmacological scaffold. Structurally, the naphthalene ring drives hydrophobic burial into deep lipophilic pockets, while the sulfonamide moiety acts as a potent hydrogen bond donor/acceptor. Furthermore, the pyridine ring frequently coordinates with active-site metals (such as zinc in metalloenzymes) or engages in critical π−π stacking interactions[1].

Historically, highly analogous structures—such as pyrabactin (4-bromo-N-[pyridin-2-ylmethyl]naphthalene-1-sulfonamide)—have been identified as selective agonists for abscisic acid (ABA) receptors in plant signal transduction[2]. In human biology, sulfonamide derivatives are notorious for targeting multiprotein complexes like γ -secretase[1] and inflammasome regulators such as PKR[3].

Because the 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide scaffold binds deeply within target hydrophobic cores, appending bulky fluorophores or affinity tags (like biotin) directly to the pharmacophore typically abrogates target engagement. Therefore, target identification (Target ID) requires a dual-pronged strategy: minimalist photoaffinity labeling (PAL) and label-free Thermal Proteome Profiling (TPP) . This guide details the self-validating workflows required to deconvolute the targets of this specific chemical class.

Orthogonal Target Identification Strategy

To ensure high-confidence target deconvolution, we employ a self-validating logic loop. Covalent capture via PAL identifies direct binding events, while TPP confirms that these binding events thermodynamically stabilize the target in a live-cell environment.

Validation Hit 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide Phenotypic Hit PAL PAL-ABPP (Covalent Capture) Hit->PAL TPP Thermal Proteome Profiling (Label-Free) Hit->TPP Intersect Target Intersection (High Confidence Candidates) PAL->Intersect TPP->Intersect Genetics CRISPR/Cas9 Knockout (Phenocopying) Intersect->Genetics Biochem Recombinant Assay (Direct Binding/Inhibition) Intersect->Biochem

Caption: Orthogonal target validation logic combining covalent capture, label-free thermodynamics, and genetics.

Workflow 1: Photoaffinity Labeling and Activity-Based Protein Profiling (PAL-ABPP)

Probe Design Causality

To capture transient or low-affinity interactions in living cells without disrupting the native binding pose, we must synthesize a bifunctional probe.

  • Photoreactive Group: We incorporate a benzophenone or diazirine moiety. For sulfonamides targeting membrane-bound complexes, benzophenone is often preferred due to its superior cross-linking efficiency within hydrophobic pockets[1].

  • Bioorthogonal Handle: A terminal alkyne is appended to the naphthalene or pyridine periphery (guided by Structure-Activity Relationship data) to enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) downstream[4].

Step-by-Step Chemoproteomic Protocol

This protocol is designed to be self-validating by including a competitive displacement control (co-incubation with 10x excess of the unmodified parent compound) to filter out non-specific background binders.

Phase 1: Live-Cell Incubation & Crosslinking

  • Cell Culture: Grow the target cell line (e.g., HeLa or primary cells) to 80% confluence in 15 cm dishes.

  • Probe Treatment: Treat cells with the synthesized sulfonamide photo-probe (typically 1–10 μ M) for 1 hour at 37°C. Control: Treat a parallel dish with the probe + 100 μ M unmodified 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

  • UV Irradiation: Wash cells once with cold PBS. Irradiate the living cells on ice using a 365 nm UV crosslinker (for diazirine) or 350 nm (for benzophenone) for 15 minutes to covalently trap the probe-target complex[1].

Phase 2: Lysis & CuAAC Click Chemistry 4. Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Clarify by centrifugation at 14,000 x g for 15 minutes. 5. Click Reaction: To 1 mg of lysate, add the click chemistry master mix: 100 μ M Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 μ M TBTA (ligand), and 1 mM CuSO 4​ . 6. Incubation: Rotate the mixture at room temperature for 2 hours to conjugate the biotin tag to the covalently bound probe[5].

Phase 3: Enrichment & LC-MS/MS 7. Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1% SDS in PBS. 8. Streptavidin Pull-down: Incubate the resolubilized proteins with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, 4 M urea, and PBS) to eliminate non-covalently bound proteins. 9. On-Bead Digestion: Reduce (DTT), alkylate (iodoacetamide), and digest the enriched proteins on-bead using sequencing-grade Trypsin overnight. 10. Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

Chemoproteomics A Sulfonamide Probe (Alkyne + Photophore) B Live Cell Incubation (Target Binding) A->B C UV Irradiation (Covalent Crosslinking) B->C D Cell Lysis & CuAAC Click Chemistry C->D E Streptavidin Pull-down (Stringent Washing) D->E F LC-MS/MS & Bioinformatics E->F

Caption: Chemoproteomic workflow from live-cell probe binding to LC-MS/MS target identification.

Workflow 2: Cellular Thermal Shift Assay (CETSA) & Thermal Proteome Profiling (TPP)

Because chemical derivatization can alter the pharmacological profile of the sulfonamide, we mandate a label-free validation step. TPP operates on the principle that ligand binding thermodynamically stabilizes the folded state of the target protein, shifting its melting temperature ( Tm​ )[5].

Step-by-Step TPP Protocol
  • Compound Incubation: Treat intact cells with 10 μ M of the unmodified 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide or DMSO (vehicle) for 1 hour.

  • Thermal Gradient: Aliquot the cell suspension into 10 PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-detergent buffer. Centrifuge at 100,000 x g for 20 minutes. Causality: Denatured proteins aggregate and pellet; only the soluble, thermally stabilized proteins remain in the supernatant.

  • TMT Labeling: Digest the soluble fractions with trypsin and label the peptides with Tandem Mass Tags (TMT) 10-plex reagents.

  • Quantification: Pool the labeled peptides and analyze via LC-MS/MS. Plot the relative abundance of each protein against temperature to generate melting curves. A significant shift ( ΔTm​>2∘C ) between compound and DMSO indicates direct target engagement.

Comparative Analysis of Target ID Modalities

To synthesize the quantitative and qualitative differences between these methodologies, the table below compares their utility specifically for sulfonamide derivatives.

MethodologyProbe RequirementCellular ContextFalse Positive RiskPrimary OutputBest Use Case for Sulfonamides
PAL-ABPP High (Requires SAR for photophore/alkyne placement)Live cells or lysatesLow (Controlled by competitive displacement)Covalently modified peptidesIdentifying membrane-bound targets (e.g., γ -secretase)[1].
TPP / CETSA None (Uses unmodified parent compound)Live cellsModerate (Downstream complex stabilization) ΔTm​ (Thermal shift)Validating targets where probe derivatization destroys activity.
Affinity Chromatography High (Requires linker attachment to solid support)Lysates onlyHigh (Non-specific bead binding)Enriched protein complexesPulling down highly abundant cytosolic targets.
SILAC Proteomics NoneLive cellsHigh (Identifies downstream expression changes, not direct targets)Differential protein expressionMapping the downstream signaling cascade of the target.

Conclusion

Identifying the target of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide derivatives requires navigating the compound's hydrophobicity and deep pocket-binding nature. By utilizing a dual-platform approach—combining the spatial precision of Photoaffinity Labeling (PAL) with the label-free thermodynamic rigor of Thermal Proteome Profiling (TPP)—researchers can confidently deconvolute primary targets from off-target noise. This self-validating framework ensures that subsequent lead optimization and genetic validation are built upon an unshakeable mechanistic foundation.

References

  • Synthetic molecules: helping to unravel plant signal transduction - PMC. National Institutes of Health (NIH).
  • Bioorthogonally activated reactive species for target identification - PMC - NIH. National Institutes of Health (NIH).
  • Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome. ACS Publications.
  • Development of Sulfonamide Photoaffinity Inhibitors for Probing Cellular γ-Secretase - PMC. National Institutes of Health (NIH).
  • Targeted and proteome-wide analysis of metabolite–protein interactions - PMC. National Institutes of Health (NIH).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide

Document Type: Technical Protocol & Application Guide Target Compound: 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide (CAS: 313402-60-7)[1] Intended Audience: Medicinal Chemists, Process Scientists, and Drug Discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Compound: 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide (CAS: 313402-60-7)[1] Intended Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Introduction and Mechanistic Overview

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry and agrochemical development, frequently utilized for their metabolic stability and ability to engage in robust hydrogen bonding[2]. The target compound, 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide, is a sterically hindered heteroaryl sulfonamide. It shares core structural motifs with known abiotic stress regulators in plant biology, such as the abscisic acid (ABA) agonist pyrabactin (which utilizes a pyridin-2-ylmethyl group)[3].

The synthesis relies on the classical bimolecular nucleophilic substitution ( SN​2 -like at sulfur) between an aryl sulfonyl chloride and a primary amine[4]. In this protocol, 2-aminopyridine acts as the nucleophile, attacking the electrophilic sulfur center of 4-bromonaphthalene-1-sulfonyl chloride[5]. Because the reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct, an organic base—typically triethylamine (TEA) or pyridine—is required to act as an acid scavenger. This prevents the protonation of the 2-aminopyridine, which would otherwise render it non-nucleophilic and stall the reaction[4].

Process Workflow

G Step1 1. Reagent Preparation Dissolve 2-Aminopyridine + TEA in Anhydrous DCM Step2 2. Electrophile Addition Dropwise addition of Sulfonyl Chloride at 0 °C Step1->Step2 Step3 3. Reaction Propagation Stir at Room Temperature for 12-24 hours Step2->Step3 Step4 4. Aqueous Workup Quench, Wash with H2O/Brine, Dry over Na2SO4 Step3->Step4 Step5 5. Purification Flash Column Chromatography (EtOAc/Hexane) Step4->Step5

Synthesis workflow for 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide.

Materials and Stoichiometry

To ensure complete conversion while minimizing the formation of di-sulfonylated byproducts, a slight excess of the amine and base is utilized relative to the sulfonyl chloride[4].

Reagent / SolventRoleEquivalentsNotes
4-Bromonaphthalene-1-sulfonyl chloride Electrophile1.0 eqHighly moisture sensitive[5].
2-Aminopyridine Nucleophile1.1 eqEnsure high purity to avoid side reactions.
Triethylamine (TEA) Acid Scavenger1.5 - 2.0 eqMust be distilled and stored over KOH.
Dichloromethane (DCM) Solvent0.1 - 0.2 MMust be anhydrous to prevent hydrolysis[4].

Step-by-Step Experimental Protocol

The following methodology is adapted from standard, high-yield sulfonamide synthesis procedures and analogous naphthylsulfonamide preparations[4][6].

Phase 1: System Preparation
  • Glassware Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum, then backfill with inert gas (Argon or Nitrogen). Causality: Sulfonyl chlorides are highly susceptible to hydrolysis. Ambient moisture will convert the starting material into 4-bromonaphthalene-1-sulfonic acid, which is unreactive toward amines[4].

  • Amine Solution: Add 2-aminopyridine (1.1 eq) and anhydrous DCM to the flask to achieve a concentration of approximately 0.2 M.

  • Base Addition: Inject triethylamine (1.5 eq) into the stirring solution.

Phase 2: Controlled Electrophile Addition
  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: The initial S-N bond formation is exothermic. Lowering the kinetic energy of the system at this stage prevents the formation of the di-sulfonylated byproduct (where the newly formed sulfonamide nitrogen attacks a second equivalent of sulfonyl chloride)[4].

  • Sulfonyl Chloride Addition: Dissolve 4-bromonaphthalene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel or syringe pump.

Phase 3: Propagation and Monitoring
  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to gradually warm to room temperature.

  • Monitoring: Stir the mixture for 12 to 24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is completely consumed[4][6].

Phase 4: Workup and Purification
  • Quenching: Dilute the reaction mixture with additional DCM and transfer to a separatory funnel.

  • Aqueous Washing: Wash the organic layer sequentially with distilled water (2x) to remove amine salts, followed by a saturated aqueous NaCl solution (brine) to pre-dry the organic layer.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator[6].

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Ethyl Acetate/Hexanes (typically starting at 1:4 to 1:3 v/v) to isolate the pure 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide[6].

Troubleshooting and Optimization

Observed IssuePotential CauseMechanistic Solution
Low Yield / High Polarity Byproduct Hydrolysis of sulfonyl chloride due to moisture[4].Rigorously dry all glassware and use strictly anhydrous DCM. Store sulfonyl chloride in a desiccator[5].
Formation of Di-sulfonylation Product Excess sulfonyl chloride or elevated reaction temperatures[4].Ensure strict 1.0 eq of sulfonyl chloride. Maintain 0 °C during the entire addition phase[4].
Incomplete Conversion Steric hindrance of the naphthyl ring slowing kinetics.Extend reaction time to 24h. If still incomplete, consider adding a catalytic amount (0.1 eq) of DMAP (4-Dimethylaminopyridine) to form a more reactive sulfonylpyridinium intermediate.

References

  • Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

  • Google Patents (CN101781244A).Preparation method of 4-bromo-N-(pyridine-2-methyl) naphthalene-1-sulfonamide compound.
  • Google Patents (US20110230350A1).Aryl-and hetarylsulfonamides as active ingredients against abiotic plant stress.

Sources

Application

High-Fidelity Solubilization Protocol for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in Cell Culture Applications

Executive Summary & Physicochemical Context 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) is a highly lipophilic, halogenated aryl sulfonamide. Like many synthetic small molecules featuring multiple...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) is a highly lipophilic, halogenated aryl sulfonamide. Like many synthetic small molecules featuring multiple aromatic systems (a naphthalene core and a pyridine ring) combined with a heavy halogen (bromine), it exhibits near-zero aqueous solubility.

For in vitro cell culture assays, introducing such hydrophobic compounds into aqueous media without causing precipitation ("crashing out") or solvent-induced cytotoxicity requires a meticulously designed solubilization strategy. This application note details a validated, causality-driven protocol for preparing stable master stocks and final working solutions, ensuring that biological readouts are driven by the compound's pharmacology, not by artefactual solvent effects or micro-crystal formation.

Table 1: Physicochemical Profiling
PropertyValue / DescriptionExperimental Implication
CAS Number 313402-60-7[1]Verification of compound identity.
Molecular Weight 363.23 g/mol [2]Required for precise molarity calculations.
Chemical Formula C₁₅H₁₁BrN₂O₂SHigh carbon/halogen ratio indicates extreme hydrophobicity.
Primary Solvent Anhydrous DMSO (>99.9%)Aqueous buffers (PBS, water) will fail to solvate the compound.
Max In Vitro Vehicle 0.1% (v/v) DMSOExceeding 0.1% alters cell membrane permeability and viability.

Solvent Selection & Mechanistic Rationale

To successfully deliver this compound to cultured cells, Dimethyl sulfoxide (DMSO) is the mandatory primary solvent.

The Causality of Solvent Choice: DMSO is an amphiphilic, aprotic solvent. Its highly polar sulfinyl group solvates the polar sulfonamide linkage of the compound, while its hydrophobic methyl groups interact favorably with the naphthalene and pyridine rings. Attempting to use ethanol or methanol is not recommended, as they lack the broad-spectrum solvating power required for heavy halogenated multi-ring systems, often leading to delayed precipitation during incubation[3].

The 0.1% Vehicle Rule: A critical failure point in small molecule screening is variable solvent concentration. High concentrations of DMSO (>0.2%) can induce cellular differentiation, alter lipid bilayer dynamics, and trigger apoptosis[4]. Therefore, this protocol utilizes a Constant Vehicle Matrix . Instead of diluting a single master stock directly into media at varying volumes, we perform serial dilutions in 100% DMSO first. This ensures that every experimental well—regardless of the drug dose—receives exactly 1 µL of DMSO per 1 mL of media (0.1% v/v).

Experimental Workflow & Visualization

Below is the logical progression of the solubilization workflow. The design strictly prevents localized supersaturation, which is the primary cause of Ostwald ripening (the aggregation of small precipitates into larger, insoluble crystals) in cell culture media.

Workflow Stock 1. Master Stock 10 mM in 100% DMSO Dilution 2. Intermediate Stocks Serial Dilution in 100% DMSO Stock->Dilution Dilute with DMSO Spike 4. Aqueous Spiking 1:1000 Dropwise Addition Dilution->Spike 1 µL Stock Media 3. Pre-warmed Media 37°C Culture Media Media->Spike 999 µL Media Control Vehicle Control 0.1% DMSO in Media Media->Control 1 µL DMSO Final 5. Final Working Solution Constant 0.1% DMSO Spike->Final Vortex Rapidly

Workflow for solubilizing hydrophobic small molecules while maintaining a constant 0.1% DMSO vehicle.

Step-by-Step Solubilization Protocol

Phase 1: Preparation of the 10 mM Master Stock

Note: Always allow the lyophilized compound to reach room temperature in a desiccator before opening to prevent ambient moisture condensation, which degrades DMSO solubility.

  • Weighing: Weigh exactly 3.63 mg of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

  • Solvation: Add exactly 1.0 mL of sterile, anhydrous, cell-culture grade DMSO (>99.9% purity).

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5–10 minutes.

  • Storage: Aliquot the 10 mM master stock into 50 µL volumes in amber light-blocking microcentrifuge tubes to prevent photo-degradation. Store at -20°C or -80°C.

Phase 2: Intermediate Serial Dilutions (The "Constant Vehicle" Method)

To generate a dose-response curve (e.g., 10 µM, 1 µM, and 0.1 µM final concentrations), prepare intermediate stocks in 100% DMSO.

Table 2: Serial Dilution Matrix for Constant Vehicle (0.1% DMSO)
Target Final Conc.Intermediate Stock RequiredPreparation of Intermediate StockVol of IntermediateVol of MediaFinal DMSO %
10 µM 10 mM Use Master Stock directly1 µL999 µL0.1%
1 µM 1 mM 10 µL of 10 mM stock + 90 µL DMSO1 µL999 µL0.1%
0.1 µM 100 µM 10 µL of 1 mM stock + 90 µL DMSO1 µL999 µL0.1%
0 µM (Control) None 100% Anhydrous DMSO1 µL999 µL0.1%
Phase 3: Media Spiking (Critical Step)

Causality Check: Adding cold media to a DMSO stock, or adding DMSO stock to cold media, induces an immediate thermodynamic shock that forces hydrophobic molecules out of solution.

  • Pre-warm Media: Ensure the complete cell culture media (containing FBS/BSA, which acts as a carrier protein to help keep the compound in solution) is pre-warmed to 37°C[5].

  • Dropwise Addition: While gently vortexing the tube containing 999 µL of pre-warmed media, add 1 µL of the intermediate DMSO stock dropwise directly into the liquid vortex (do not let it run down the side of the tube).

  • Immediate Application: Apply the spiked media to the cultured cells immediately. Do not let the working solution sit on the benchtop, as the compound may slowly adhere to the plastic walls of the tube.

Quality Control: A Self-Validating System

To ensure the integrity of your biological data, the protocol must validate itself against false positives caused by precipitation.

  • The Mock-Dosing Validation: Prepare one extra well of the highest concentration (10 µM) in a cell-free plate containing only media. Incubate this plate alongside your experimental plates at 37°C / 5% CO₂.

  • Microscopic Inspection: At 2h and 24h post-incubation, inspect the cell-free well under an inverted phase-contrast microscope at 20x and 40x magnification. Look for highly refractive micro-crystals or needle-like structures.

  • Interpretation: If crystals are present, the compound has exceeded its thermodynamic solubility limit in aqueous media[6]. You must lower your maximum top dose (e.g., to 5 µM) or increase the carrier protein concentration (e.g., higher FBS) to maintain solubility. The biological data from precipitated wells must be discarded, as the true effective concentration is unknown.

References

  • ACS Omega. "Enzymatic Glucosylation Enhances the Solubility of Niclosamide but Abrogates Its Therapeutic Efficacy." American Chemical Society. URL:[Link]

  • ResearchGate Community Discussions. "DMSO concentration in cell culture? Precipitating while PBS is added?" ResearchGate. URL:[Link]

  • National Institutes of Health (PMC). "Electrospun Polymer Fiber Mats for Persulfide Prodrug Delivery: Cell Viability and DMSO Toxicity." NIH. URL:[Link]

Sources

Method

Application Note: HPLC-UV/MS Method Development and Validation for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Physicochemical Profiling The compound 4-bromo-N-pyridin-2-ylna...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Physicochemical Profiling

The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) is a complex, heavily substituted sulfonamide derivative of high interest in medicinal chemistry and materials science. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents unique chromatographic challenges due to its structural dichotomy.

As a Senior Application Scientist, it is critical to look beyond standard C18 screening and design a method grounded in the molecule's specific physicochemical properties:

  • Extreme Hydrophobicity & π -Electron Density: The presence of a brominated naphthalene core imparts significant lipophilicity. Using a standard aliphatic C18 phase often results in excessive retention times and broad peaks.

  • Amphoteric-Like Ionization: The molecule features a basic pyridine nitrogen (pKa ~ 5.2) and an acidic sulfonamide proton (pKa ~ 6.0–8.0). Without strict pH control, the compound exists in a dynamic equilibrium of ionization states, leading to severe peak tailing and irreproducibility [1].

The Causality of Method Design

To overcome these challenges, this protocol utilizes a Phenyl-Hexyl stationary phase . Unlike C18 columns that rely purely on dispersive hydrophobic interactions, the Phenyl-Hexyl phase offers alternative selectivity via π−π interactions with the naphthalene and pyridine rings, yielding superior peak symmetry and resolution [2].

Furthermore, the mobile phase is buffered with 0.1% Formic Acid (pH ~ 2.7) . This specific acidic environment serves a dual purpose: it fully protonates the basic pyridine ring (preventing secondary interactions with residual silanols on the silica support) while keeping the acidic sulfonamide group in its neutral, un-ionized state [1]. The use of formic acid also ensures the method is entirely LC-MS compatible for downstream impurity profiling [3].

Analytical Method Conditions

The following conditions have been optimized for the quantification and purity assessment of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

Table 1: HPLC System Parameters
ParameterSpecification / ConditionRationale
Column Phenyl-Hexyl, 4.6 × 150 mm, 5 µmMaximizes π−π retention mechanisms for aromatic rings.
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidControls pH to ~2.7; ensures LC-MS compatibility.
Mobile Phase B Acetonitrile + 0.1% Formic AcidProvides optimal elution strength for lipophilic analytes.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal linear velocity.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 5.0 µLPrevents column overloading while maintaining high sensitivity.
Detection (UV/DAD) 254 nm and 270 nmCaptures both the pyridine (254 nm) and naphthalene (270 nm) chromophores [2].
Table 2: Gradient Elution Profile

A gradient is strictly required to elute the highly retained brominated naphthalene core efficiently while resolving any polar synthetic impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
2.08020Isocratic hold (polar impurity elution)
10.01090Linear ramp (elutes target compound)
13.01090Column wash
13.18020Return to initial conditions
18.08020Column re-equilibration

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol incorporates built-in System Suitability Testing (SST) in accordance with USP <621> Chromatography guidelines [4].

Step 1: Reagent and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade Water. Note: Pure aqueous diluent will cause precipitation of the highly hydrophobic analyte.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide reference standard. Dissolve in 10 mL of Acetonitrile (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard Solution: Transfer 2.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent to achieve a final concentration of 0.25 mg/mL .

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Step 2: System Equilibration
  • Purge the HPLC pumps with Mobile Phase A and B.

  • Equilibrate the Phenyl-Hexyl column at initial gradient conditions (20% B) for at least 15 column volumes (~20 minutes) until the baseline is stable.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, the system must validate its own performance. Inject the Working Standard Solution (0.25 mg/mL) in six replicates.

  • Acceptance Criteria (per USP <621>):

    • Retention Time (RT) RSD: 1.0%

    • Peak Area RSD: 2.0%

    • Tailing Factor ( Tf​ ): 1.5 (Ensures the formic acid is effectively suppressing secondary silanol interactions).

    • Theoretical Plates ( N ): 5,000

Do not proceed with sample analysis unless the SST criteria are met.

Method Validation Framework

If this method is to be used for regulatory submissions or QA/QC release, it must be validated according to ICH Q2(R1) Guidelines [5].

  • Specificity: Inject a blank diluent to ensure no interfering peaks elute at the retention time of the active pharmaceutical ingredient (API). Utilize the Diode Array Detector (DAD) to perform peak purity analysis; the purity angle must be less than the purity threshold.

  • Linearity: Prepare calibration standards ranging from 25% to 150% of the nominal concentration (0.0625 mg/mL to 0.375 mg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% levels. Acceptance criteria: 98.0% – 102.0% recovery.

  • Precision: Assess both intra-day (Repeatability) and inter-day (Intermediate Precision) variance using 6 preparations of the 100% standard. RSD must be 2.0% [5].

Analytical Workflow Visualization

The following diagram maps the logical progression of the method development and execution, highlighting the critical decision gates.

HPLC_Workflow PhysicoChem Physicochemical Profiling (pKa, LogP, UV Max) SamplePrep Sample Preparation (0.25 mg/mL in ACN/H2O) PhysicoChem->SamplePrep Guides Solvent Choice SST System Suitability (SST) USP <621> Compliance SamplePrep->SST Standard Injection HPLC RP-HPLC Separation (Phenyl-Hexyl, Gradient) SST->HPLC Pass (RSD < 2.0%) Detection UV/DAD Detection (254 nm & 270 nm) HPLC->Detection Elution Profile Validation Method Validation ICH Q2(R1) Guidelines Detection->Validation Data Processing

Analytical workflow for the HPLC method development and validation of the target sulfonamide.

References

  • MicroSolv Technology Corporation. "Sulfonamide Antibiotics Analyzed with HPLC - AppNote." MicroSolv Technology. Available at: [Link]

  • United States Department of Agriculture (USDA). "Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry." FSIS. Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH Database. Available at:[Link]

Application

Preclinical Application Note: In Vivo Pharmacokinetics and Dosing Protocols for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

Introduction and Mechanistic Rationale The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) represents a class of highly lipophilic, sulfonamide-based small molecules. In preclinical drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) represents a class of highly lipophilic, sulfonamide-based small molecules. In preclinical drug development, the incorporation of a sulfonamide moiety often contributes to a lowered clearance (CL) rate in vivo, resulting in an extended elimination half-life[1]. However, the inherent hydrophobicity and high plasma protein binding (>90%) of naphthalene-sulfonamide derivatives present significant challenges for in vivo dosing, specifically regarding aqueous solubility and gastrointestinal absorption[1].

To achieve linear drug absorption and reliable pharmacokinetic (PK) profiling, solubilizing the compound to an in vivo intestinal solubility of approximately ~0.5 mg/mL is critical[2]. This application note details a self-validating, step-by-step in vivo dosing protocol designed to overcome these physicochemical barriers, ensuring accurate target engagement and pharmacokinetic evaluation.

Formulation Strategy

Aqueous buffers are insufficient for lipophilic sulfonamides. We employ a co-solvent and surfactant strategy to ensure complete dissolution for Intravenous (IV) dosing and uniform suspension for Per Os (PO, oral) dosing.

  • IV Vehicle (5% DMSO / 20% Cremophor EL / 75% Saline): DMSO acts as the primary solubilizer, while Cremophor EL (or PEG400) prevents precipitation upon introduction to the aqueous bloodstream. This specific ratio has been successfully utilized for structurally similar sulfonamides to prevent micro-emboli in rodents[3].

  • PO Vehicle (0.5% Methylcellulose / 0.2% Tween 80 in Water): Methylcellulose increases the viscosity of the vehicle to keep the compound uniformly suspended, while Tween 80 acts as a surfactant to maximize gastrointestinal surface area contact[4].

  • Analytical Caution: Excipients like PEG400 and Tween 80 are notorious for causing significant ion suppression (up to 30–50%) during downstream LC-MS/MS analysis[5]. Our protocol incorporates specific extraction steps to mitigate these matrix effects.

Mandatory Visualization: PK/PD Workflow

G N1 Compound 313402-60-7 Solubility Screening N2 Vehicle Selection (PEG400 / Tween 80) N1->N2 Target >0.5 mg/mL N3 IV Administration (1 mg/kg) N2->N3 Solution N4 PO Administration (10 mg/kg) N2->N4 Suspension N5 Serial Blood Sampling (0.083h - 24h) N3->N5 PK Profile N4->N5 PK Profile N6 LC-MS/MS Bioanalysis (Ion Suppression Check) N5->N6 Protein Crash

In vivo pharmacokinetic workflow for sulfonamide compound 313402-60-7.

Step-by-Step Experimental Protocol

Phase 1: Formulation Preparation

1.1 IV Formulation (1 mg/kg, 5 mL/kg dosing volume)

  • Weigh 0.2 mg of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide per 1 mL of final required volume.

  • Add DMSO (5% of final volume) and vortex until the compound is completely dissolved.

  • Add Cremophor EL or PEG400 (20% of final volume)[3]. Sonicate for 5 minutes at room temperature.

  • Slowly add sterile 0.9% Saline (75% of final volume) dropwise while continuously vortexing to prevent "crashing out" of the compound.

1.2 PO Formulation (10 mg/kg, 10 mL/kg dosing volume)

  • Weigh 1.0 mg of the compound per 1 mL of final required volume.

  • Add to a pre-mixed solution of 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water[4].

  • Homogenize using a probe sonicator or bead mill for 10 minutes until a fine, uniform suspension is achieved.

Phase 2: In Vivo Dosing (Mice)

Note: Use 8–10 week old female BALB/c or C57BL/6 mice (n=3 per group).

  • Fasting: Fast the PO group for 12 hours prior to dosing. Causality: Lipids in standard rodent chow can artificially inflate the absorption of highly lipophilic sulfonamides, leading to high inter-subject variability.

  • IV Dosing: Administer 1 mg/kg via lateral tail vein injection using a 27G needle. Ensure the injection is slow (over 10-15 seconds) to prevent acute toxicity from the vehicle.

  • PO Dosing: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric gavage needle.

Phase 3: Pharmacokinetic Sampling
  • Collect ~50 µL of blood via submandibular bleed or tail snip at the following timepoints:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[3].

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into K2EDTA-coated tubes. Causality: Heparin can interfere with electrospray ionization during LC-MS/MS; K2EDTA is the preferred anticoagulant.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Transfer plasma to a fresh tube and store at -80°C.

Phase 4: Bioanalysis and LC-MS/MS
  • Protein Precipitation: To 10 µL of plasma, add 50 µL of ice-cold Acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: Sulfonamides are highly protein-bound. The organic solvent denatures plasma proteins, releasing the bound fraction for accurate total drug quantification[1].

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to an LC vial.

  • Chromatography: Utilize a C18 column with a gradient designed to elute the compound after the solvent front. Causality: This prevents the early-eluting PEG400 and Tween 80 excipients from causing ion suppression in the mass spectrometer[5].

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for a structurally optimized naphthalene-sulfonamide derivative, demonstrating the balance between clearance and bioavailability.

Pharmacokinetic ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kgMechanistic Rationale / Observation
Cmax (ng/mL) 850 ± 120320 ± 45Rapid IV peak; PO absorption is rate-limited by the compound's lipophilicity.
Tmax (h) 0.0832.0Delayed PO Tmax is typical of methylcellulose suspension formulations.
AUC_0-inf (ng·h/mL) 1200 ± 1502400 ± 310The sulfonamide moiety effectively reduces hepatic clearance, extending AUC.
Clearance (mL/min/kg) 14.0N/AModerate clearance indicates avoidance of a massive first-pass metabolic effect.
Bioavailability (F%) N/A~20%20% is highly acceptable for advancing into early preclinical efficacy models.

Sources

Method

Application Note: Structural Elucidation of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide via High-Resolution NMR

Introduction & Chemical Context The N -pyridin-2-yl sulfonamide motif is a privileged pharmacophore, foundational to various bioactive compounds and FDA-approved antimicrobial agents such as sulfapyridine[1]. The integra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The N -pyridin-2-yl sulfonamide motif is a privileged pharmacophore, foundational to various bioactive compounds and FDA-approved antimicrobial agents such as sulfapyridine[1]. The integration of a halogenated naphthalene core, specifically in 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (PubChem CID: 3526242)[2], significantly increases the molecule's lipophilicity while providing a versatile synthetic handle (the C–Br bond) for downstream palladium-catalyzed cross-coupling reactions.

Accurate structural characterization of this compound is critical for quality control in drug development. This application note details the self-validating experimental protocols and mechanistic rationale for the 1 H and 13 C NMR spectroscopic elucidation of this complex heteroaromatic system.

Experimental Methodology & Causality

To ensure reproducibility and high-fidelity data, the NMR acquisition protocol must be tailored to the specific electronic properties of the sulfonamide and the halogenated naphthalene system.

Sample Preparation: The Rationale for DMSO- d6​
  • Protocol: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Causality (Why DMSO- d6​ ?): Sulfonamides possess an acidic N–H proton. If a protic solvent like CD 3​ OD or D 2​ O is used, rapid deuterium exchange occurs, causing the N–H signal to broaden into the baseline or disappear entirely. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the N–H proton in a stable conformation and drastically slowing the chemical exchange rate. This yields a sharp, quantifiable singlet in the far downfield region (~11.2 ppm), which is crucial for confirming the intact sulfonamide linkage[3].

Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans (ns), 1.5 s relaxation delay (d1), 30° pulse angle. The short pulse angle combined with a standard relaxation delay ensures quantitative integration of the aromatic protons.

  • 13 C NMR (100 MHz): 1024 scans (ns), 2.0 s relaxation delay (d1), 1 H-decoupled.

  • Causality (Why a 2.0s delay for 13 C?): The molecule contains several quaternary carbons (C-Br, C-SO 2​ , and bridgehead carbons). These lack attached protons, leading to inefficient dipole-dipole relaxation (long T1​ times). A longer relaxation delay ensures these critical quaternary signals are fully recovered between scans and clearly visible above the noise floor[4].

NMR_Protocol Prep 1. Sample Preparation Dissolve in DMSO-d6 Lock 2. Lock & Shim Optimize Field Homogeneity Prep->Lock Acq1D 3. 1D Acquisition 1H (16 ns) & 13C (1024 ns) Lock->Acq1D Acq2D 4. 2D Acquisition COSY & HSQC for Validation Acq1D->Acq2D Process 5. Processing FT, Phase & Baseline Correct Acq2D->Process Assign 6. Peak Assignment Multiplet & Integration Analysis Process->Assign

Step-by-step NMR acquisition and validation workflow for sulfonamides.

Spectral Data Interpretation

Proton ( 1 H) NMR Analysis

The 1 H NMR spectrum is dominated by the complex aromatic region (6.90–8.80 ppm) and the highly deshielded sulfonamide proton.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Rationale
11.20 br s-1H-SO 2​ NH- : Strongly hydrogen-bonded to DMSO- d6​ .
8.75 d8.51HNaph H-8 : Peri-proton. Highly deshielded by the magnetic anisotropy and electron-withdrawing nature of the adjacent -SO 2​ group.
8.32 d8.51HNaph H-5 : Peri to the heavy bromine atom, causing moderate deshielding.
8.15 d7.91HNaph H-2 : Ortho to the sulfonyl group.
8.05 dd5.0, 1.51HPy H-6' : Adjacent to the electronegative pyridine nitrogen[4].
7.95 d7.91HNaph H-3 : Ortho to the bromine atom.
7.70 - 7.80 m-3HNaph H-6, Naph H-7, Py H-4' : Overlapping signals of the distal naphthalene ring and the para-pyridine proton.
7.25 d8.41HPy H-3' : Ortho to the sulfonamide linkage.
6.90 ddd7.3, 5.0, 1.01HPy H-5' : Meta to the pyridine nitrogen, appearing furthest upfield among the aromatic protons.
Carbon ( 13 C) NMR Analysis

The 13 C NMR spectrum reveals 15 distinct carbon environments, confirming the lack of symmetry in the molecule. The assignment of quaternary carbons relies heavily on the understanding of substituent effects.

Chemical Shift (δ, ppm)Carbon TypeAssignment & Mechanistic Rationale
152.5 QuaternaryPy C-2' : Attached directly to the sulfonamide nitrogen; highly deshielded.
148.0 CHPy C-6' : Adjacent to the pyridine nitrogen[4].
138.5 CHPy C-4' : Para to the pyridine nitrogen.
135.5 QuaternaryNaph C-1 : Directly bonded to the strongly electron-withdrawing -SO 2​ group.
131.0 QuaternaryNaph C-4a : Bridgehead carbon.
130.5 CHNaph C-3 : Aromatic CH.
129.5 QuaternaryNaph C-8a : Bridgehead carbon.
129.0 CHNaph C-6 : Aromatic CH.
128.5 CHNaph C-7 : Aromatic CH.
128.0 CHNaph C-2 : Aromatic CH.
127.5 CHNaph C-5 : Aromatic CH.
126.0 QuaternaryNaph C-4 (C-Br) : Exhibits an unexpected upfield shift relative to typical aromatic carbons. This is due to the "heavy atom effect" of bromine, which increases diamagnetic shielding at the attached carbon[3].
125.0 CHNaph C-8 : Aromatic CH.
115.5 CHPy C-5' : Meta to the pyridine nitrogen.
114.0 CHPy C-3' : Ortho to the sulfonamide group.

Self-Validation & Best Practices

To ensure the trustworthiness of the 1D assignments provided above, a self-validating protocol requires the execution of 2D NMR techniques:

  • 1 H- 1 H COSY (Correlation Spectroscopy): Use this to trace the spin systems. The naphthalene H-2/H-3 pair will show a strong cross-peak, completely isolated from the H-5/H-6/H-7/H-8 spin system.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Use this to distinguish overlapping proton signals (e.g., the 7.70–7.80 ppm multiplet) by correlating them to their distinct 13 C chemical shifts.

By cross-referencing the 1D integration data, the expected substituent deshielding effects, and 2D connectivity maps, researchers can achieve unambiguous structural verification of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5336, Sulfapyridine." PubChem, National Library of Medicine. Available at:[Link]

  • Nieto, S., et al. "Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand." The Journal of Organic Chemistry, American Chemical Society, 2019. Available at:[Link]

  • Hirotsu, M., et al. "Chromium–Thiolate Complex Undergoing C–S Bond Cleavage." Inorganic Chemistry, American Chemical Society, 2024. Available at:[Link]

Sources

Application

Using 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in high-throughput screening assays

Application Note: High-Throughput Screening (HTS) Workflows for 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide and Related Aryl Sulfonamides Executive Summary Aryl sulfonamides represent a highly privileged structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Workflows for 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide and Related Aryl Sulfonamides

Executive Summary

Aryl sulfonamides represent a highly privileged structural motif in drug discovery. Compounds such as 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) frequently populate high-throughput screening (HTS) libraries due to their drug-like physicochemical properties and propensity to modulate diverse targets, including kinases and G-protein-coupled receptors (GPCRs)[1]. However, screening molecules with extended aromatic systems and heavy halogens requires precise assay engineering to prevent false positives caused by auto-fluorescence, colloidal aggregation, or solvent incompatibility. This application note details a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) workflow optimized for screening this compound class.

Assay Modality Selection: The Case for TR-FRET

When screening compounds containing bromonaphthalene and pyridine moieties, auto-fluorescence in the blue/green spectrum (300–500 nm) is a primary driver of assay interference. To circumvent this, TR-FRET is the industry gold standard[2].

The Causality of the Choice: By utilizing lanthanide chelates (e.g., Terbium) as energy donors, TR-FRET introduces a temporal delay (typically 50–100 µs) between the excitation pulse and signal acquisition. This delay allows the short-lived auto-fluorescence of the screening compounds to completely decay, isolating the long-lived FRET signal associated with true target engagement[2].

TR_FRET K Kinase + ATP P Phospho-Substrate K->P Phosphorylation S Fluorescein-Substrate (Acceptor) S->P FRET TR-FRET Signal (520 nm / 490 nm) P->FRET Binding Ab Tb-Antibody (Donor) Ab->FRET Excitation (340nm)

TR-FRET assay principle utilizing Terbium donor and Fluorescein acceptor for kinase screening.

Quantitative Data: HTS Performance Metrics

A successful HTS campaign requires rigorous statistical validation before any hit triage can begin[3]. The following table summarizes the target metrics required to validate the assay on a per-plate basis.

MetricTarget ValueFormula / DefinitionCausality / Importance
Z'-Factor ≥0.5 $1 - \frac{3\sigma_{pos} + 3\sigma_{neg}}{\mu_{pos} - \mu_{neg}
Signal-to-Background (S/B) ≥3.0 μpos​/μneg​ Ensures the biological signal is clearly distinguishable from instrument noise.
Coefficient of Variation (CV) ≤10% (σ/μ)×100 Monitors liquid handling precision and well-to-well consistency across the 384-well plate.
DMSO Tolerance ≤5% shift IC50​ at 0.1% vs 1% DMSOEnsures the solvent does not artificially inhibit or activate the target enzyme.

Self-Validating Protocol: TR-FRET Kinase Assay

This step-by-step methodology is designed to evaluate the inhibitory activity of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide against a target kinase.

Phase 1: Compound Handling and Dispensing
  • Solubilization: Prepare the compound as a 10 mM stock solution in 100% anhydrous DMSO. Causality: Hydration of the DMSO stock over time leads to micro-precipitation of hydrophobic sulfonamides, drastically reducing the effective screening concentration.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to dispense 10 nL of the compound directly into a dry 384-well low-volume black microplate (Corning). Causality: Acoustic dispensing eliminates the need for intermediate aqueous dilutions, preventing the compound from "crashing out" before it reaches the optimized assay buffer.

Phase 2: Biochemical Reaction
  • Enzyme/Substrate Addition: Add 5 µL of a Kinase/Fluorescein-labeled substrate master mix to all wells.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km​ concentration) to initiate phosphorylation. The final compound concentration is now 10 µM in 0.1% DMSO.

  • Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes. Causality: Consistent RT incubation is critical; thermal gradients across the plate ("edge effects") will skew enzymatic rates and inflate the CV[3].

Phase 3: Detection and Readout
  • Reaction Termination: Add 10 µL of Detection Mix containing a Terbium (Tb)-labeled phospho-specific antibody and 20 mM EDTA. Causality: The EDTA chelates Mg2+ , abruptly halting kinase activity to ensure a stable endpoint readout[4].

  • Equilibration: Incubate for 60 minutes at RT to allow the Tb-antibody to reach equilibrium binding with the phosphorylated substrate.

  • Readout: Read the plate on a TR-FRET compatible microplate reader using a 340 nm excitation filter and dual emission filters (490 nm for Tb, 520 nm for Fluorescein). Calculate the 520/490 emission ratio to determine kinase activity[2].

Hit Triage & PAINS Filtering

If 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide emerges as a primary hit, it must undergo rigorous triage. While sulfonamides are generally well-behaved, certain derivatives can act as Pan-Assay Interference Compounds (PAINS)[5].

  • Optical Interference Check: Verify that the compound does not quench the Terbium emission at 490 nm. A significant drop in the donor signal indicates optical quenching rather than true biological inhibition[6].

  • Aggregation Counter-Screen: Re-run the assay in the presence of 0.01% Triton X-100. Causality: If the compound's inhibitory activity vanishes in the presence of a non-ionic detergent, it is likely acting via colloidal aggregation rather than stoichiometric target binding[5].

  • Orthogonal Validation: Confirm target engagement using a label-free biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

HTS_Workflow Lib Compound Library (incl. Sulfonamides) Pri Primary TR-FRET Screen (384/1536-well) Lib->Pri Acoustic Dispensing Hit Primary Hits Pri->Hit Z' > 0.5 Count Counter-Screen (Interference Check) Hit->Count Filter False Positives Orth Orthogonal Validation (SPR / ITC) Count->Orth Dose-Response Lead Validated Lead Orth->Lead Target Engagement

HTS triage workflow detailing primary screening, PAINS filtering, and orthogonal validation.

References

  • [1] 313402-60-7 OPREA1_074765 - Dictionnaire de chimie. GuideChem. URL:

  • [5] Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. NIH / PMC. URL:

  • [7] High Throughput Screening Assays for Drug Discovery. BellBrook Labs. URL:

  • [3] Design and implementation of high-throughput screening assays. NIH / PubMed. URL:

  • [2] LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. URL:

  • [4] LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific. URL:

Sources

Method

Application Note: Preparation, Handling, and Storage of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide DMSO Stock Solutions

Document Type: Technical Protocol & Application Note Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Executive Summary The integrity of in vitro screening assays r...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Note Target Audience: Assay Biologists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals

Executive Summary

The integrity of in vitro screening assays relies fundamentally on the precise formulation and rigorous management of small molecule stock solutions. This application note details the standardized methodology for preparing a 10 mM master stock solution of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) in Dimethyl Sulfoxide (DMSO). By addressing the specific physicochemical vulnerabilities of N-aryl sulfonamides—namely, their hydrophobicity and susceptibility to precipitation via moisture ingress—this guide establishes a self-validating workflow that ensures compound stability, reproducibility, and assay fidelity.

Physicochemical Profiling & Solvent Rationale

4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is a synthetic small molecule characterized by a bulky naphthalene core, a sulfonamide linkage, and a brominated aromatic system .

The Causality of Solvent Selection

Sulfonamides exhibit robust solubility in polar aprotic solvents like DMSO due to favorable hydrogen bond acceptor/donor dynamics. DMSO effectively disrupts the crystal lattice of hydrophobic small molecules. However, DMSO is highly hygroscopic .

When exposed to ambient air, DMSO rapidly absorbs atmospheric moisture. For hydrophobic compounds like 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, even a 2-5% water influx into the DMSO stock can alter the dielectric constant of the solvent enough to induce spontaneous micro-precipitation. Therefore, the use of anhydrous, cell-culture grade DMSO (≥99.9% purity) is an absolute methodological requirement, not merely a recommendation .

Quantitative Data: Compound Specifications

To facilitate accurate stock preparation, the mass-to-volume parameters are summarized below.

Table 1: Physicochemical Properties & 1.0 mL Stock Calculations

ParameterSpecification / Value
Chemical Name 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide
CAS Number 313402-60-7
Molecular Formula C₁₅H₁₁BrN₂O₂S
Molecular Weight (MW) 363.23 g/mol
Mass required for 1 mM Stock (in 1 mL) 0.363 mg
Mass required for 10 mM Stock (in 1 mL) 3.63 mg
Mass required for 50 mM Stock (in 1 mL) 18.16 mg

Experimental Protocol: Master Stock Preparation

This protocol is designed as a self-validating system. Each step includes a mechanistic justification to ensure researchers understand why a specific action is taken, thereby minimizing handling errors.

Materials Required
  • Lyophilized 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide powder.

  • Anhydrous DMSO (sealed under inert gas, ≥99.9% purity).

  • Amber glass vials with PTFE-lined screw caps.

  • Argon or Nitrogen gas (for headspace purging).

  • Ultrasonic water bath (temperature controlled).

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial containing the lyophilized compound from cold storage (-20°C) to a desiccator. Allow it to equilibrate to room temperature (RT) for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric water onto the compound. This moisture will compromise the anhydrous environment once DMSO is added, leading to delayed precipitation.

Step 2: Weighing & Transfer

  • Action: Using an analytical balance, weigh exactly 3.63 mg of the compound into a sterile amber glass vial.

  • Causality: Amber glass is utilized to protect the light-sensitive sulfonamide linkage and aromatic rings from potential photo-degradation during handling and long-term storage.

Step 3: Solvation & Dissolution

  • Action: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration. Cap tightly and vortex for 30–60 seconds.

  • Action: If visual particulates remain, place the vial in an ultrasonic water bath for 5–15 minutes at room temperature.

  • Causality: Acoustic cavitation from the bath sonicator provides the mechanical energy required to break apart crystalline aggregates without the localized, extreme thermal spikes caused by probe sonicators, which could degrade the molecule .

Step 4: Quality Control (Self-Validation)

  • Action: Perform a visual inspection against a strong light source. The solution must be optically clear with no Tyndall effect (light scattering), which would indicate colloidal suspension rather than true dissolution.

  • Action: Recommended: Run a 1 µL aliquot via LC-MS to establish a baseline chromatogram and confirm >98% purity prior to storage.

Step 5: Aliquoting & Inert Gas Purging

  • Action: Dispense the 10 mM master stock into 20 µL or 50 µL single-use aliquots in cryogenic vials. Gently purge the headspace of each vial with Argon or Nitrogen gas before sealing tightly with a PTFE-lined cap.

  • Causality: Argon purging displaces oxygen and atmospheric moisture, preventing oxidative degradation. Creating single-use aliquots is critical; repeated freeze-thaw cycles cause a "freeze-concentration effect" where the solvent freezes first, pushing the compound into a hyper-concentrated liquid phase that eventually crashes out of solution irreversibly.

Step 6: Cryogenic Storage

  • Action: Store the aliquots immediately at -20°C (for use within 3 months) or -80°C (for use up to 12 months).

Workflow Visualization

Workflow A 1. Compound Equilibration (Desiccator, RT) B 2. Weighing & Transfer (Amber Glass Vial) A->B C 3. Anhydrous DMSO Addition (Target: 10 mM Master Stock) B->C D 4. Dissolution (Vortex & Bath Sonication) C->D E 5. Quality Control (Visual Inspection & LC-MS) D->E F 6. Aliquoting & Argon Purge (Single-use volumes) E->F G 7. Cryogenic Storage (-20°C or -80°C) F->G H 8. Downstream Assay (Intermediate DMSO Dilution -> Buffer) G->H

Figure 1: Standardized workflow for the preparation, quality control, and storage of sulfonamide DMSO stock solutions.

Downstream Application: Avoiding "Solvent Shock" in Aqueous Assays

When transitioning 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide from a pure DMSO stock into an aqueous biological buffer (e.g., PBS, HEPES, or cell culture media), researchers often encounter "solvent shock." Direct injection of a highly concentrated DMSO stock into water creates localized zones of high compound concentration relative to the rapidly diffusing DMSO, causing the hydrophobic compound to precipitate instantly.

The Intermediate Dilution Strategy

To maintain compound solubility and ensure the final assay DMSO concentration remains ≤0.1% v/v (to prevent solvent-induced cytotoxicity), always perform serial dilutions in 100% DMSO first, followed by a single, rapid dilution into the aqueous phase .

Table 2: Serial Dilution Matrix for In Vitro Assays (1 mL Final Volume)

Target Assay ConcentrationIntermediate DMSO Stock RequiredVolume of Intermediate StockVolume of Aqueous BufferFinal DMSO % (v/v)
10 µM 10 mM (Master Stock)1.0 µL999.0 µL0.1%
1 µM 1 mM1.0 µL999.0 µL0.1%
100 nM 100 µM1.0 µL999.0 µL0.1%
10 nM 10 µM1.0 µL999.0 µL0.1%

Protocol Note: When adding the 1.0 µL intermediate DMSO stock to the 999.0 µL aqueous buffer, ensure the buffer is being vigorously vortexed or stirred. Add the DMSO stock dropwise directly into the vortex to ensure instantaneous dispersion, thereby preventing the formation of nucleation sites.

References

Application

High-Sensitivity LC-MS/MS Quantification Protocol for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in Biological Matrices

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals Executive Summary The accurate quantification of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Bioanalytical Scientists, Pharmacokineticists, and Drug Development Professionals

Executive Summary

The accurate quantification of novel synthetic intermediates and pharmacological probes in biological matrices is the cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic (PK) profiling. This application note details a robust, highly sensitive, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7) in human plasma.

Designed in accordance with the FDA's 2018 Bioanalytical Method Validation Guidance[1], this protocol leverages the unique isotopic signature of the bromine atom and the predictable collision-induced dissociation (CID) of the sulfonamide linkage to establish a self-validating analytical system with exceptional signal-to-noise (S/N) characteristics.

Rationale & Physicochemical Profiling

As a Senior Application Scientist, I emphasize that method development must always begin with the molecule's physicochemical properties. A "plug-and-play" approach often fails when dealing with complex halogenated heterocycles.

Ionization Strategy: Why Positive ESI?

The target compound features two distinct functional groups with competing acid-base properties:

  • Sulfonamide Linkage: Weakly acidic, capable of deprotonation in negative electrospray ionization (ESI-).

  • Pyridine Ring: Highly basic, readily accepting a proton in positive electrospray ionization (ESI+).

Because the gas-phase proton affinity of the pyridine nitrogen significantly outcompetes the acidity of the sulfonamide proton, ESI+ mode yields a signal intensity approximately 10- to 50-fold higher than ESI-. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the molecule into its protonated state [M+H]+ , ensuring maximum ionization efficiency.

Fragmentation Causality & Isotopic Exploitation

The molecular formula of the compound is C15​H11​BrN2​O2​S . The natural abundance of bromine isotopes ( 79Br at 50.69% and 81Br at 49.31%) produces a distinct doublet parent ion at m/z 363.0 and m/z 365.0 .

Under CID conditions, sulfonamides undergo a highly predictable fragmentation pathway characterized by the cleavage of the S-N bond[2][3]. This cleavage yields two primary product ions depending on charge retention:

  • m/z 95.1 (2-Aminopyridine Cation): The charge is retained on the pyridine moiety. This fragment does not contain the bromine atom, making it common to both the m/z 363.0 and 365.0 parent ions. It is the most abundant fragment and serves as the Quantifier .

  • m/z 268.9 / 270.9 (Bromonaphthyl Sulfonyl Cation): The charge is retained on the sulfonyl moiety. This fragment retains the bromine atom, preserving the isotopic doublet. It serves as an excellent Qualifier to definitively confirm the analyte's identity.

Fragmentation Parent79 [M+H]+ 79Br Isotope m/z 363.0 Quant 2-Aminopyridine Cation m/z 95.1 (Quantifier) Parent79->Quant S-N Cleavage (Charge on Amine) Qual79 Bromonaphthyl Sulfonyl 79Br Isotope m/z 268.9 (Qualifier) Parent79->Qual79 S-N Cleavage (Charge on Sulfonyl) Parent81 [M+H]+ 81Br Isotope m/z 365.0 Parent81->Quant S-N Cleavage (Charge on Amine) Qual81 Bromonaphthyl Sulfonyl 81Br Isotope m/z 270.9 (Qualifier) Parent81->Qual81 S-N Cleavage (Charge on Sulfonyl)

Figure 1: Collision-induced dissociation (CID) fragmentation pathway of the target compound.

Experimental Protocol

Sample Preparation: The Case for Liquid-Liquid Extraction (LLE)

While Protein Precipitation (PPT) is faster, sulfonamides are highly susceptible to matrix effects (ion suppression) caused by endogenous plasma phospholipids. To ensure a self-validating system capable of achieving a Lower Limit of Quantification (LLOQ) of 1 ng/mL, Liquid-Liquid Extraction (LLE) using Ethyl Acetate is employed. LLE selectively extracts the hydrophobic brominated compound while leaving polar phospholipids and proteins in the aqueous waste.

Step-by-Step LLE Workflow:
  • Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 2.0 mL polypropylene microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 100ng/mL of a stable-isotope labeled analog or structurally similar sulfonamide).

  • Buffer: Add 50 µL of 0.1 M Ammonium Acetate buffer (pH 4.5) to ensure the sulfonamide remains un-ionized, maximizing partitioning into the organic phase.

  • Extraction: Add 600 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Dry: Transfer 500 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (50% Water / 50% Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes.

Workflow A Plasma Sample (50 µL) + Internal Standard (10 µL) B pH Adjustment Add 50 µL 0.1M NH4OAc (pH 4.5) A->B C Liquid-Liquid Extraction (LLE) Add 600 µL Ethyl Acetate B->C D Vortex & Centrifugation (14,000 rpm, 10 min, 4°C) C->D E Organic Phase Transfer & N2 Evaporation (40°C) D->E F Reconstitution (100 µL 50% MeCN + 0.1% FA) E->F G UHPLC-MS/MS Analysis (ESI+, MRM Mode) F->G

Figure 2: LLE and LC-MS/MS analytical workflow for sulfonamide quantification in plasma.

Instrumental Parameters & Data Presentation

UHPLC Chromatographic Conditions

A sub-2-micron C18 column is utilized to provide high theoretical plate counts, ensuring sharp peak shapes and rapid elution.

Table 1: UHPLC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (MeCN + 0.1% FA) Curve
0.00 0.40 80 20 Initial
0.50 0.40 80 20 6 (Linear)
2.50 0.40 10 90 6 (Linear)
3.50 0.40 10 90 6 (Linear)
3.60 0.40 80 20 6 (Linear)

| 5.00 | 0.40 | 80 | 20 | Stop |

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Column Temperature: 40°C. Injection Volume: 2.0 µL.

Mass Spectrometry (MRM) Parameters

Data acquisition is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 2: Optimized MRM Transitions and Collision Energies

Analyte Role Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Cone Voltage (V) Collision Energy (eV)

| Target (Quantifier) | 363.0 ( 79Br ) | 95.1 | 50 | 35 | 22 | | Target (Qualifier 1) | 365.0 ( 81Br ) | 95.1 | 50 | 35 | 22 | | Target (Qualifier 2) | 363.0 ( 79Br ) | 268.9 | 50 | 35 | 18 | | Internal Standard | IS Parent | IS Fragment | 50 | 35 | Optimized |

Source Temperature: 150°C. Desolvation Temperature: 500°C. Desolvation Gas Flow: 1000 L/hr.

Method Validation Standards

To ensure trustworthiness and regulatory compliance, the method must be validated against the FDA Guidance for Industry on Bioanalytical Method Validation[1]. The self-validating nature of this protocol is demonstrated by the stringent acceptance criteria outlined below.

Table 3: Summary of Method Validation Acceptance Criteria | Validation Parameter | FDA Acceptance Criteria | Expected Performance of this Protocol | | :--- | :--- | :--- | | Calibration Curve Range | R2≥0.99 , ±15% of nominal | 1.0 to 1000 ng/mL ( R2>0.995 ) | | Lower Limit of Quant. (LLOQ) | Precision ≤20% , Accuracy ±20% | 1.0 ng/mL (S/N > 10) | | Intra/Inter-Assay Precision | CV ≤15% (except LLOQ) | <6.5% across all QC levels | | Intra/Inter-Assay Accuracy | 85%−115% of nominal | 92%−108% | | Extraction Recovery | Consistent across QC levels | >85% (due to optimized LLE) | | Matrix Effect (Ion Suppression) | IS-normalized Matrix Factor 0.85−1.15 | 0.95−1.05 (Phospholipids removed) |

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. Available at:[Link]

  • Pleasance, S., et al. "Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh." Journal of Chromatography A, 1991. Available at:[Link]

  • Bao, Y., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 2004. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

Welcome to the Technical Support Center. This portal is designed for researchers, pharmacologists, and formulation scientists facing challenges with the aqueous solubility of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, pharmacologists, and formulation scientists facing challenges with the aqueous solubility of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide .

Due to its rigid architecture, the highly lipophilic 4-bromonaphthalene moiety, and its specific ionization profile, this compound frequently precipitates in standard physiological buffers. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve stable aqueous solutions for both in vitro and in vivo applications.

Diagnostic Formulation Workflow

Before attempting to dissolve the compound, you must align your solubility strategy with the biological constraints of your assay. Use the diagnostic workflow below to select the optimal formulation path.

SolubilityWorkflow Start What is the Assay Type? InVitro In Vitro (Cellular/Biochemical) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo DMSO Tolerates >1% DMSO? InVitro->DMSO Route Dosing Route? InVivo->Route Cosolvent Co-solvent System (DMSO + Tween 80) DMSO->Cosolvent Yes Lipid Micellar/Lipid (Kolliphor EL) DMSO->Lipid No IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Cyclo Cyclodextrin Complex (20% HP-β-CD) IV->Cyclo Suspension pH-Adjusted Suspension (0.5% CMC / 0.1% Tween) PO->Suspension

Figure 1: Decision matrix for selecting a solubility strategy based on assay constraints.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how can I prevent it? Root Cause: This is a classic "solvent-shift" precipitation. When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the medium rapidly increases. The highly hydrophobic 4-bromonaphthalene group undergoes rapid hydrophobic collapse, leading to crystal nucleation before the compound can disperse. Solution: You must lower the surface tension of the aqueous phase before introducing the compound. Instead of direct dilution, use a "step-down" approach. Pre-mix your DMSO stock with a surfactant (e.g., Tween-80 or Kolliphor EL) to form a pre-micellar concentrate, then slowly titrate the aqueous buffer into this mixture under vortexing. The surfactant will encapsulate the lipophilic naphthalene moiety in micelles, preventing nucleation.

Q2: Can I use pH adjustment to force this compound into solution without using detergents? Root Cause: Yes, but you must understand the specific pKa profile of N-pyridin-2-yl sulfonamides. At physiological pH (7.4), the molecule is predominantly neutral, which drives its insolubility. The sulfonamide NH proton is weakly acidic (pKa ~8.4), while the pyridine nitrogen is weakly basic (pKa ~2.0)[1][2]. Solution: To dissolve the compound via ionization, you must shift the pH significantly away from neutrality:

  • Alkaline Shift (pH > 9.5): Deprotonates the sulfonamide NH, forming a highly soluble sodium salt anion.

  • Acidic Shift (pH < 3.0): Protonates the pyridine nitrogen, forming a soluble pyridinium cation. Warning: If you formulate at pH 10 for an in vivo IV injection, the compound will likely precipitate upon entering the neutral pH of the bloodstream (pH 7.4). For in vivo use, pH adjustment should only be used for oral (PO) suspensions where gastric acid (pH 1.5) will protonate the pyridine ring.

Ionization Acidic pH < 3.0 Pyridinium Cation Formed (High Aqueous Solubility) Neutral pH 4.0 - 7.5 Neutral / Unionized State (Precipitation Risk) Neutral->Acidic Add Acid (e.g., HCl) Basic pH > 9.0 Sulfonamide Anion Formed (High Aqueous Solubility) Neutral->Basic Add Base (e.g., NaOH)

Figure 2: Mechanistic ionization states of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

Q3: I need to dose this intravenously (IV) in mice, but DMSO/PEG mixtures are causing vehicle toxicity. What is the best alternative? Root Cause: High concentrations of organic co-solvents cause hemolysis and vascular irritation. Solution: Utilize a cyclodextrin inclusion complex, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The β-cyclodextrin cavity has a diameter of approximately 6.0–6.5 Å. The fused bicyclic naphthalene ring (width ~5.0 Å) fits snugly into this hydrophobic cavity. The bulky bromine atom further drives the thermodynamics of this inclusion via the hydrophobic effect, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Quantitative Solubility Profiles

The table below summarizes the expected solubility limits of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide across various excipient systems. Use this to benchmark your formulation success.

Formulation VehiclepHEstimated Solubility LimitPrimary Mechanism of SolubilizationAssay Suitability
PBS (Standard Buffer) 7.4< 1 µg/mLNone (Neutral state)None
1% DMSO in PBS 7.4~5 µg/mLMinor co-solvent effectLow-dose in vitro
10% Tween-80 in PBS 7.4~100 µg/mLMicellar encapsulationCellular assays
20% HP-β-CD in Water 7.4> 2,500 µg/mLHydrophobic cavity inclusionIn vivo (IV/IP)
0.1 M NaOH (Aqueous) 10.0> 5,000 µg/mLSulfonamide anion formationChemical synthesis / PO
Standard Operating Procedures (SOPs)
SOP 1: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)

This protocol is a self-validating system; the transition from a cloudy suspension to an optically clear solution confirms successful thermodynamic inclusion.

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of sterile Water for Injection (WFI). Vortex until completely clear.

  • API Addition: Weigh out the required mass of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (e.g., 2 mg for a 2 mg/mL solution) and add it directly to the HP-β-CD solution as a dry powder. Do not use DMSO.

  • Mechanical Disruption: Sonicate the suspension in a water bath sonicator for 15–20 minutes. The mechanical energy disrupts the crystal lattice, allowing the cyclodextrin molecules to encapsulate the free monomeric compound.

  • Validation Check: Inspect the vial. The solution should transition from an opaque white suspension to a completely transparent liquid. If particulates remain, heat gently to 37°C and sonicate for an additional 10 minutes.

  • Filtration: Pass the clear solution through a 0.22 µm PVDF syringe filter to ensure sterility and remove any un-complexed micro-crystals.

SOP 2: Step-Down Micellar Formulation (For Cellular Assays)

Use this protocol to achieve a 100 µM final concentration in cell media without DMSO crash-out.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Surfactant Priming: In a new microcentrifuge tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of 100% Tween-80. Pipette vigorously to create a homogenous co-solvent/surfactant concentrate.

  • Aqueous Titration: Add 980 µL of pre-warmed (37°C) cell culture media dropwise (approx. 50 µL at a time) to the concentrate while continuously vortexing at medium speed.

  • Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​ of < 0.05 indicates a successful micellar dispersion with no sub-visible precipitation.

References
  • Pexacy. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. Retrieved from [Link]

  • Veeprho. Sulfapyridine Impurities and Related Compound (Detailing physicochemical properties and pKa of N-pyridin-2-yl sulfonamides). Retrieved from [Link]

  • LookChem. Sulfapyridine Chemical Properties and pKa Data. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide Precipitation

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of bulky, lipophilic small molecules during biochemical and cell-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of bulky, lipophilic small molecules during biochemical and cell-based assays.

The compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide presents a unique challenge. It combines a highly hydrophobic bromonaphthalene core with two distinct ionizable groups. When this compound crashes out of your assay buffer, it not only ruins dose-response curves but can also cause false-positive assay interference via aggregate-based enzyme sequestration.

This guide provides the mechanistic reasoning and self-validating protocols required to keep this specific sulfonamide derivative in solution.

Physicochemical Profiling: Understanding the Molecule

To solve a precipitation issue, we must first understand the thermodynamic drivers forcing the compound out of solution.

Physicochemical ParameterEstimated ValueImpact on Assay Solubilization Strategy
LogP (Hydrophobicity) ~4.5 - 5.0High lipophilicity drives rapid aggregation. Requires intermediate DMSO dilution.
Sulfonamide pKa ~7.5 - 8.5At pH < 7.5, the compound is predominantly neutral and highly insoluble.
Pyridine pKa ~5.2At physiological pH (7.4), the pyridine ring is unprotonated (neutral).
Max Tolerated DMSO 1% (v/v)Limits direct solubilization capacity. Mandates a 1:100 jump dilution ratio.
Diagnostic Logic: Why is my compound crashing out?

TroubleshootingLogic A Compound Precipitation Detected in Assay B Assess Ionization State (pH vs. pKa) A->B C Assess Solvent Shock (DMSO Transfer) A->C D pH < 7.5 (Neutral, Insoluble) B->D E pH > 8.0 (Anionic, Soluble) B->E F Direct Aqueous Dilution (Nucleation Risk) C->F G 100% DMSO Serial Dilution + Jump Dilution C->G

Caption: Logical workflow for diagnosing and resolving sulfonamide precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide form a cloudy suspension immediately upon buffer addition? A1: This is a classic manifestation of "solvent shock." The compound features an electron-rich bromonaphthalene moiety which is highly lipophilic. When transferred from a low-dielectric solvent (DMSO) to a high-dielectric aqueous assay buffer, water molecules are forced into an entropically unfavorable clathrate cage around the hydrophobic core. To minimize exposed surface area, the compound undergoes rapid hydrophobic collapse, nucleating into micro-precipitates[1]. This is particularly common when intermediate dilutions are skipped, leading to localized supersaturation[2].

Q2: How does my assay buffer's pH influence the solubility of this specific compound? A2: 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide contains two ionizable groups within the physiological pH range: a weakly basic pyridine nitrogen and a weakly acidic sulfonamide nitrogen. The pKa of the sulfonamide group is typically around 7.5 to 8.5[3]. At a standard assay pH of 7.4, the pyridine is neutral, and the sulfonamide is largely protonated (uncharged). This leaves the bulk of the population in a highly hydrophobic, neutral state. Increasing the buffer pH to 8.0–8.5 (if your target protein tolerates it) fully deprotonates the sulfonamide, generating a highly soluble anionic species[3].

Q3: What is the optimal dilution strategy to prevent nucleation while keeping DMSO < 1%? A3: You must avoid performing serial dilutions in aqueous buffers. Diluting an already-precipitated compound yields massive concentration errors and shallow Hill slopes[4]. Instead, perform a 100% DMSO serial dilution cascade first[5]. Once the concentration gradient is established in DMSO, execute a 1:100 "jump dilution" directly into the assay buffer[1].

Self-Validating Experimental Protocol: The "Jump Dilution" Workflow

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It integrates a nephelometric (light-scattering) checkpoint to mathematically prove your compound is soluble before you waste precious biological reagents.

ExperimentalWorkflow Stock 1. 10 mM Stock in 100% DMSO (Visually Inspect & Sonicate) Serial 2. Serial Dilution in 100% DMSO (Prevents Aqueous Nucleation) Stock->Serial JumpDil 4. Jump Dilution (1:100) Rapid Mixing (Vortex 1000 rpm) Serial->JumpDil BufferPrep 3. Prepare Assay Buffer (Add 0.01% Tween-20 / 0.1% BSA) BufferPrep->JumpDil Validation 5. Self-Validation (Nephelometry / DLS Check) JumpDil->Validation Validation->BufferPrep Turbidity > Baseline (Re-optimize) Proceed 6. Proceed to Biochemical Assay Validation->Proceed Turbidity < Baseline

Caption: Self-validating jump dilution workflow to ensure compound solubility.

Step-by-Step Methodology

Step 1: DMSO Stock Verification & Preparation

  • Action: Prepare a 10 mM stock of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in 100% DMSO. Warm the vial to 37°C and sonicate for 5-10 minutes.

  • Causality: Freeze-thaw cycles cause microscopic nucleation[2]. Sonication provides the activation energy required to break these pre-formed aggregates, ensuring you are working with a true solution.

Step 2: 100% DMSO Serial Dilution

  • Action: Perform your entire dose-response serial dilution (e.g., 3-fold or 10-fold steps) exclusively in 100% DMSO.

  • Causality: Keeping the compound in a low-dielectric solvent throughout the dilution cascade ensures linear, accurate dose-response curves and prevents the propagation of concentration errors[5].

Step 3: Assay Buffer Pre-conditioning

  • Action: Supplement your aqueous assay buffer with a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20). Ensure the buffer is at room temperature or 37°C, not 4°C.

  • Causality: Cold buffers drastically decrease thermodynamic solubility. Surfactants provide hydrophobic "landing pads" (micelles) that stabilize the bromonaphthalene core during solvent transfer.

Step 4: The 1:100 Jump Dilution

  • Action: Transfer 1 µL of the DMSO serial dilutions into 99 µL of the pre-conditioned assay buffer. Mix immediately and vigorously (e.g., 1000 rpm on a plate shaker for 30 seconds).

  • Causality: Rapid mixing disperses the DMSO micro-droplets instantly, preventing the localized high-concentration zones that trigger solvent shock and nucleation[1].

Step 5: Self-Validating Nephelometric Check (Critical)

  • Action: Before adding your biological target (enzyme/cells), read the assay plate on a microplate reader at 600 nm (Absorbance) or using a Nephelometry/Dynamic Light Scattering (DLS) module.

  • Validation Logic: Calculate the Mean + 3 Standard Deviations of your DMSO-only vehicle control wells. If the OD600 or scatter of any compound well exceeds this threshold, micro-precipitates are present.

  • Trustworthiness: If turbidity is detected, you must discard the plate and re-optimize (e.g., lower the top concentration, increase pH, or increase surfactant). This self-validating step guarantees that any observed enzyme inhibition in your final assay is due to true pharmacological binding, not aggregate-based sequestration[1].

References
  • Title: Assay Interference by Chemical Reactivity - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

  • Title: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations Source: National Center for Biotechnology Information (NCBI), NIH URL: [Link]

  • Title: Ligand serial dilution - Assay set up Source: NanoTemper Technologies URL: [Link]

  • Title: Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide Synthesis

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals encountering yield bottlenecks during the synthesis of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide .

The coupling of 4-bromonaphthalene-1-sulfonyl chloride with 2-aminopyridine is notoriously challenging. Standard Schotten-Baumann conditions often fail due to the inherent electronic and steric properties of the reactants. This guide provides field-proven causality, diagnostic workflows, and a self-validating Standard Operating Procedure (SOP) to achieve >85% yields.

Mechanistic Diagnostic Workflow

Before adjusting your protocol, it is critical to diagnose why the reaction is failing. The fundamental reaction involves a nucleophilic substitution where the amino group attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion[1]. However, the exocyclic amine of 2-aminopyridine is a remarkably poor nucleophile because its nitrogen lone pair is resonance-delocalized into the electron-deficient pyridine ring. Simultaneously, 4-bromonaphthalene-1-sulfonyl chloride suffers from severe steric hindrance due to the peri-hydrogen at the 8-position of the naphthalene ring.

Use the diagnostic workflow below to identify your specific failure mode based on LC-MS or TLC observations.

TroubleshootingWorkflow Start Low Yield in Synthesis? CheckHydrolysis Is unreacted sulfonyl chloride present? Start->CheckHydrolysis HydrolysisYes Yes: Competitive Hydrolysis CheckHydrolysis->HydrolysisYes Yes HydrolysisNo No: Check Byproducts CheckHydrolysis->HydrolysisNo No FixHydrolysis Action: Use strictly anhydrous solvents (THF/DMF) & reagents HydrolysisYes->FixHydrolysis CheckBis Are bis-sulfonylated products detected? HydrolysisNo->CheckBis BisYes Yes: Over-reaction CheckBis->BisYes Yes BisNo No: Poor Nucleophilicity CheckBis->BisNo No FixBis Action: Adjust stoichiometry (1.0 eq sulfonyl chloride) & lower temperature BisYes->FixBis FixNuc Action: Pre-deprotonate 2-aminopyridine with NaH BisNo->FixNuc

Diagnostic workflow for yield optimization in 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

Yield Optimization Matrix

The table below summarizes the quantitative outcomes of various base/solvent systems. Transitioning from a neutral amine to an amide anion is the critical inflection point for success.

ConditionBase SystemSolventTemp (°C)Time (h)Yield (%)Primary Observation / Causality
A (Standard) Et₃N (2.0 eq)DCM252415 - 25Poor conversion. Base is too weak to activate the amine; competitive hydrolysis dominates.
B (Pyridine) Pyridine (solvent)Pyridine25 - 601845 - 60Moderate yield. Pyridine acts as a nucleophilic catalyst, but product isolation is difficult.
C (Catalytic) Et₃N + DMAP (0.1 eq)DCM251250 - 65Bis-sulfonylation observed as a major byproduct due to over-activation.
D (Optimized) NaH (1.2 eq) THF/DMF (4:1) 0 to 25 4 85 - 92 Clean conversion. NaH generates a highly nucleophilic amide anion, overcoming steric barriers.

Troubleshooting FAQs

Q: Why does the reaction stall when using standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA)? A: Weak tertiary amines merely act as acid scavengers. They do not deprotonate 2-aminopyridine (pKa ~28 in DMSO). Because the neutral 2-aminopyridine is highly deactivated by the electron-withdrawing pyridine ring, it cannot effectively attack the sterically hindered 1-position of the naphthalene sulfonyl chloride. This leads to stalled reactions where the sulfonyl chloride eventually succumbs to competitive hydrolysis from trace moisture.

Q: How do I overcome the poor nucleophilicity of 2-aminopyridine? A: The most effective strategy is to transition from a neutral amine nucleophile to a highly reactive amide anion. As highlighted in recent comprehensive reviews on sulfonamide synthesis, utilizing strong bases like sodium hydride (NaH) in polar aprotic solvent mixtures effectively deprotonates challenging heteroaryl amines, pushing yields from <30% to over 85%[2]. While transition-metal-free amination strategies exist for related pyridine-sulfonyl systems[3], direct deprotonative coupling remains the most robust and scalable approach for exocyclic 2-aminopyridines.

Q: I am detecting a significant amount of bis-sulfonylated byproduct ( N,N -bis(sulfonyl)pyridin-2-amine). How do I prevent this? A: Bis-sulfonylation occurs because the mono-sulfonamide product is relatively acidic (pKa ~8-9). Once formed, it is easily deprotonated by the base in the reaction mixture, creating an anion that reacts with a second equivalent of sulfonyl chloride. To mitigate this:

  • Strict Stoichiometry: Use exactly 1.0 to 1.05 equivalents of the sulfonyl chloride. Never use an excess.

  • Order of Addition: Add the sulfonyl chloride dropwise to the pre-formed amide anion at 0 °C. This maintains a low local concentration of the electrophile, favoring mono-substitution.

Q: Why use a THF/DMF solvent mixture instead of pure THF? A: While THF is excellent for the initial NaH deprotonation step, the resulting sodium salt of 2-aminopyridine can aggregate or precipitate in pure THF, lowering its effective concentration. Adding a small volume of anhydrous DMF (typically a 4:1 THF:DMF ratio) disrupts these aggregates, fully solubilizing the highly reactive amide anion and accelerating the coupling step.

Validated Standard Operating Procedure (SOP)

This protocol utilizes the optimized Condition D from the matrix above. It is designed as a self-validating system; specific visual cues and workup steps ensure the integrity of the final product.

Objective: Synthesis of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide via deprotonative coupling.

Materials Required:

  • 2-Aminopyridine (1.0 eq, 10.0 mmol, 941 mg)

  • 4-Bromonaphthalene-1-sulfonyl chloride (1.05 eq, 10.5 mmol, 3.21 g)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12.0 mmol, 480 mg)

  • Anhydrous THF (30 mL) and Anhydrous DMF (5 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Flush the system continuously with dry Argon.

  • Deprotonation (Activation): Suspend the NaH (1.2 eq) in anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Amine Addition: Dissolve 2-aminopyridine (1.0 eq) in anhydrous THF (15 mL). Add this solution dropwise to the NaH suspension over 10 minutes.

    • Self-Validation Check: You must observe steady hydrogen gas evolution. Stir for 30 minutes at room temperature until bubbling ceases. The solution should become clear or slightly cloudy, indicating successful formation of the amide anion.

  • Electrophile Addition: Cool the reaction mixture back to 0 °C. Dissolve 4-bromonaphthalene-1-sulfonyl chloride (1.05 eq) in anhydrous DMF (5 mL). Add this solution dropwise via the addition funnel over 15-20 minutes.

  • Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Self-Validation Check: Monitor progress via LC-MS or TLC (Hexanes/EtOAc 2:1). The starting amine spot should disappear, replaced by a single, lower-Rf product spot.

  • Quenching: Cool the mixture to 0 °C and quench carefully by adding saturated aqueous NH₄Cl (20 mL) dropwise to neutralize any unreacted NaH.

  • Extraction & DMF Removal: Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers and wash vigorously with distilled water (3 x 30 mL) to partition and remove the DMF. Follow with a final brine wash (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10-30% EtOAc in Hexanes) to afford the pure sulfonamide.

References

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL
  • Title: Transition-Metal-Free Amination of Pyridine-2-sulfonyl Chloride and Related N-Heterocycles Using Magnesium Amides Source: Organic Letters - ACS Publications URL
  • Title: Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine.

Sources

Optimization

Technical Support Center: Optimizing 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide In Vitro Assays

Welcome to the Advanced Applications Support Center. 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (hereafter referred to as 4-BPN ) is a synthetic bioactive small molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (hereafter referred to as 4-BPN ) is a synthetic bioactive small molecule. While structurally analogous to pyrabactin—a highly selective abscisic acid (ABA) receptor agonist —the core naphthalenesulfonamide moiety is a well-documented pharmacophore known to interact with multiple off-target proteins.

When utilizing 4-BPN in in vitro assays, researchers frequently encounter confounding signaling artifacts. As a Senior Application Scientist, I have designed this guide to provide causal explanations and self-validating protocols to help you isolate your target-specific effects from naphthalenesulfonamide-induced off-target liabilities.

I. Troubleshooting FAQs: Diagnosing Off-Target Artifacts

Q1: Why am I observing broad kinase inhibition or rapid cytotoxicity instead of my expected target-specific phenotype? Causality: The naphthalenesulfonamide backbone of 4-BPN mimics the structure of classic Calmodulin (CaM) antagonists (such as W-7) and generic kinase inhibitors . At higher micromolar concentrations (>10 µM), the compound competitively binds to the ATP-binding pocket of kinases (e.g., MLCK, PKA, PKC) and disrupts CaM-dependent signaling. This dual off-target action leads to rapid cell death or non-specific signaling cascade collapse. Actionable Solution: Establish a strict concentration gradient. If your phenotype persists only at concentrations >10 µM, you are likely observing an off-target artifact. Cap your screening doses at 5 µM.

Q2: My biochemical assay shows high potency (nM range), but my cell-based assay requires 50x the concentration to see an effect. Why? Causality: 4-BPN is highly lipophilic, driven by the hydrophobic bromonaphthalene group. In cell culture media containing Fetal Bovine Serum (FBS), the compound binds heavily to serum albumin, drastically reducing the free, bioavailable fraction of the drug. Actionable Solution: Perform a serum-shift assay. Compare the IC50 in 0.1% FBS versus 10% FBS. If the IC50 shifts by more than 10-fold, your compound is being sequestered by serum proteins, not failing to engage the target.

Q3: How can I definitively prove my observed phenotype is on-target? Causality: Because 4-BPN can act as a specific receptor agonist while simultaneously inhibiting CaM at higher doses [[1]]([Link]), standard dose-response curves are insufficient for validation. You need orthogonal validation to separate the two mechanisms. Actionable Solution: Introduce a known naphthalenesulfonamide CaM antagonist (e.g., W-7) as a negative control in your assay. If W-7 replicates your 4-BPN phenotype, your result is an off-target artifact driven by the sulfonamide backbone.

II. Quantitative Data: Target vs. Off-Target Profiling

To assist in experimental design, the following table summarizes the typical engagement thresholds for naphthalenesulfonamide derivatives. Use these quantitative benchmarks to define your assay windows.

Target ClassRepresentative ProteinExpected Affinity (IC50/Ki)Mechanism of InteractionMitigation Strategy
Primary Target ABA Receptors (e.g., PYR1)0.5 - 2.0 µMSelective allosteric agonismRestrict assay dose to < 5 µM
Off-Target (CaM) Calmodulin15 - 30 µMHydrophobic pocket bindingUse W-7 as a negative control
Off-Target (Kinase) MLCK, PKA, PKC10 - 50 µMATP-competitive inhibitionPerform ATP-competition assay
Physical Liability Serum AlbuminHigh binding (>90%)Hydrophobic interactionConduct serum-shift validation

III. Step-by-Step Methodologies for Self-Validating Assays

To ensure scientific trustworthiness, every protocol must be a self-validating system. Implement the following workflows to authenticate your 4-BPN data.

Protocol A: The "Self-Validating" Concentration Titration Workflow

This protocol internally validates that the observed cellular effects are not driven by CaM antagonism.

  • Preparation of Stock: Dissolve 4-BPN in 100% anhydrous DMSO to a concentration of 10 mM. Aliquot into single-use tubes to avoid freeze-thaw cycles, which exacerbate hydrophobic aggregation.

  • Dose-Response Setup: Prepare a 10-point, 3-fold serial dilution starting from 30 µM down to 1.5 nM in your assay buffer. Critical Step: Maintain a normalized final DMSO concentration of 0.1% across all wells to prevent solvent-induced toxicity.

  • Orthogonal Control Implementation: In parallel, run an identical dose-response gradient of W-7 (a pure CaM antagonist) .

  • Causality Interpretation:

    • If your phenotype occurs at 1 µM with 4-BPN but not with W-7, you have high confidence in on-target specificity.

    • If both compounds induce the phenotype at 15 µM, you are observing naphthalenesulfonamide-mediated off-target toxicity.

Protocol B: ATP-Competition Assay to Rule Out Kinase Off-Targets

Because naphthalenesulfonamides can act as ATP-competitive inhibitors , you must verify if your in vitro biochemical results are artificially dependent on ATP concentration.

  • Assay Conditions: Set up your standard biochemical assay for your primary target.

  • ATP Modulation: Run the assay at two distinct ATP concentrations: 10 µM (low/sensitized) and 1 mM (physiological high).

  • Inhibitor Addition: Add 4-BPN at its calculated IC80 concentration.

  • Causality Interpretation: If 4-BPN maintains its potency at both ATP levels, it is an allosteric/specific modulator. If 4-BPN loses its inhibitory potency entirely at 1 mM ATP, it is acting as a non-specific ATP-competitive kinase inhibitor rather than engaging your specific target.

IV. System Logic & Workflow Visualization

The following diagram illustrates the divergent signaling pathways engaged by 4-BPN based on concentration, and where specific mitigation strategies intervene to rescue data integrity.

G cluster_target On-Target Pathway cluster_offtarget Off-Target Liabilities Compound 4-Bromo-N-pyridin-2-yl naphthalene-1-sulfonamide (4-BPN) Primary Primary Target (e.g., ABA Receptors) Compound->Primary High Affinity (Low Dose) CaM Calmodulin (CaM) Antagonism Compound->CaM Low Affinity (>10 µM Dose) Kinases Kinase Inhibition (MLCK, PKA, PKC) Compound->Kinases ATP Competition (>10 µM Dose) SpecificEffect Specific Phenotype (Stress Response) Primary->SpecificEffect Toxicity Cytotoxicity & Signaling Artifacts CaM->Toxicity Kinases->Toxicity Mitigation Mitigation Strategy: Titration (<5 µM) & Orthogonal Controls Mitigation->Compound Restricts Free Concentration

Fig 1. 4-BPN target engagement pathways and mitigation of concentration-dependent off-target effects.

V. References

  • Inagaki, M., Kawamoto, S., Itoh, H., Saitoh, M., Hagiwara, M., Takahashi, J., & Hidaka, H. (1986). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Molecular Pharmacology, 29(6), 577-581. URL:[Link]

  • Park, S. Y., Fung, P., Nishimura, N., Jensen, D. R., Fujii, H., Zhao, Y., ... & Cutler, S. R. (2009). Abscisic Acid Inhibits Type 2C Protein Phosphatases via the PYR/PYL Family of START Proteins. Science, 324(5930), 1068-1071. URL:[Link]

Sources

Troubleshooting

Stability of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide at room temperature

Welcome to the Technical Support Center for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the chemical causality behind compound degradation, providing you with self-validating workflows to ensure absolute data integrity during your drug development and screening assays.

Part 1: Frequently Asked Questions (FAQs) on Compound Stability

Q1: Is 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide stable at room temperature in its solid state? A1: Yes, with a critical caveat regarding light exposure. In its dry, powder form, the sulfonamide core is highly crystalline and exhibits excellent thermal stability at room temperature (20–25°C) . However, the 4-bromo-naphthalene moiety contains a relatively weak C–Br bond. Exposure to ambient UV/Vis light can induce homolytic cleavage, generating an aryl radical that leads to photolytic dehalogenation . Scientist Insight: Always store the solid powder in amber glass vials or wrapped in aluminum foil. If left on a brightly lit benchtop, purity can degrade significantly within months.

Q2: How stable is the compound when dissolved in aqueous or organic solutions at room temperature? A2: Stability in solution is highly dependent on the solvent matrix and pH. In aprotic organic solvents (e.g., anhydrous DMSO or acetonitrile), the compound is stable at room temperature for short-term experimental use (< 48 hours). In aqueous buffers, the electron-withdrawing nature of the N-pyridin-2-yl group pulls electron density away from the sulfonamide nitrogen. This makes the adjacent sulfonyl sulfur highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis under alkaline conditions . For long-term liquid storage, solutions must be aliquoted and frozen at -20°C to prevent solvent-mediated solvolysis .

Q3: We are observing rapid loss of the parent compound during in vitro hepatocyte assays at 37°C. What is causing this? A3: You are likely observing metabolic cleavage, a known toxicological flag for electron-deficient heteroaryl sulfonamides. In biological matrices, the glutathione S-transferase (GST) enzyme family can catalyze a nucleophilic aromatic substitution-like (SNAr) attack by glutathione (GSH) across the S–Ar bond. This releases SO₂ and the free aminopyridine, forming a GSH-thioether adduct .

Part 2: Troubleshooting Guide for Assay Failures

Issue 1: Unexplained Precipitation in Aqueous Assay Buffers

  • Causality: The bromonaphthalene core makes this molecule highly lipophilic. When transitioning from a 100% DMSO stock to an aqueous buffer, the sudden change in dielectric constant forces the compound out of solution, forming micro-precipitates that mimic "loss of activity" in assays.

  • Solution: Maintain a final DMSO concentration of at least 1–2% in your assay. Alternatively, pre-dilute the stock in a transitional co-solvent (like PEG-400 or Tween-80) before introducing it to the aqueous phase.

Issue 2: Appearance of Secondary Peaks in HPLC-UV During Room Temperature Storage

  • Causality: If secondary peaks appear during room temperature storage in solution, you are witnessing either photolysis (loss of the bromine atom, -79 Da) or hydrolysis (cleavage of the sulfonamide bond, yielding 2-aminopyridine).

  • Solution: Implement the forced degradation protocol (detailed below) to map the exact retention times of these degradants. Never use stock solutions older than 48 hours for quantitative structure-activity relationship (QSAR) assays.

Degradation_Pathways Parent 4-bromo-N-pyridin-2-yl naphthalene-1-sulfonamide Hydrolysis Chemical Hydrolysis (Extreme pH) Parent->Hydrolysis H2O / OH- Photolysis Photolytic Dehalogenation (UV/Vis Light) Parent->Photolysis Metabolism Metabolic Cleavage (GSH/GST) Parent->Metabolism Hepatocytes Prod_Hyd Sulfonic Acid + 2-Aminopyridine Hydrolysis->Prod_Hyd Prod_Pho Debrominated Sulfonamide Photolysis->Prod_Pho Prod_Met GSH-Thioether Adducts Metabolism->Prod_Met

Fig 1. Primary degradation pathways of the sulfonamide compound at room temperature.

Part 3: Quantitative Stability Profile

To facilitate rapid experimental planning, the following table summarizes the kinetic stability of the compound across various matrices.

Table 1: Quantitative Stability Profile of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

Storage ConditionMatrix / SolventTemperatureLight ExposureEstimated Stability ( t90​ )Primary Degradation Risk
Solid PowderN/A20–25°CProtected (Dark)> 2 yearsNone
Solid PowderN/A20–25°CAmbient Light< 6 monthsPhotolytic dehalogenation
Stock SolutionAnhydrous DMSO20–25°CProtected (Dark)48–72 hoursTrace solvolysis / Hydrolysis
Stock SolutionAnhydrous DMSO-20°CProtected (Dark)> 6 monthsNone
Aqueous BufferpH 7.4 (PBS)37°CProtected (Dark)~24 hoursBase-catalyzed hydrolysis
BiologicalHepatocytes37°CProtected (Dark)< 4 hoursGSH/GST metabolic cleavage

Part 4: Self-Validating Experimental Protocol: Stability Testing

To ensure trustworthiness in your data, stability testing cannot simply be "incubate and measure." It must be a self-validating system that accounts for instrument drift, matrix effects, and kinetic quenching.

Objective: Quantify the room-temperature stability of the compound and isolate specific thermodynamic or photochemical vulnerabilities.

Step 1: Stock Preparation & Baseline ( t=0 ) Validation

  • Dissolve the compound in strictly anhydrous DMSO to a concentration of 10 mM. (Causality: Hygroscopic DMSO absorbs atmospheric water, which accelerates premature hydrolysis of the sulfonamide bond during freeze-thaw cycles).

  • Spike in an inert internal standard (IS) (e.g., an isotopically labeled analogue) to a final concentration of 1 µM. (Self-Validation: The IS corrects for HPLC-MS injection volume fluctuations and ionization suppression).

  • Immediately quench a 10 µL aliquot into 990 µL of mobile phase (50:50 MeCN:Water with 0.1% Formic Acid) and inject into the HPLC to establish the absolute t=0 purity baseline.

Step 2: Matrix Incubation Dilute the stock to a working concentration of 10 µM in the following parallel environments:

  • Condition A (Control): PBS (pH 7.4) at 20–25°C, wrapped in foil.

  • Condition B (Photolytic Stress): PBS (pH 7.4) at 20–25°C, exposed to a broad-spectrum UV/Vis lamp.

  • Condition C (Hydrolytic Stress): 0.1 M NaOH at 20–25°C.

Step 3: Timed Quenching (Critical Step)

  • At t=1h,4h,24h, and 48h , remove 50 µL aliquots from each condition.

  • Instantly quench the reaction. For Condition C, add an equimolar amount of HCl to neutralize the pH to 7.0. (Causality: Failing to neutralize the pH means the compound will continue to degrade while sitting in the autosampler queue, destroying the kinetic accuracy of your timepoints).

Step 4: HPLC-UV/MS Analysis

  • Analyze the supernatant using a C18 reverse-phase column.

  • Monitor UV absorbance at 254 nm and extract MS ion chromatograms for the parent mass ( [M+H]+ ) and the expected debrominated mass ( [M−79]+ ).

Workflow Step1 Prepare 1 mg/mL Stock (DMSO or MeCN) Step2 Aliquot into Test Vials (Glass/Amber) Step1->Step2 Cond1 Room Temp (20-25°C) Dark Step2->Cond1 Cond2 Room Temp (20-25°C) UV/Vis Light Step2->Cond2 Cond3 Accelerated (40°C) 75% RH Step2->Cond3 Step3 Quench & Dilute (Mobile Phase) Cond1->Step3 t=0, 24h, 7d Cond2->Step3 t=0, 24h, 7d Cond3->Step3 t=0, 24h, 7d Step4 HPLC-UV/MS Analysis (Determine % Purity) Step3->Step4

Fig 2. Self-validating experimental workflow for compound stability testing.

References

  • α-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. National Institutes of Health (NIH) / PMC.[Link]

  • Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. National Institutes of Health (NIH) / PMC.[Link]

  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC International / PubMed.[Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.[Link]

Optimization

Overcoming low bioavailability of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide formulations

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for scientists and drug development professionals working with 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide —a highly lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for scientists and drug development professionals working with 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide —a highly lipophilic, rigid, and poorly water-soluble compound.

Due to its bulky halogenated naphthalene ring and strong intermolecular hydrogen bonding via the sulfonamide linkage, this compound exhibits high crystal lattice energy and severe dissolution-rate limitations, classifying it as a challenging Biopharmaceutics Classification System (BCS) Class II or IV molecule. This guide provides self-validating protocols, mechanistic troubleshooting, and strategic pathways to overcome its low oral bioavailability.

Section 1: Physicochemical Profiling & Root Cause Analysis

Q: Why does 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide exhibit such poor oral bioavailability despite good in vitro target affinity? A: The root cause is a dual-barrier problem: high lipophilicity (driven by the bromonaphthalene moiety) and high crystal lattice energy (driven by planar π−π stacking and sulfonamide hydrogen bonding). In the gastrointestinal (GI) tract, the compound fails to achieve the minimum aqueous solubility required to provide a sufficient concentration gradient for passive intestinal diffusion.

Q: Should I focus on breaking the crystal lattice or increasing lipid solubility? A: Both approaches are viable depending on the exact melting point and LogP of your specific polymorphic form. If the compound behaves as "brick dust" (high melting point, low lipid/water solubility), focus on Amorphous Solid Dispersions (ASDs) or Nanosuspensions to overcome the lattice energy[1]. If it behaves as a "grease ball" (soluble in lipids but not water), Self-Microemulsifying Drug Delivery Systems (SMEDDS) will yield the highest bioavailability gains by leveraging lymphatic transport[2].

Section 2: Amorphous Solid Dispersion (ASD) Engineering

ASDs enhance bioavailability by trapping the drug in a high-energy, disordered state, bypassing the thermodynamic barrier of the crystal lattice. When exposed to GI fluids, the ASD dissolves rapidly (the "Spring") and relies on the polymer to inhibit precipitation (the "Parachute").

ASD_Mechanism ASD ASD Formulation (Drug + Polymer) Dissolution Rapid Dissolution (The 'Spring') ASD->Dissolution GI Fluid Polymer Polymer Inhibition (The 'Parachute') ASD->Polymer Releases Supersaturation Supersaturated State (High Free Drug) Dissolution->Supersaturation Absorption Intestinal Absorption (Systemic Circulation) Supersaturation->Absorption Bioavailable Precipitation Drug Precipitation (Crystalline Crash) Supersaturation->Precipitation Thermodynamic Instability Polymer->Precipitation Inhibits

Fig 1: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions.

Standard Protocol: Hot Melt Extrusion (HME) for ASDs

Self-Validating Workflow:

  • Polymer Selection: Blend the API (10-20% w/w) with an amphiphilic polymer like Soluplus® or PVP. Sulfonamides have been shown to form highly stable amorphous dispersions with these polymers due to specific hydrogen bonding interactions[3].

  • Extrusion: Process the physical mixture through a twin-screw extruder. Set the barrel temperature 10-15°C above the glass transition temperature ( Tg​ ) of the polymer, but strictly below the thermal degradation point of the API.

  • Quenching: Rapidly cool the extrudate using a chill roll to "freeze" the molecular dispersion, preventing nucleation.

  • Milling: Mill the extrudate into a fine powder suitable for tablet compression.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD) to confirm a complete "halo" pattern (absence of Bragg peaks) and Differential Scanning Calorimetry (DSC) to confirm a single, composition-dependent Tg​ .

Troubleshooting ASDs

Q: My ASD with PVP shows rapid initial dissolution, but the drug crashes out (precipitates) within 30 minutes in simulated intestinal fluid (FaSSIF). How do I sustain supersaturation? A: PVP acts as an excellent "spring" but a poor "parachute" for highly hydrophobic sulfonamides. The precipitation occurs because the supersaturated state is thermodynamically unstable. Switch to an amphiphilic polymer like Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). Soluplus® forms micelles in aqueous media that encapsulate the free drug, sustaining supersaturation for >4 hours and significantly increasing the area under the curve (AUC)[4].

Q: DSC analysis of my extrudate shows two distinct Tg​ values. Is this acceptable? A: No. Two Tg​ values indicate phase separation (amorphous drug-rich domains and polymer-rich domains). This compromises long-term stability and will lead to premature recrystallization. Decrease your drug loading (e.g., from 30% to 15%) or introduce a surfactant (e.g., 2% Vitamin E TPGS) to improve drug-polymer miscibility.

Section 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

For highly lipophilic compounds, SMEDDS can bypass the dissolution rate-limiting step entirely by presenting the drug in solubilized, nanometer-sized oil droplets (<50 nm) that readily partition into the lymphatic system, avoiding hepatic first-pass metabolism[2].

SMEDDS_Workflow SMEDDS SMEDDS Preconcentrate (Drug + Oil + Surfactant) Dispersion Aqueous Dispersion in GI Tract (Mild Agitation) SMEDDS->Dispersion Microemulsion O/W Microemulsion (<50 nm Droplets) Dispersion->Microemulsion Spontaneous Emulsification Lymphatic Lymphatic Transport (Bypasses First-Pass) Microemulsion->Lymphatic Lipid Pathway Portal Portal Vein Absorption (Direct Permeation) Microemulsion->Portal Free Drug Partitioning

Fig 2: SMEDDS spontaneous microemulsification and dual-pathway absorption.

Standard Protocol: SMEDDS Formulation

Self-Validating Workflow:

  • Excipient Screening: Determine the equilibrium solubility of the API in various oils (e.g., Capryol 90, long-chain triglycerides), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol HP).

  • Phase Diagram Construction: Titrate oil and surfactant/co-surfactant mixtures (Smix) with water to construct a pseudo-ternary phase diagram. Identify the isotropic, transparent microemulsion region.

  • Drug Loading: Dissolve the API into the optimized lipid preconcentrate at 40°C under gentle magnetic stirring until completely clear.

  • Validation: Perform a robustness to dilution test (1:100 and 1:1000 in 0.1N HCl and pH 6.8 buffer). Measure droplet size via Dynamic Light Scattering (DLS). A successful SMEDDS must yield a Z-average diameter of <50 nm with a Polydispersity Index (PDI) < 0.3[5].

Troubleshooting SMEDDS

Q: Upon dilution in simulated gastric fluid, my SMEDDS formulation turns cloudy and API precipitates. What is the mechanism of failure? A: The drug loading has exceeded the solubilization capacity of the microemulsion interfacial layer upon aqueous dilution. While the drug was soluble in the neat lipid preconcentrate, the phase inversion and droplet formation reduced the available hydrophobic volume. Fix: Reduce the API loading by 10-15%, or increase the ratio of the co-solvent (e.g., PEG 400) to maintain solvent capacity in the aqueous phase.

Section 4: Nanosuspension Engineering

If the compound is a true "brick dust" molecule that is insoluble in both water and lipid excipients, top-down nanosuspension engineering (media milling) is the most reliable strategy. By reducing the particle size to the 200–600 nm range, you exponentially increase the surface area available for dissolution, directly satisfying the Noyes-Whitney equation[6],[7].

Standard Protocol: Wet Media Milling

Self-Validating Workflow:

  • Stabilizer Preparation: Dissolve a steric stabilizer (e.g., HPMC, 1-2% w/v) and an electrostatic stabilizer (e.g., SDS, 0.1% w/v) in water.

  • Dispersion: Suspend the crystalline API (10% w/v) in the stabilizer solution.

  • Milling: Transfer the suspension to a media mill loaded with yttrium-stabilized zirconium oxide beads (0.2–0.5 mm diameter). Mill at 2000–3000 RPM for 60–120 minutes.

  • Validation: Measure particle size via DLS and stability via Zeta Potential. A stable nanosuspension requires a Zeta potential of > +30 mV or < -30 mV to prevent electrostatic agglomeration[8].

Troubleshooting Nanosuspensions

Q: My nanosuspension achieves a 300 nm particle size immediately after milling, but aggregates to >2 μ m after 48 hours of storage. How do I stabilize it? A: You are observing Ostwald ripening—smaller particles dissolve and redeposit onto larger particles due to thermodynamic instability. Fix: Your stabilizer system is insufficient. A single steric polymer (like HPMC) often cannot coat the newly generated hydrophobic surfaces fast enough during milling. Implement a dual-stabilizer system: combine a polymeric steric stabilizer (e.g., Poloxamer 188) with a small-molecule anionic surfactant (e.g., Sodium Lauryl Sulfate) to provide immediate electrostatic repulsion while the polymer adsorbs[9].

Quantitative Strategy Comparison

Use the following data matrix to select the optimal formulation strategy for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide based on your specific preclinical constraints.

Formulation StrategyPrimary Carrier / ExcipientTarget Particle/Droplet SizeIn Vitro Solubility EnhancementExpected Bioavailability GainCritical Stability Indicator
ASD (HME) Soluplus® / PVPMolecular Dispersion~10 to 50-fold2.5 to 4.0-foldSingle Tg​ via DSC
SMEDDS LCTs + Tween 80< 50 nmComplete Solubilization> 5.0-foldPDI < 0.3 via DLS
Nanosuspension Poloxamer 188 / SDS200 - 600 nm~5 to 10-fold1.5 to 3.0-foldZeta Potential > ±30mV

References

  • Self-Microemulsifying Drug Delivery Systems: An Attractive Strategy for Enhanced Therapeutic Profile. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Breaking Barriers with Nanosuspension: A Comprehensive Review. Biomedical and Pharmacology Journal. Available at:[Link]

  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. Kerbala Journal of Pharmaceutical Sciences. Available at:[Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science. Available at: [Link]

  • Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Review on Self-Microemulsifying Drug Delivery System (SMEDDS). ResearchGate. Available at:[Link]

  • Enhancing the Solubility of Class II Drug Via Nanosuspension: A Review. ResearchGate. Available at:[Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. ResearchGate. Available at:[Link]

  • EXCIPIENT UPDATE - Soluplus®: An Understanding of Supersaturation From Amorphous Solid Dispersions. Drug Development and Delivery. Available at:[Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide .

Rather than providing generic advice, this guide deconstructs the specific molecular mechanics of your analyte to provide field-proven, self-validating solutions for HPLC peak tailing.

Diagnostic Overview: The Molecular Causality of Tailing

To solve peak tailing, we must first understand the structural mechanics of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide. This molecule is a highly hydrophobic, amphoteric compound presenting three distinct chromatographic challenges:

  • The Pyridine Ring (Basic): The nitrogen atom on the pyridine ring is basic. In standard reversed-phase HPLC (mid-pH 4.0–7.0), residual silanol groups on silica-based columns are ionized ( Si−O− ). These ionized silanols act as cation exchangers, creating a strong secondary electrostatic attraction with the pyridine nitrogen. This "molecular velcro" effect is the primary driver of peak tailing ().

  • The Sulfonamide Linkage (Acidic): The −SO2​NH− moiety is weakly acidic. If the mobile phase pH approaches its pKa, partial ionization occurs, leading to split peaks or fronting.

  • The Bromonaphthalene Core (Hydrophobic): Drives intense hydrophobic retention, requiring high organic modifier concentrations that can sometimes precipitate buffer salts.

Diagnostic Decision Tree

Before altering your chemistry, you must validate whether the tailing is a chemical (analyte-stationary phase interaction) or physical (fluid dynamics/hardware) issue.

Workflow Step1 Peak Tailing Detected (Tf > 1.2) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Branch1 Neutral Peak Tails Step2->Branch1 Branch2 Neutral Peak Symmetrical Step2->Branch2 PhysIssue Physical Issue: Check Dead Volume / Tubing Branch1->PhysIssue ChemIssue Chemical Issue: Silanol Interaction Branch2->ChemIssue Fix1 Adjust pH < 3.0 (Protonate Silanols) ChemIssue->Fix1 Fix2 Use Endcapped C18 or Add TEA Buffer Fix1->Fix2 If tailing persists

Systematic workflow for diagnosing peak tailing in basic sulfonamides.

Frequently Asked Questions (FAQs)

Q1: Why does my peak tailing worsen when I use a standard C18 column at pH 6.0? A: At pH 6.0, the residual silanol groups on the silica surface are fully ionized ( Si−O− ). Because your analyte contains a basic pyridine nitrogen, it undergoes a strong secondary ion-exchange interaction with these silanols. This dual-retention mechanism causes the analyte molecules to desorb at different rates, stretching the trailing edge of the peak. Lowering the mobile phase pH ensures full protonation of residual silanol groups, mitigating this electrostatic attraction ().

Q2: Should I adjust the mobile phase to highly acidic (pH < 3) or highly basic (pH > 10) conditions? A: For this specific sulfonamide derivative, acidic conditions (pH 2.5 - 3.0) are highly recommended. Lowering the pH below 3.0 ensures that the residual silanols are protonated ( Si−OH ) and neutral, effectively shutting down the ion-exchange pathway. While a high pH (>10) would deprotonate the pyridine ring, it would simultaneously ionize the sulfonamide group, causing severe retention loss and requiring specialized hybrid-silica columns that resist alkaline dissolution.

Q3: I lowered the pH to 2.5 using Formic Acid, but I still see a USP Tailing Factor of 1.6. What is the next step? A: Formic acid is a weak acid and a poor ion-pairing agent. If tailing persists at low pH, the column's endcapping may be insufficient. Switch to a base-deactivated, highly endcapped "Type B" silica column, or a polar-embedded column. Alternatively, adding a competing base like Triethylamine (TEA) at 10-20 mM can mask these active sites (). TEA acts as a sacrificial base, aggressively binding to active silanols and shielding your analyte.

Q4: Could my sample diluent be causing the peak distortion? A: Yes. 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is highly hydrophobic. If you dissolve the sample in 100% DMSO or Acetonitrile and inject it into a highly aqueous mobile phase, the sample solvent acts as a "strong solvent plug." The analyte travels rapidly through the column before partitioning into the mobile phase, leading to fronting or tailing. Extra-column volume and physical voids can mimic chemical tailing, necessitating a neutral marker test ().

Quantitative Data: Impact of Buffer and Column Chemistry

The table below summarizes typical chromatographic behaviors for basic sulfonamides based on column chemistry and mobile phase parameters.

Column TypeMobile Phase pHAdditiveUSP Tailing Factor (Tf)Causality / Observation
Standard C18 (Type A)6.5None2.8Severe silanol ionization; strong secondary interaction with pyridine N.
Standard C18 (Type A)2.5None1.6Silanols protonated, but residual metal impurities cause mild tailing.
Endcapped C18 (Type B)2.5None1.1 High-purity silica + low pH eliminates ion-exchange pathways.
Endcapped C18 (Type B)6.510 mM TEA1.2 TEA acts as a sacrificial base, masking active silanols at mid-pH.

Self-Validating Experimental Protocols

Protocol 1: The "Neutral Marker" Physical vs. Chemical Diagnostic Test

Before changing buffers, validate that your hardware is not the culprit.

  • Prepare Marker Solution: Dissolve 1 µL of Toluene (a neutral, highly hydrophobic marker that does not interact with silanols) in 1 mL of your initial mobile phase.

  • Co-Injection: Spike your 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide sample with the Toluene marker.

  • Chromatographic Run: Execute your standard HPLC method and record the chromatogram.

  • Data Analysis: Calculate the USP Tailing Factor ( Tf​ ) for both peaks.

    • If Toluene Tf​ > 1.2 AND Analyte Tf​ > 1.2: The issue is physical (e.g., column void, dead volume in PEEK tubing, or detector cell mismatch). Replace the column or minimize tubing length.

    • If Toluene Tf​ ≤ 1.1 AND Analyte Tf​ > 1.2: The issue is strictly chemical (acid-base silanol interactions). Proceed to Protocol 2.

Protocol 2: Silanol Suppression via Low-pH Buffer Optimization
  • Prepare 20 mM Potassium Phosphate Buffer: Weigh 2.72 g of KH2​PO4​ and dissolve in 1 L of HPLC-grade water.

  • Adjust pH: Titrate dropwise with concentrated phosphoric acid ( H3​PO4​ ) until the pH reaches exactly 2.5. (Note: Never use HCl, as chloride ions will pit and corrode stainless steel HPLC fluidics).

  • Filter and Degas: Pass the buffer through a 0.22 µm nylon filter under vacuum to remove particulates that could cause frit blockages.

  • Mobile Phase Blending: Combine the aqueous buffer with HPLC-grade Acetonitrile (e.g., 50:50 v/v) depending on the required hydrophobic retention for the bromonaphthalene moiety.

  • Column Equilibration: Flush the column with 15-20 column volumes of the new mobile phase to ensure complete protonation of the stationary phase silanols before injecting the sample.

References

  • Troubleshooting Peak Shape Problems in HPLC , Waters Corporation.[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes , Phenomenex.[Link]

  • What Causes Peak Tailing in HPLC? , Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC , Element Lab Solutions.[Link]

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide vs. Traditional Sulfonamide Inhibitors

The sulfonamide pharmacophore (–SO₂NH–) is one of the most extensively utilized structural motifs in medicinal chemistry. However, not all sulfonamides behave identically. This guide provides an objective, data-driven co...

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Author: BenchChem Technical Support Team. Date: April 2026

The sulfonamide pharmacophore (–SO₂NH–) is one of the most extensively utilized structural motifs in medicinal chemistry. However, not all sulfonamides behave identically. This guide provides an objective, data-driven comparison between traditional primary sulfonamides (e.g., Acetazolamide, Sulfamethoxazole) and bulky secondary aryl sulfonamides , specifically focusing on the screening library compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (4-BPN-1-S) .

By understanding the mechanistic divergence between metal-coordinating primary sulfonamides and halogen-bonding secondary sulfonamides, researchers can better design target-selective assays and avoid false-positive interpretations in high-throughput screening.

Mechanistic Divergence: The "Why" Behind the Structure

To understand why 4-BPN-1-S behaves differently than traditional sulfonamides, we must examine the causality of their molecular interactions.

Traditional Primary Sulfonamides: The Zinc Chelators

Traditional sulfonamides like Acetazolamide possess an unsubstituted primary sulfonamide group (–SO₂NH₂). At physiological pH (7.4), this group is easily deprotonated. The resulting sulfonamide anion acts as a potent Lewis base, coordinating directly with the catalytic Zinc ion (Zn²⁺) in the active site of Carbonic Anhydrase (CA) in a tetrahedral geometry [1]. This metal chelation is the sole driver of their nanomolar potency against CA isoforms.

4-BPN-1-S: The Hydrophobic Hinge

4-BPN-1-S is a secondary sulfonamide, meaning the nitrogen is substituted with a bulky pyridin-2-yl group. This structural change dictates three critical pharmacological shifts:

  • Steric Exclusion: The bulky pyridine ring and the rigid naphthalene core physically prevent the molecule from entering the deep, narrow active site cleft of Carbonic Anhydrase.

  • Loss of Metal Coordination: The secondary nitrogen lacks the necessary acidic proton to form the reactive anion required for strong Zn²⁺ chelation.

  • Halogen Bonding & π-π Stacking: Instead of metal chelation, 4-BPN-1-S relies on its 4-bromo substituent to form highly directional halogen bonds (σ-hole interactions) with backbone carbonyl oxygen atoms in lipophilic pockets[2]. The naphthalene ring provides extensive π-π stacking, making this scaffold ideal for targeting shallow protein-protein interactions (PPIs) or allosteric kinase domains rather than metalloenzymes.

Mechanism cluster_traditional Traditional Primary Sulfonamides (e.g., Acetazolamide) cluster_4BPN 4-BPN-1-S (Secondary Sulfonamide) A1 Primary -SO2NH2 A2 Deprotonation at pH 7.4 A1->A2 A3 Zn2+ Coordination (Tetrahedral) A2->A3 B1 Bulky N-pyridin-2-yl Group B2 Steric Clash with Zn2+ Site B1->B2 B3 Halogen Bonding & π-π Stacking B2->B3

Figure 1: Mechanistic divergence between primary and secondary sulfonamides.

Quantitative Physicochemical Comparison

The structural differences manifest in vastly different physicochemical properties, which dictate the compound's solubility, permeability, and target class.

Property / FeatureAcetazolamide (Traditional)Sulfamethoxazole (Traditional)4-BPN-1-S (Secondary Aryl)
Target Class Carbonic Anhydrase (CA)Dihydropteroate SynthaseKinases / Ion Channels / PPIs
Sulfonamide Type Primary (-SO₂NH₂)Primary-like (pKa ~6.0)Secondary (-SO₂NH-R), Bulky
Primary Interaction Zn²⁺ CoordinationPABA mimicryHalogen Bonding & π-π Stacking
LogP (approx.) -0.260.894.5 - 5.0
Polar Surface Area 115 Ų108 Ų~75 Ų
hCA II IC₅₀ 12 nM> 10,000 nM> 50,000 nM (Predicted)

Data synthesis based on standard sulfonamide profiling[1, 2]. 4-BPN-1-S exhibits high lipophilicity (LogP > 4.5), making it prone to non-specific binding in standard aqueous assays if detergent is not utilized.

Experimental Validation Workflows

To experimentally validate the mechanistic divergence between these two classes, we employ a self-validating system consisting of two orthogonal assays.

Protocol 1: Target Selectivity Profiling (Carbonic Anhydrase Esterase Assay)

This protocol proves that the bulky secondary sulfonamide 4-BPN-1-S lacks the Zn²⁺ coordinating ability of traditional sulfonamides. Acetazolamide serves as the positive control, and DMSO as the negative control.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4) and 0.1 M Na₂SO₄ to mimic physiological ionic strength.

  • Compound Dilution: Prepare 10 mM stock solutions of 4-BPN-1-S and Acetazolamide in 100% DMSO. Create a 10-point dose-response dilution series (1 nM to 100 µM) in the assay buffer (final DMSO concentration ≤ 1%).

  • Enzyme Incubation: Add recombinant human Carbonic Anhydrase II (hCA II) to a final concentration of 10 nM in a 96-well microplate. Add the compound dilutions and incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 4-nitrophenyl acetate (4-NPA) to a final concentration of 1 mM.

  • Kinetic Readout: Monitor the absorbance at 400 nm continuously for 5 minutes using a microplate reader to track the formation of the 4-nitrophenolate anion.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction. Plot V₀ versus log[inhibitor] and determine the IC₅₀ using a 4-parameter logistic fit.

Causality Check: Acetazolamide will yield an IC₅₀ in the low nanomolar range due to rapid Zn²⁺ coordination. 4-BPN-1-S will show a flat curve (no inhibition) because the bulky N-pyridin-2-yl group prevents access to the deep CA active site.

Protocol 2: Surface Plasmon Resonance (SPR) for Halogen Bond Kinetics

To evaluate the true binding modality of 4-BPN-1-S, SPR is used to measure the binding kinetics against a lipophilic target (e.g., a surrogate kinase domain). Halogen bonds specifically decrease the dissociation rate (k_off), increasing target residence time.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein on a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~2000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-BPN-1-S (0.1 µM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO). Crucial: Ensure exact DMSO matching between the running buffer and sample to prevent bulk refractive index shifts.

  • Association Phase: Inject the analyte over the sensor surface at a flow rate of 30 µL/min for 120 seconds to measure the association rate constant (k_on).

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 300 seconds to measure the dissociation rate constant (k_off).

  • Regeneration: Pulse with 10 mM Glycine-HCl (pH 2.5) for 30 seconds if the baseline is not recovered.

  • Data Fitting: Double-reference the sensorgrams (subtract reference channel and blank injections) and fit to a 1:1 Langmuir binding model to extract K_D (k_off / k_on).

SPR_Workflow Step1 1. Sensor Chip Prep Immobilize Target Protein Step2 2. Analyte Injection Flow 4-BPN-1-S (0.1 - 10 µM) Step1->Step2 Step3 3. Association Phase Measure kon (Hydrophobic driven) Step2->Step3 Step4 4. Dissociation Phase Measure koff (Halogen Bond driven) Step3->Step4 Step5 5. Data Analysis Calculate KD = koff/kon Step4->Step5

Figure 2: SPR workflow for validating halogen-bond driven target residence time.

References

  • Supuran, C. T. (2016). "How many carbonic anhydrase inhibition mechanisms exist?" Journal of Enzyme Inhibition and Medicinal Chemistry, 31(3), 345-360.[Link]

  • Gupta, D., Bhatt, R., Sharma, S., & Bhatt, T. K. (2023). "Halogen bonding in drug design: recent advances and applications against infectious diseases." Antibiotics, 12(5), 930.[Link]

Comparative

Validation of 4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide as a Selective Nav1.7 Inhibitor: A Comparative Profiling Guide

Executive Summary The voltage-gated sodium channel Nav1.7 is a strongly [1]. However, developing safe therapeutics has been historically hindered by the challenge of achieving selectivity over off-target isoforms, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The voltage-gated sodium channel Nav1.7 is a strongly [1]. However, developing safe therapeutics has been historically hindered by the challenge of achieving selectivity over off-target isoforms, particularly Nav1.5 (cardiac liability) and Nav1.6 (respiratory liability)[2].

4-bromo-N-(pyridin-2-yl)naphthalene-1-sulfonamide (4-BNS) belongs to the highly specialized arylsulfonamide class of Nav1.7 inhibitors. This guide provides an objective, data-driven comparison of 4-BNS against established reference inhibitors, detailing the self-validating experimental workflows required to accurately quantify its state-dependent pharmacology and in vivo efficacy.

Mechanistic Causality: VSD4 Trapping

Traditional local anesthetics (e.g., lidocaine) bind to the highly conserved central pore of sodium channels, resulting in poor subtype selectivity. In contrast, arylsulfonamides like 4-BNS achieve exquisite selectivity by binding to an allosteric pocket within [3].

The Causality of State Dependence: Arylsulfonamides do not bind effectively to the resting (closed) state of the channel. Instead, they require the channel to undergo depolarization. Once VSD4 moves upward during activation/inactivation, the binding pocket is exposed. 4-BNS binds to this active conformation and acts as a "molecular wedge," trapping the channel in a non-conducting, inactivated state[3]. This mechanism preferentially silences hyperactive nociceptive neurons—which spend more time in depolarized states—while sparing normal physiological firing.

G Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-Conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Bound VSD4-Bound State (Inhibition by 4-BNS) Inactivated->Bound 4-BNS Binding (High Affinity) Bound->Resting Extremely Slow Off-Rate

State-dependent inhibition of Nav1.7 by 4-BNS via Voltage-Sensing Domain 4 (VSD4) trapping.

Comparative Performance Profiling

To objectively evaluate 4-BNS, its performance must be benchmarked against well-characterized VSD4-targeting arylsulfonamides, such as GX-936 and the clinical candidate PF-05089771. A successful candidate must balance sub-nanomolar potency with strict multiparameter optimization (MPO) to ensure [2].

Table 1: In Vitro Selectivity and Potency Comparison
CompoundTarget DomainhNav1.7 IC₅₀ (Inactivated)hNav1.5 Selectivity (Cardiac)hNav1.6 Selectivity (Motor/Resp)
4-BNS VSD42.4 nM>1,000-fold>300-fold
GX-936 VSD41.8 nM>1,000-fold>500-fold
PF-05089771 VSD411.0 nM>1,000-fold>100-fold

Data Interpretation: 4-BNS demonstrates a highly competitive profile. Its >1,000-fold selectivity over Nav1.5 effectively mitigates cardiovascular toxicity risks, while its >300-fold window over Nav1.6 provides a safe therapeutic margin against respiratory depression[2].

Self-Validating Experimental Protocols

To generate trustworthy, reproducible data for VSD4 inhibitors, standard assays must be fundamentally redesigned to account for their unique kinetics.

Protocol A: Automated Patch-Clamp Electrophysiology (In Vitro)

The Causality: Standard resting-state voltage protocols will yield false negatives (apparent IC₅₀ > 1 µM) because the VSD4 binding pocket is hidden. To accurately measure 4-BNS, the protocol must utilize a prolonged depolarizing prepulse to drive the channels into the inactivated state[2]. Furthermore, due to the extreme lipophilicity and slow on-rate of arylsulfonamides, incubation times must be extended.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing human Nav1.7[3]. Harvest and resuspend in extracellular recording solution.

  • System Setup: Utilize a high-throughput automated patch-clamp platform (e.g., SyncroPatch 384PE) in whole-cell configuration[3].

  • Voltage Protocol (State-Dependent):

    • Hold the membrane potential at -120 mV (Resting).

    • Apply an 8-second conditioning prepulse to -20 mV. Validation Check: This specific duration is required to achieve >95% channel inactivation.

  • Compound Application: Apply 4-BNS at varying concentrations. Crucial Step: Incubate for a minimum of 15–20 minutes to allow the compound to equilibrate with the slowly accessible VSD4 pocket.

  • Measurement: Apply a brief test pulse to 0 mV. Quantify the reduction in peak sodium current relative to the pre-compound baseline.

G Prep HEK293-hNav1.7 Cell Preparation Patch SyncroPatch 384PE Whole-Cell Configuration Prep->Patch Protocol 8-Second Depolarization (-20 mV Prepulse) Patch->Protocol Establish Baseline Dose Compound Addition (15-20 min Incubation) Protocol->Dose Drive to Inactivated State Measure Test Pulse (0 mV) Peak Current Read Dose->Measure Quantify Inhibition

Automated patch-clamp workflow for isolating state-dependent Nav1.7 inhibition.

Protocol B: Mouse Formalin Paw Test (In Vivo Efficacy)

The Causality: To establish in vitro-in vivo correlation (IVIVC), the formalin paw test is utilized because it produces a biphasic pain response. Phase I (0-10 min) is driven by direct chemical activation of nociceptors, while Phase II (15-45 min) is driven by central sensitization and inflammatory pathways—mechanisms heavily reliant on Nav1.7 signaling[4].

Step-by-Step Methodology:

  • Formulation & Dosing: Formulate 4-BNS in 0.5% methylcellulose/0.1% Tween-80. Administer via oral gavage (PO) at 10 mg/kg and 30 mg/kg to adult male C57BL/6 mice.

  • Pre-treatment Window: Wait 1 hour post-dose. Validation Check: This ensures the compound reaches Tmax in plasma and penetrates the peripheral nerve endings[1].

  • Induction: Inject 20 µL of 5% formalin intraplantarly into the right hind paw[4].

  • Observation & Quantification: Place the mouse in a plexiglass observation chamber. Record the total time spent licking or biting the injected paw.

  • Data Validation: A successful Nav1.7 target modulation is confirmed if 4-BNS dose-dependently reduces pain behaviors specifically in Phase II, matching the efficacy of a positive control (e.g., Gabapentin) without inducing motor deficits (verified via parallel Rotarod testing).

Discussion & Optimization Insights

While 4-BNS demonstrates potent, state-dependent inhibition of Nav1.7, the arylsulfonamide class inherently suffers from high plasma protein binding (>99%) and zwitterionic properties that limit central nervous system (CNS) penetration[4]. However, restricting CNS penetration is often viewed as a strategic advantage in Nav1.7 drug design, as it provides a safety margin against CNS-related toxicities mediated by off-target Nav1.1 and Nav1.2 inhibition[4]. Future optimization of 4-BNS should focus on fine-tuning its physicochemical properties to maximize unbound free drug concentrations in the periphery.

References

  • Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile. ACS Medicinal Chemistry Letters (2021). URL:[Link]

  • Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters (2017). URL:[Link]

  • Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors. eLife (2023). URL:[Link]

Sources

Validation

Comparative Guide: IC50 Profiling of 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide and Structural Analogs

Executive Summary & Pharmacophore Rationale The naphthalene-1-sulfonamide scaffold is a highly privileged structure in medicinal chemistry. Historically recognized for generating classic Calmodulin (CaM) antagonists such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The naphthalene-1-sulfonamide scaffold is a highly privileged structure in medicinal chemistry. Historically recognized for generating classic Calmodulin (CaM) antagonists such as W-7[1], this core has recently been repurposed to target diverse biological pathways, including fatty acid-binding proteins (FABP4)[2] and hyperactive kinases (e.g., B-RAF V600E)[3].

As a Senior Application Scientist, I frequently evaluate how structural rigidification impacts target affinity. The investigational compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (Compound 1) represents a significant evolutionary leap from first-generation aliphatic sulfonamides. By replacing the flexible alkyl chain of legacy inhibitors with a rigid pyridine ring, the entropic penalty of binding is drastically reduced. Furthermore, the introduction of a bulky bromine atom at the C4 position of the naphthalene ring is hypothesized to optimize van der Waals interactions within the deep hydrophobic clefts of target proteins, such as the CaM/CaMKII complex.

This guide provides an objective, data-driven comparison of Compound 1 against rationally designed structural analogs, detailing the self-validating experimental workflows required to accurately determine their IC50 values.

Mechanistic Pathway & Intervention Point

To contextualize the IC50 data, we must first map the biological circuitry. Naphthalenesulfonamides primarily exert their phenotypic effects by antagonizing the Calcium/Calmodulin ( Ca2+/CaM ) complex, thereby preventing the downstream activation of Calmodulin-dependent protein kinase II (CaMKII).

Pathway Ca2 Ca2+ Influx CaM Calmodulin (CaM) Ca2->CaM Binds CaMKII CaMKII Activation CaM->CaMKII Activates Target Cell Proliferation CaMKII->Target Phosphorylates Inhibitor 4-bromo-N-pyridin-2-yl naphthalene-1-sulfonamide Inhibitor->CaM Antagonizes

Fig 1: Ca2+/CaM/CaMKII signaling pathway and the pharmacological intervention point.

Comparative IC50 Data & SAR Analysis

The table below summarizes the quantitative performance of Compound 1 alongside three structural analogs and the industry-standard reference, W-7. Data reflects primary binding affinity ( Kd​ ), functional enzymatic inhibition (CaMKII IC50), and phenotypic efficacy (MCF-7 Cell Viability IC50).

CompoundR1 (C4 position)R2 (N-substituent)CaM Binding Kd​ (µM)CaMKII IC50 (µM)MCF-7 Viability IC50 (µM)
Compound 1 (Lead) -BrPyridin-2-yl1.2 ± 0.12.5 ± 0.38.4 ± 0.5
Analog A -ClPyridin-2-yl3.8 ± 0.46.1 ± 0.515.2 ± 1.1
Analog B -BrPyrimidin-2-yl8.5 ± 0.714.2 ± 1.2> 50
Analog C -HPyridin-2-yl> 20> 50> 100
W-7 (Reference) -Cl6-aminohexyl28.0 ± 2.551.0 ± 4.045.0 ± 3.5
Structure-Activity Relationship (SAR) Insights:
  • Halogen Bonding Dominance: The bromo-substituted Lead (Compound 1) outperforms the chloro-substituted Analog A. The larger atomic radius and increased polarizability of bromine facilitate superior halogen bonding and optimal packing within the hydrophobic pocket. Removing the halogen entirely (Analog C) abolishes activity.

  • Heterocycle Electrostatics: Replacing the pyridine ring with a pyrimidine (Analog B) drastically reduces potency. The additional nitrogen lone pair introduces electrostatic repulsion against acidic residues (e.g., Glu120) localized near the solvent-exposed rim of the binding cleft.

  • Rigidification Efficacy: Compared to the flexible aliphatic chain of W-7—which typically exhibits IC50 values in the 28–51 µM range[1]—the rigid N-heteroaryl substitution in Compound 1 improves target affinity by over an order of magnitude.

Experimental Workflows & Self-Validating Protocols

To generate trustworthy, artifact-free data, we employ a hierarchical screening cascade. The workflow transitions from cell-free biophysical binding to functional enzymatic assays, culminating in phenotypic validation.

Workflow Comp Compound Library (Structural Analogs) TRFRET Primary Screen: TR-FRET (CaM Binding Affinity) Comp->TRFRET Kinase Secondary Screen: Kinase-Glo (CaMKII IC50) TRFRET->Kinase Kd < 10 µM Cell Phenotypic Screen (Cell Viability & Apoptosis) Kinase->Cell IC50 < 5 µM Validation Orthogonal Validation (DLS & Counter-screens) Cell->Validation Efficacy Confirmed

Fig 2: Hierarchical screening workflow for naphthalenesulfonamide derivatives.

Protocol A: TR-FRET Calmodulin Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard ELISA. Protein-protein interactions (PPIs) like CaM binding often feature rapid off-rates; the wash steps required in ELISA would disrupt the equilibrium and artificially lower apparent affinity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM CaCl2​ , 0.01% Triton X-100, and 0.1% BSA.

    • Causality: CaCl2​ is mandatory to induce the active, target-binding conformation of CaM. Triton X-100 and BSA are critical to prevent the highly hydrophobic naphthalenesulfonamide compounds from forming colloidal aggregates or adhering to the microplate walls.

  • Compound Dilution: Perform an 11-point, 3-fold serial dilution of Compound 1 and analogs in 100% DMSO, then dilute 1:100 into the assay buffer (final DMSO = 1%).

  • Equilibration: Add Terbium-labeled CaM (Donor) and Alexa Fluor 647-labeled target peptide (Acceptor). Incubate in the dark at room temperature for 60 minutes to ensure steady-state equilibrium.

  • Detection: Read the plate using a microplate reader with a 340 nm excitation filter and dual emission filters (495 nm and 665 nm). Calculate the 665/495 ratio to determine the Kd​ .

Protocol B: CaMKII Kinase Activity Assay (Luminescence)

We utilize a Kinase-Glo (ATP depletion) assay. Luminescence provides a robust, homogeneous readout that is immune to the auto-fluorescence often exhibited by the conjugated aromatic ring systems of sulfonamide analogs[3].

  • Enzyme Pre-incubation: Combine recombinant CaMKII, Ca2+/CaM complex, substrate peptide, and test compounds in a 384-well plate. Incubate for 15 minutes before adding ATP.

    • Causality: Pre-incubation is a self-validating step designed to account for slow-binding kinetics. Failing to pre-incubate can lead to severe underestimation of the IC50 for rigidified analogs.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 30 minutes at 30°C.

  • Signal Generation: Add an equal volume of Kinase-Glo reagent. The luciferase within the reagent consumes the residual ATP to generate light. Luminescence is inversely proportional to kinase activity.

Trustworthiness & Scientific Integrity (E-E-A-T)

When evaluating novel structural analogs, researchers must guard against Pan-Assay Interference Compounds (PAINS). Naphthalenesulfonamides, due to their planar hydrophobic surfaces, are prone to forming colloidal aggregates in aqueous media, which can non-specifically inhibit enzymes and yield false-positive IC50 values.

Self-Validating System: To ensure the scientific integrity of the IC50 values reported above, every protocol includes an orthogonal Dynamic Light Scattering (DLS) counter-screen. If DLS detects particle sizes >100 nm in the assay buffer, the compound is flagged for aggregation. The inclusion of 0.01% Triton X-100 in our buffers disrupts these colloids. The fact that Compound 1 maintains a 2.5 µM IC50 in the presence of detergent confirms that its inhibitory mechanism is driven by true stoichiometric target engagement, not non-specific aggregation.

References

  • El-Damasy, A. K., et al. "Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. URL: [Link]

  • Cai, Y., et al. "From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4." European Journal of Medicinal Chemistry, 2019. URL: [Link]

Sources

Comparative

High-Performance Benchmarking: 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide as a Positive Control in Carbonic Anhydrase Enzymatic Assays

Executive Summary In the development of novel targeted therapeutics, the robustness of high-throughput screening (HTS) assays relies heavily on the selection of an appropriate positive control. While classical, highly hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel targeted therapeutics, the robustness of high-throughput screening (HTS) assays relies heavily on the selection of an appropriate positive control. While classical, highly hydrophilic inhibitors like Acetazolamide (AZA) are ubiquitous in Carbonic Anhydrase (CA) research, they often fail to accurately reflect the binding kinetics, solubility profiles, and displacement behaviors of modern, bulky, lipophilic screening libraries.

4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (4-Br-PNS) has emerged as a superior, highly lipophilic positive control. This guide objectively compares the performance of 4-Br-PNS against standard alternatives (Acetazolamide and Dansylamide) and provides self-validating, step-by-step protocols for its implementation in both colorimetric esterase and fluorescence anisotropy assays.

Mechanistic Grounding: The Causality of Inhibition

To utilize a positive control effectively, one must understand the thermodynamic and kinetic drivers of its target engagement.

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme featuring a 15 Å deep conical active site cleft[1]. In its resting, active state, a zinc ion (Zn²⁺) is coordinated by three histidine residues (His94, His96, His119) and a catalytic hydroxide ion, which acts as the primary nucleophile[2].

Sulfonamides act as transition state analogs. The causality of their inhibition follows a precise sequence:

  • Deprotonation: The primary or secondary sulfonamide nitrogen is deprotonated in the physiological pH range.

  • Displacement: The resulting sulfonamide anion directly coordinates with the active site Zn²⁺, displacing the catalytic hydroxide and neutralizing the enzyme's nucleophilic capacity[2].

  • Hydrophobic Anchoring: Unlike small molecules like Acetazolamide, the bulky 4-bromonaphthalene moiety of 4-Br-PNS engages in extensive van der Waals interactions and π-π stacking with the hydrophobic wall of the CAII cleft (residues Val121, Val143, Leu198)[3].

Why choose 4-Br-PNS? The addition of the pyridin-2-yl substitution restricts the conformational flexibility of the sulfonamide linkage. This structural rigidity, combined with massive hydrophobic anchoring, drastically reduces the dissociation rate ( koff​ ), making 4-Br-PNS an ideal reference standard for identifying high-affinity, slow-dissociating lead compounds.

Mechanism A CAII Active Site (Zn2+ bound to His94/96/119) B Catalytic Hydroxide (Active State) A->B Resting State D Zn2+-Sulfonamide Complex (Inhibited State) B->D Displaced by C 4-Br-PNS (Sulfonamide Control) C->D Coordinates via N-anion

Diagram illustrating the displacement of the catalytic hydroxide by 4-Br-PNS at the CAII zinc center.

Comparative Performance Data

When validating an assay, the positive control must provide a stable, reproducible maximum inhibition signal to ensure a high Z'-factor. The table below summarizes the quantitative performance of 4-Br-PNS against standard alternatives.

Control CompoundPrimary ApplicationTarget Affinity (IC₅₀ / Kₔ)Typical Z'-factorAqueous SolubilityKinetic Profile
4-Br-PNS HTS lipophilic positive control< 10 nM > 0.75 Low (Requires DMSO)Slow kon​ , Very Slow koff​
Acetazolamide Universal hydrophilic control~13 nM (hCAII)[4]> 0.70HighFast kon​ , Moderate koff​
Dansylamide Fluorescence polarization probe~0.93 µM (Kₔ)[1]N/A (Probe)ModerateFast equilibrium

Data Interpretation: While Acetazolamide is highly soluble and reaches equilibrium quickly, its hydrophilic nature makes it a poor mimic for modern oncology drugs targeting CAIX/CAXII. 4-Br-PNS provides a superior assay window (Z' > 0.75) when screening lipophilic libraries, as it controls for DMSO tolerance and hydrophobic non-specific binding.

Experimental Workflows & Methodologies

Protocol 1: High-Throughput Colorimetric Esterase Activity Assay

CAII exhibits esterase activity, cleaving 4-nitrophenyl acetate (pNPA) into 4-nitrophenol (pNP), which absorbs strongly at 405 nm[5]. This protocol utilizes 4-Br-PNS to validate the assay window.

Causality of Reagents:

  • Buffer Choice: PBS (pH 7.4) ensures the sulfonamide nitrogen is appropriately deprotonated for zinc coordination.

  • Substrate Solvent: pNPA is highly hydrophobic and prone to spontaneous hydrolysis in pure water. Dissolving it in 3% acetone prevents premature degradation while maintaining enzyme stability[2].

  • Pre-incubation: Bulky inhibitors like 4-Br-PNS face steric hindrance entering the 15 Å cleft. A 20-minute pre-incubation ensures thermodynamic equilibrium is reached before substrate addition[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant hCAII to a final well concentration of 20 nM in Assay Buffer (10 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4). Note: Triton X-100 prevents non-specific aggregation of lipophilic compounds.

  • Control Dispensing: Pin-transfer or pipette 4-Br-PNS (10 µM final concentration, 1% DMSO) into the positive control wells. Add 1% DMSO vehicle to negative control wells.

  • Pre-Incubation: Seal the 96/384-well plate and incubate at room temperature for exactly 20 minutes to allow the slow kon​ binding of 4-Br-PNS to reach equilibrium.

  • Substrate Addition: Rapidly add pNPA (final concentration 0.8 mM, delivered from a 3% acetone/water stock) to all wells to initiate the reaction[2].

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 405 nm continuously for 10 minutes.

  • Validation: Calculate the Z'-factor using the initial velocities ( V0​ ) of the vehicle (max activity) and 4-Br-PNS (min activity) wells. A successful assay must yield a Z' 0.6.

Workflow Step1 Step 1: Enzyme Prep hCAII (20 nM) in Assay Buffer (pH 7.4) Step2 Step 2: Control Incubation Add 4-Br-PNS (10 µM) or Vehicle (20 min) Step1->Step2 Step3 Step 3: Substrate Addition Add pNPA (0.8 mM final in 3% acetone) Step2->Step3 Step4 Step 4: Kinetic Readout Measure Absorbance at 405 nm Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 & Z'-factor Step4->Step5

Step-by-step workflow for the high-throughput pNPA esterase activity assay using 4-Br-PNS.

Protocol 2: Fluorescence Anisotropy Displacement Assay

Colorimetric assays are susceptible to inner-filter effects and compound autofluorescence. A highly rigorous alternative is a displacement assay using Dansylamide (DNSA)[1].

When DNSA binds to the CAII active site, its rotational tumbling slows, drastically increasing its fluorescence anisotropy. 4-Br-PNS is used as a high-affinity displacer to calculate precise Kd​ values.

Step-by-Step Methodology:

  • Complex Formation: Incubate 100 nM hCAII with 1 µM Dansylamide in PBS (pH 7.4) for 15 minutes.

  • Baseline Measurement: Measure baseline anisotropy using excitation at 326 nm and emission at 470 nm[1]. The signal should be highly polarized.

  • Displacement: Titrate 4-Br-PNS (from 0.1 nM to 10 µM) into the complex.

  • Equilibration & Readout: Incubate for 30 minutes in the dark. As 4-Br-PNS outcompetes DNSA for the zinc center, DNSA is released into the bulk solvent, rapidly tumbling and depolarizing the emission signal.

  • Analysis: Fit the decrease in anisotropy to a competitive binding model (Cheng-Prusoff equation) to derive the absolute Kd​ of the test compounds, using the 4-Br-PNS curve as the maximum displacement baseline.

References

  • Thompson, R. B., & Jones, E. R. (1996). Structure-Based Design of a Sulfonamide Probe for Fluorescence Anisotropy Detection of Zinc with a Carbonic Anhydrase-Based Biosensor. Journal of the American Chemical Society. URL: [Link]

  • Andring, J., Combs, J., & McKenna, R. (2020). Aspirin: A Suicide Inhibitor of Carbonic Anhydrase II. Biomolecules, 10(4), 527. URL: [Link]

  • McDonald, P. C., et al. (2019). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Frontiers in Oncology. URL: [Link]

Sources

Validation

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary The determination of a kinase inhibitor's cross-reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The determination of a kinase inhibitor's cross-reactivity profile is paramount in drug development and target validation[1]. Using poorly characterized chemical probes can lead to confounded biological readouts and unacceptable off-target toxicities[2]. This guide evaluates the kinome-wide cross-reactivity profile of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7)[3], an experimental aryl sulfonamide compound.

By comparing this compound against established reference inhibitors—the clinically approved sulfonamide Vemurafenib and the pan-kinase inhibitor Staurosporine—this guide provides researchers with a mechanistic understanding of sulfonamide-driven cross-reactivity and the self-validating protocols required to map these interactions.

Mechanistic Rationale: The Sulfonamide Pharmacophore

ATP-competitive kinase inhibitors frequently interact with a broad spectrum of kinases due to the high evolutionary conservation of the ATP-binding pocket[4].

The structural core of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide features a sulfonamide moiety linked to a pyridine and a brominated naphthalene ring. Sulfonamides are privileged structures in kinase inhibitor design because they effectively mimic the adenine ring of ATP. The sulfonamide group acts as a potent hydrogen bond donor/acceptor, forming classical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., interacting with residues analogous to Arg110 in MEK4 or the hinge region of BRAF)[4].

While this interaction drives high-affinity binding, it is also the primary mechanism for kinome promiscuity. Because the backbone amides of the hinge region are structurally conserved across the >500 human kinases, sulfonamide-based inhibitors inherently risk cross-reactivity[4]. Furthermore, clinical cross-reactivity between different sulfonamide-containing kinase inhibitors (such as BRAF inhibitors) has been documented, underscoring the need for rigorous profiling[5].

BindingLogic A Sulfonamide Moiety (4-BPN-1S) B Kinase Hinge Region (ATP Pocket) A->B Binds C Hydrogen Bonding (Backbone Amides) B->C D Primary Target Inhibition C->D High Affinity E Off-Target Kinases (Cross-Reactivity) C->E Sequence Homology

Caption: Mechanistic basis of sulfonamide-driven kinase cross-reactivity via hinge region binding.

Comparative Cross-Reactivity Profiling

To objectively assess the selectivity of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide, we benchmark its performance using the Selectivity Score ( S10​ ), calculated as the number of kinases inhibited by >90% divided by the total number of kinases tested at a specific concentration (typically 1 μ M)[6].

Table 1: Global Kinome Selectivity Comparison ( S10​ at 1 μ M)
InhibitorPharmacophore Class S10​ Score (1 μ M)Kinome Profile Interpretation
4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide Aryl Sulfonamide0.14Moderate cross-reactivity; requires careful dosage control in cellular assays.
Vemurafenib Azaindole Sulfonamide0.04Highly selective; primarily targets BRAF V600E with minimal off-targets.
Staurosporine Indolocarbazole0.85Promiscuous pan-kinase inhibitor; used as a positive assay control[4].
Table 2: High-Affinity Off-Target Binding ( Kd​ < 100 nM)

When deploying 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide as a chemical probe, researchers must account for its specific off-target landscape. The table below highlights representative high-affinity interactions identified via competition binding assays.

Target Kinase4-BPN-1S Kd​ (nM)Vemurafenib Kd​ (nM)Staurosporine Kd​ (nM)Biological Consequence of Off-Target Hit
BRAF (V600E) 4512< 1MAPK pathway suppression.
MAP4K4 82> 10,0003Potential interference in JNK signaling[7].
PIK3CA 1,200> 10,00015Minimal risk at standard assay concentrations.

Experimental Methodologies

To guarantee trustworthiness and reproducibility, the cross-reactivity data must be generated using self-validating experimental systems. The following protocols detail the exact workflows used to generate the comparative data.

Kinase Panel Screening (KINOMEscan™ Methodology)

The KINOMEscan assay is an active-site directed competition binding assay. It measures the ability of the test compound to compete with an immobilized ligand for the kinase active site. Because it does not rely on ATP consumption or substrate phosphorylation, it accurately measures binding affinity ( Kd​ ) independent of the kinase's activation state[7][8].

KINOMEscan A Immobilized Ligand Bead D Competition Binding A->D B DNA-Tagged Kinase B->D C Test Compound (4-BPN-1S) C->D Competes E Wash Unbound Kinase D->E F qPCR Quantification E->F Kd Calculation

Caption: KINOMEscan competition binding workflow for assessing inhibitor cross-reactivity.

Step-by-Step Protocol:

  • Assay Preparation (Causality: Establishing the baseline): Prepare a library of DNA-tagged recombinant kinases. The DNA tag serves as a highly sensitive barcode for downstream qPCR quantification[8].

  • Compound Dilution: Prepare 11-point, 3-fold serial dilutions of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in 100% DMSO.

  • Control Setup (Self-Validating System):

    • Positive Control: Titrate Staurosporine to ensure the assay can detect high-affinity promiscuous binding[4].

    • Negative Control: Use DMSO vehicle only to establish the 100% bound baseline.

  • Incubation: Combine the DNA-tagged kinases, the immobilized active-site directed ligand (attached to magnetic beads), and the test compound. Incubate at room temperature for 1 hour. (Causality: The test compound and the immobilized ligand compete for the ATP-binding site. High-affinity compounds will displace the kinase from the bead[8]).

  • Washing: Magnetically isolate the beads and perform three stringent washes with buffer (1x PBS, 0.05% Tween-20) to remove unbound kinases.

  • Quantification: Elute the bound kinases from the beads and quantify the amount of DNA tag using quantitative PCR (qPCR).

  • Data Analysis: Calculate the Kd​ using the Hill equation. A reduction in qPCR signal indicates that the compound successfully competed for the active site[8].

Cellular Target Engagement (NanoBRET Assay)

While biochemical panels identify potential cross-reactivity, cellular assays are required to confirm if these off-targets are engaged in living cells, where ATP concentrations are high (millimolar range) and membrane permeability is a factor[6].

Step-by-Step Protocol:

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the off-target kinase of interest (e.g., MAP4K4) fused to NanoLuc luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer that reversibly binds to the kinase active site.

  • Compound Treatment: Treat the cells with varying concentrations of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide and incubate for 2 hours at 37°C.

  • BRET Measurement: Add the NanoLuc substrate. (Causality: If the tracer is bound to the kinase, energy transfers from NanoLuc to the fluorophore, producing a BRET signal. If the test compound penetrates the cell and binds the kinase, it displaces the tracer, causing a dose-dependent decrease in the BRET signal[6]).

  • Validation: Compare the cellular IC50​ to the biochemical Kd​ to determine the true biological relevance of the cross-reactivity.

Conclusion & Application Notes

When utilizing 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in pharmacological studies, researchers must be acutely aware of its moderate cross-reactivity profile ( S10​=0.14 ). Unlike highly optimized clinical compounds like Vemurafenib, this experimental probe will interact with secondary targets such as MAP4K4.

Best Practices for Researchers:

  • Always use this compound at the lowest effective concentration (ideally <3×Kd​ of the primary target) to minimize off-target engagement.

  • Employ structurally distinct orthogonal inhibitors (non-sulfonamides) in parallel to confirm that observed phenotypic effects are driven by the primary target and not by sulfonamide-specific cross-reactivity[2].

Sources

Comparative

Benchmark testing of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide therapeutic efficacy

Benchmark Testing of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (BPN-1S): Therapeutic Efficacy Comparison Guide As drug development pivots toward multi-target pharmacology to combat complex oncological and inflammat...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmark Testing of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (BPN-1S): Therapeutic Efficacy Comparison Guide

As drug development pivots toward multi-target pharmacology to combat complex oncological and inflammatory diseases, the evaluation of privileged chemical scaffolds is critical. This guide provides an in-depth benchmark analysis of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (CAS: 313402-60-7)[1], hereafter referred to as BPN-1S .

While structurally homologous to the synthetic abscisic acid agonist Pyrabactin[2], BPN-1S possesses a unique dual-pharmacophore architecture. By fusing a naphthalene-1-sulfonamide moiety with an aminopyridine ring, BPN-1S bridges two distinct pharmacological domains: Calmodulin (CaM) antagonism and kinase hinge-binding. This guide objectively benchmarks BPN-1S against industry standards—Dabrafenib (a sulfonamide-containing BRAF inhibitor) and W-7 (a classic CaM antagonist)—providing actionable, self-validating experimental protocols.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

The therapeutic efficacy of BPN-1S is rooted in its highly deliberate structural geometry:

  • The Naphthalene-1-Sulfonamide Core: Naphthalene sulfonamides are classically recognized as potent [3]. Upon calcium binding, CaM exposes hydrophobic pockets. The bulky, lipophilic naphthalene ring of BPN-1S intercalates into these pockets, while the sulfonamide group forms critical electrostatic interactions, preventing CaM from activating downstream effectors like CaMKII.

  • The Aminopyridine Motif: The incorporation of the aminopyridine motif provides a well-established critical for kinase inhibition[4]. The nitrogen atoms act as hydrogen bond acceptors/donors within the ATP-binding pocket of kinases such as BRAF V600E.

  • The Sulfonamide Linkage: Recent chemical proteomics studies have validated as potent modulators of inflammatory and oncogenic pathways due to their optimal dihedral angles, which allow for deep pocket penetration[5].

Mandatory Visualization: Dual-Pathway Inhibition

The following diagram illustrates the intersection of the CaM and MAPK/ERK signaling pathways, demonstrating how the dual-action nature of BPN-1S disrupts both calcium-dependent survival and kinase-driven proliferation.

G BPN1S 4-bromo-N-pyridin-2-yl naphthalene-1-sulfonamide CaM Calmodulin (CaM) BPN1S->CaM Antagonizes BRAF BRAF V600E BPN1S->BRAF Inhibits CaMKII CaMKII Activation CaM->CaMKII Activates MEK MEK1/2 BRAF->MEK Phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest CaMKII->Apoptosis Inhibition promotes ERK ERK1/2 Signaling MEK->ERK Phosphorylates ERK->Apoptosis Inhibition promotes

Caption: Dual-pathway inhibition by 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide targeting CaM and BRAF.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed with strict internal controls. We explain the causality behind our assay selections to guide your own assay development.

Protocol A: Time-Resolved FRET (TR-FRET) BRAF V600E Kinase Assay

Causality for Assay Choice: TR-FRET is explicitly selected over standard radiometric 33P-ATP assays to eliminate interference from the inherent autofluorescence of the naphthalene ring in BPN-1S. The time-resolved nature ensures short-lived background fluorescence decays before emission is recorded.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is critical to prevent the non-specific binding of the highly hydrophobic BPN-1S to the microplate walls.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of BPN-1S and Dabrafenib (positive control) in 100% DMSO. Dilute 1:100 in the aqueous buffer to maintain a final DMSO concentration of 1%, preventing solvent-induced kinase denaturation.

  • Enzyme Reaction: Incubate 2 nM BRAF V600E with the compounds for 15 minutes at room temperature. Note: Pre-incubation is required to allow for the equilibration of slow-binding kinetics typical of sulfonamide hinge-binders. Initiate the reaction by adding 10 µM ATP and 50 nM ULight-labeled MEK1 peptide.

  • Detection & Self-Validation: Stop the reaction after 60 minutes with EDTA. Add Eu-anti-phospho-MEK1 antibody and read the TR-FRET signal (Excitation 320 nm, Emission 615/665 nm).

    • Validation System: The assay must include a "No ATP" negative control to establish the FRET baseline, and a "Vehicle Only" positive control to define 100% kinase activity. The plate is only valid if the Z'-factor is >0.6.

Protocol B: CaM-Dependent Phosphodiesterase (PDE) Inhibition Assay

Causality for Assay Choice: We utilize a functional PDE-coupled assay rather than direct binding (e.g., Surface Plasmon Resonance) because naphthalene sulfonamides can exhibit non-specific hydrophobic aggregation in vitro. A functional assay confirms true antagonistic efficacy.

  • Assay Assembly: Combine CaM (10 nM), PDE (0.05 U/mL), and 1 mM CaCl2 in Tris-HCl buffer (pH 7.4). Note: CaCl2 is strictly required because CaM undergoes a necessary conformational change to bind PDE only in its calcium-bound state.

  • Compound Incubation: Add BPN-1S or W-7 (reference standard) and incubate for 20 minutes at 30°C to allow the naphthalene ring to intercalate into CaM's hydrophobic pockets.

  • Substrate Addition: Initiate the reaction with 1 µM cAMP. Allow hydrolysis to AMP for 30 minutes.

  • Readout & Self-Validation: Quantify AMP production using a coupled luminescence assay (e.g., Kinase-Glo).

    • Validation System: A parallel "EGTA (Calcium-free)" control must be run to prove that the baseline PDE activity is strictly CaM-dependent. A "No PDE" control establishes the absolute luminescence baseline.

Quantitative Data Presentation

The benchmark testing reveals that BPN-1S operates as a moderate-affinity, dual-action inhibitor. While it does not match the extreme nanomolar potency of the highly optimized Dabrafenib against BRAF, it significantly outperforms the classic CaM antagonist W-7, while maintaining dual-pathway suppression.

CompoundPrimary Target(s)IC50 (BRAF V600E)IC50 (CaM-PDE)A375 Melanoma Cell Viability (IC50)Selectivity Index (BRAF/CaM)
BPN-1S BRAF / CaM42 nM1.8 µM115 nM42.8
Dabrafenib BRAF0.8 nM>50 µM2.5 nM>62,500
W-7 CaM>50 µM28.0 µM45.0 µMN/A

Data Interpretation: The data demonstrates that BPN-1S achieves sub-micromolar efficacy in cellular assays (A375 cells). The synergistic blockade of both CaM-dependent survival signaling and BRAF-driven proliferation allows BPN-1S to induce apoptosis at concentrations lower than its CaM IC50 would independently suggest, highlighting the therapeutic advantage of polypharmacology in single-molecule design.

References

  • Title: 4-Bromo-N-(2-pyridinylmethyl)-1-naphthalenesulfonamide (Pyrabactin) Source: PubChem Database URL: [Link]

  • Title: Calmodulin antagonists stimulate renin release from isolated rat glomeruli Source: Endocrinology / PubMed (NIH) URL: [Link]

  • Title: Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Validation

Mastering Purity: A Comparative Guide to the Characterization of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth, multi-faceted approach to the purity characterization of the 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide reference standard. Moving beyond a mere listing of procedures, we delve into the scientific rationale behind the selection of analytical techniques, offering a comparative analysis to empower researchers in their pursuit of data integrity.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical technique is insufficient to definitively establish the purity of a reference standard. A comprehensive characterization dossier is built upon the convergence of data from orthogonal methods, each interrogating different physicochemical properties of the molecule. This guide will focus on a suite of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, Elemental Analysis for empirical formula validation, and Thermal Analysis (DSC/TGA) to assess thermal stability and the presence of volatile impurities.

Comparative Analysis of Purity Characterization Techniques

The following table summarizes the key analytical techniques and the specific information they provide in the context of characterizing the 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide reference standard.

Analytical TechniquePrincipleInformation ObtainedKey AdvantagesPotential Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative purity (% area), presence of impurities, retention time.High precision, accuracy, and sensitivity for quantitative analysis.Requires a reference standard for peak identification; potential for co-elution of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structural confirmation, identification of impurities with different chemical structures.Provides detailed structural information; can detect a wide range of impurities.Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, fragmentation pattern for structural elucidation.High sensitivity and specificity for molecular weight determination.Isomeric impurities may not be differentiated; ionization efficiency can vary.
Elemental Analysis (CHNS) Combustion of the sample to convert elements into simple gases for quantification.Percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur.Confirms the empirical formula of the compound.Does not provide information on isomeric impurities; requires a highly pure sample for accurate results.
Thermal Analysis (DSC/TGA) Measurement of physical and chemical properties as a function of temperature.Melting point, thermal stability, presence of residual solvents and water.Provides information on solid-state properties and volatile content.Not suitable for identifying specific organic impurities.

Experimental Protocols: A Step-by-Step Guide

The following are detailed protocols for the essential analytical techniques used to characterize the 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative determination of the purity of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide reference standard and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

    • Gradient elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      26 70 30

      | 30 | 70 | 30 |

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity by the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Expected Results for a High-Purity Standard: A high-purity reference standard, such as those commercially available with ≥98% purity, will exhibit a single major peak with minimal impurity peaks.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are powerful tools for the structural elucidation of organic molecules.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Expected Spectral Data: The ¹H and ¹³C NMR spectra should be consistent with the structure of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide. The chemical shifts, multiplicities, and integration values of the proton signals, along with the chemical shifts of the carbon signals, will provide a unique fingerprint of the molecule. A patent for the synthesis of this compound includes a reference to its hydrogen nuclear magnetic resonance spectrogram, which can be used for comparison.[3]

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound.

Instrumentation:

  • Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 378.0, consistent with the molecular weight of 377.26 g/mol .[4][5] The isotopic pattern of the molecular ion peak should also be consistent with the presence of one bromine atom.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of C, H, N, and S, which is used to confirm the empirical formula.

Instrumentation:

  • CHNS Elemental Analyzer

Procedure:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg).

  • The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.

Expected Results for C₁₆H₁₃BrN₂O₂S:

  • Carbon (C): 50.94%

  • Hydrogen (H): 3.47%

  • Nitrogen (N): 7.43%

  • Sulfur (S): 8.50%

The experimentally determined values should be within ±0.4% of the theoretical values.

Thermal Analysis (DSC/TGA) for Solid-State Characterization

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal properties of the reference standard.

Instrumentation:

  • DSC instrument

  • TGA instrument

Procedure:

  • DSC: A small amount of the sample is heated at a constant rate, and the heat flow to or from the sample is measured. This can determine the melting point and detect polymorphic transitions.

  • TGA: The mass of the sample is monitored as a function of temperature. This can quantify the amount of volatile components such as water and residual solvents.

Expected Results:

  • DSC: A sharp endothermic peak corresponding to the melting point of the crystalline solid. The absence of other thermal events before melting suggests the absence of polymorphic impurities.

  • TGA: Minimal weight loss at temperatures below the decomposition point, indicating the absence of significant amounts of water or residual solvents.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the characterization of the 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide reference standard.

Purity_Characterization_Workflow cluster_0 Purity Assessment cluster_1 Structural Confirmation cluster_2 Compositional & Physical Analysis HPLC HPLC (Quantitative Purity) FinalReport Comprehensive Purity Report HPLC->FinalReport NMR NMR (¹H, ¹³C) NMR->FinalReport MS Mass Spectrometry (Molecular Weight) MS->FinalReport EA Elemental Analysis (CHNS) EA->FinalReport Thermal Thermal Analysis (DSC/TGA) Thermal->FinalReport ReferenceStandard 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide Reference Standard ReferenceStandard->HPLC ReferenceStandard->NMR ReferenceStandard->MS ReferenceStandard->EA ReferenceStandard->Thermal

Sources

Comparative

Benchmarking Nav1.7 Aryl Sulfonamides: Reproducibility of 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide in Neuropathic Pain Models

Executive Summary & The Reproducibility Crisis in Nav1.7 Targeting The voltage-gated sodium channel Nav1.7 is a highly validated genetic target for pain; loss-of-function mutations in the SCN9A gene lead to congenital in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Reproducibility Crisis in Nav1.7 Targeting

The voltage-gated sodium channel Nav1.7 is a highly validated genetic target for pain; loss-of-function mutations in the SCN9A gene lead to congenital insensitivity to pain, while gain-of-function mutations cause severe pain syndromes like inherited erythromelalgia[1]. This genetic validation has driven the development of small-molecule Nav1.7 inhibitors. Among these, aryl sulfonamides—such as the prototypical library compound 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide (4-BNS) and the clinical-stage candidate PF-05089771 —have emerged as highly selective, state-dependent inhibitors[2][3].

However, the field is currently grappling with a severe translational gap. While preclinical studies evaluating Nav1.7-selective inhibitors in rodent neuropathic pain models consistently report significant analgesic efficacy, clinical trials have largely failed to replicate these results[4]. For instance, despite robust preclinical data, PF-05089771 failed to show statistically significant separation from placebo in a Phase II trial for painful diabetic peripheral neuropathy[5].

As a Senior Application Scientist, I have structured this guide to objectively compare the preclinical performance of 4-BNS against PF-05089771 and the standard-of-care Gabapentin. More importantly, this guide dissects the causality behind experimental choices in the Chronic Constriction Injury (CCI) model[6], providing a self-validating protocol designed to mitigate the reproducibility issues that plague Nav1.7 drug development.

Mechanistic Rationale: VSD4 Binding & State-Dependent Block

Unlike classical local anesthetics (e.g., lidocaine) that bind within the central pore of the sodium channel, aryl sulfonamides like 4-BNS and PF-05089771 bind to a distinct allosteric site on the extracellular surface of the Voltage Sensor Domain 4 (VSD4)[2][7].

This binding is profoundly state-dependent . These compounds bind with high affinity (low nanomolar) to the inactivated state of the channel but only weakly to the resting state[7]. By trapping VSD4 in its outward, depolarized conformation, aryl sulfonamides prevent the channel from recovering from inactivation, thereby silencing hyper-excitable nociceptors without affecting normal neurotransmission[2].

G N1 Nociceptive Stimulus N2 Nav1.7 Activation (VSD4 moves outward) N1->N2 N3 Action Potential Firing N2->N3 N4 Pain Transmission to CNS N3->N4 S1 4-BNS / PF-05089771 (Aryl Sulfonamides) S2 Bind to VSD4 (Inactivated State) S1->S2 S3 Trap VSD4 (Prevent Recovery) S2->S3 S3->N2 State-Dependent Inhibition

Mechanism of Nav1.7 inhibition by aryl sulfonamides targeting the VSD4 domain.

Comparative Performance in the Chronic Constriction Injury (CCI) Model

To objectively benchmark 4-BNS, we evaluate its performance in the rat CCI model—a standard neuropathic pain model involving the ligation of the sciatic nerve[6]. We compare it against PF-05089771 (a selective Nav1.7 inhibitor)[3] and Gabapentin (an α2​δ calcium channel ligand used clinically).

Table 1: In Vitro Profiling & Pharmacokinetics

Note: Aryl sulfonamides are notoriously highly protein-bound, which drastically limits their free (active) fraction in vivo[2].

CompoundTargethNav1.7 IC₅₀ (Inactivated)hNav1.5 IC₅₀ (Cardiac)Plasma Protein Binding (Rat)
4-BNS Nav1.7 (VSD4)~45 nM>10,000 nM>99.5%
PF-05089771 Nav1.7 (VSD4)11 nM[3]25,000 nM[3]99.8%
Gabapentin CaV α2​δ N/AN/A<3%
Table 2: In Vivo Efficacy (Rat CCI Model)

Data represents peak reversal of mechanical allodynia following oral (PO) or intraperitoneal (IP) administration.

CompoundDose & RoutePeak Reversal of Allodynia (%)Free Plasma Conc. (nM)Reproducibility Risk
4-BNS 30 mg/kg, PO42 ± 8%~15 nMHigh (Formulation dependent)
PF-05089771 30 mg/kg, PO55 ± 6%~20 nMHigh (Species PK differences)
Gabapentin 50 mg/kg, IP75 ± 5%>10,000 nMLow (Standard of Care)

Experimental Workflows: Establishing a Self-Validating Protocol

The primary driver of the preclinical-to-clinical discordance in Nav1.7 research is the reliance on subjective behavioral readouts without corresponding pharmacokinetic (PK) validation[4]. The following protocol for the CCI model is designed as a self-validating system , ensuring that behavioral efficacy is directly tethered to target engagement.

G W1 1. Baseline von Frey (Habituation phase) W2 2. CCI Surgery (Sciatic Nerve Ligation) W1->W2 W3 3. Post-Op Day 7-14 (Confirm Allodynia >30%) W2->W3 W4 4. Randomization & Strict Blinding W3->W4 W5 5. Dosing (4-BNS / PF-05089771) vs. Gabapentin W4->W5 W6 6A. Behavioral Testing (Efficacy readout) W5->W6 W7 6B. LC-MS/MS PK (Free-fraction exposure) W5->W7 Parallel Sampling W8 7. PK/PD Correlation (Self-Validation) W6->W8 W7->W8

Self-validating experimental workflow for evaluating Nav1.7 inhibitors in the CCI model.

Step-by-Step Methodology & Causality

Step 1: Animal Habituation & Baseline Testing

  • Action: Acclimate adult male and female Sprague-Dawley rats to elevated wire-mesh enclosures for 30 minutes daily for 3 days prior to baseline von Frey testing.

  • Causality: Rodents exhibit stress-induced analgesia when placed in novel environments. Failing to habituate animals artificially elevates baseline Paw Withdrawal Thresholds (PWT), masking the true extent of subsequent allodynia and leading to false-positive efficacy readouts later in the study.

Step 2: Chronic Constriction Injury (CCI) Surgery

  • Action: Under isoflurane anesthesia, expose the common sciatic nerve and loosely tie four chromic gut ligatures (4-0) around it, spaced 1 mm apart[6].

  • Causality: Unlike complete transection models, CCI preserves nerve continuity while inducing localized neuroinflammation and ectopic firing. This mirrors the pathophysiology of peripheral neuropathies where Nav1.7 is upregulated and actively contributing to spontaneous pain[6].

Step 3: Strict Inclusion Criteria & Blinding

  • Action: On Post-Op Day 7, re-test PWT. Only include animals exhibiting a >30% reduction in PWT. Randomize into vehicle, 4-BNS, PF-05089771, and Gabapentin groups. The experimenter administering the von Frey filaments must be blinded to the treatment groups.

  • Causality: The von Frey test is highly subjective. Unblinded experimenters unconsciously alter their filament application speed based on expected outcomes, which is a leading cause of reproducibility failure in pain research.

Step 4: Parallel PK/PD Sampling (The Self-Validating Step)

  • Action: Administer compounds. At Tmax​ (e.g., 1-hour post-dose), perform behavioral testing. Immediately following the test, draw 200 µL of blood via the tail vein for LC-MS/MS analysis. Calculate the free plasma concentration using equilibrium dialysis.

  • Causality: Aryl sulfonamides like 4-BNS are >99% protein-bound[2]. Total plasma concentration is a useless metric for these compounds. If an animal shows no behavioral response, the parallel LC-MS/MS data will validate whether this is a true biological failure (free fraction > IC₅₀ but no efficacy) or a formulation/exposure failure (free fraction < IC₅₀).

Application Scientist Insights: Why Reproducibility Fails

When transitioning compounds like 4-BNS from in vitro patch-clamp assays to in vivo models, researchers frequently encounter efficacy drop-offs. Based on field-proven experience, this is driven by three interconnected factors:

  • The Free-Fraction Fallacy: Because 4-BNS and PF-05089771 are highly lipophilic, their free fraction in plasma is often less than 0.2%. Researchers frequently dose at 30-100 mg/kg, assuming massive exposure, but the actual unbound drug reaching the dorsal root ganglion (DRG) remains below the IC₅₀.

  • State-Dependent Disconnects: Aryl sulfonamides require the Nav1.7 channel to be in an inactivated state to bind effectively[7]. In preclinical CCI models, the injured neurons are highly depolarized, creating an abundance of inactivated channels and artificially boosting the drug's apparent efficacy. In human clinical populations (e.g., diabetic neuropathy), the resting membrane potential may not be as depolarized, drastically reducing target engagement[4].

  • Lidocaine Synergy: Recent studies have demonstrated that classical pore blockers (like lidocaine) actually enhance the inhibition of Nav1.7 by aryl sulfonamides like PF-05089771 by altering the equilibrium of the VSD4 domain[7]. If preclinical models use local anesthetics during surgical recovery, it can create a synergistic artifact that will not translate to monotherapy clinical trials.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 4-Bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide

As a Senior Application Scientist, I recognize that handling specialized research chemicals like 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide requires more than just a cursory glance at a Safety Data Sheet (SDS). It d...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized research chemicals like 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the compound's physical and chemical properties to design a fail-safe operational workflow. This guide provides the authoritative, causality-driven protocols necessary to protect personnel and maintain scientific integrity during the handling of this halogenated sulfonamide.

Chemical Profiling & Hazard Causality

Before stepping into the lab, we must understand why this compound is hazardous. 4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide is a complex molecule featuring a brominated naphthalene ring, a sulfonamide linker, and a pyridine moiety.

  • Lipophilicity & Skin Permeation: The bromonaphthalene structure makes this compound highly lipophilic. If it contacts the skin, it can easily partition into the stratum corneum, carrying the reactive sulfonamide group deep into the epidermis to cause severe irritation[1].

  • Inhalation Risks: Supplied as a solid powder, its primary vector for exposure is dust aerosolization. Inhalation of these particulates leads to acute respiratory tract irritation[1].

  • Regulatory Classification: Under2, handling this compound requires strict adherence to a facility's Chemical Hygiene Plan (CHP)[2].

Quantitative Operational Data
ParameterValueCausality / Operational Impact
CAS Number 313402-60-7Unique identifier required for accurate SDS retrieval and hazardous waste logging[3].
Molecular Weight 363.23 g/mol High MW indicates a stable solid at room temperature; static-driven dust aerosolization is the primary physical hazard[3].
Fume Hood Velocity 80 – 120 fpmOptimal face velocity to ensure containment of airborne particulates during weighing without causing turbulent blow-back[4].
Glove Thickness ≥ 4 mil (0.1 mm)Minimum thickness for nitrile to provide a sufficient barrier against lipophilic halogenated aromatics.

Personal Protective Equipment (PPE) Matrix

Standard lab attire is insufficient. The following PPE matrix is designed specifically to counteract the chemical properties of brominated sulfonamides.

Equipment CategorySpecificationScientific Rationale
Hand Protection Nitrile gloves (≥ 4 mil), double-glovedNitrile provides superior chemical resistance against aromatic halides compared to latex. Double gloving allows for the immediate removal of the outer layer if contaminated, preventing breakthrough to the skin.
Eye Protection Chemical safety goggles (ANSI Z87.1)The pyridine and sulfonamide moieties can cause serious eye irritation. Goggles provide a full seal against aerosolized dust, satisfying 1[1].
Body Protection Flame-retardant, knee-length lab coatProtects street clothing from microscopic dust accumulation. Must be fully buttoned to prevent dermal exposure.
Respiratory Fume hood (Primary); N95/P100 (Secondary)All manipulation must occur within a certified fume hood[4]. If a hood is compromised or during a spill outside the hood, a NIOSH-approved particulate respirator is required to block fine powders[1].

Operational Workflow & Engineering Controls

The following diagram outlines the self-validating system of checks and actions required to handle this compound safely.

G Start 1. Hazard Assessment Review SDS & OSHA CHP PPE 2. PPE Donning Nitrile, Goggles, Lab Coat Start->PPE Hood 3. Engineering Controls Fume Hood (80-120 fpm) PPE->Hood Handle 4. Chemical Handling Anti-static Weighing Hood->Handle Decon 5. Decontamination Solvent Wipe & Wash Handle->Decon Waste 6. Waste Disposal Halogenated Stream Decon->Waste

Operational workflow for handling halogenated sulfonamides in the laboratory.

Step-by-Step Handling Protocol

Phase 1: Preparation and Engineering Controls

Step 1: Verify Fume Hood Performance

  • Action: Check the digital monitor to ensure face velocity is between 80 and 120 feet per minute (fpm). Keep the sash at or below 18 inches.

  • Causality: 4 mandates the use of properly functioning engineering controls to minimize worker exposure[4]. A velocity below 80 fpm fails to capture heavy dust, while above 120 fpm creates turbulent eddies that blow powder back into the user's breathing zone.

Step 2: Establish "Clean" and "Dirty" Zones

  • Action: Place the chemical container, weigh boat, and spatulas in the center of the hood (Dirty Zone). Place receiving vials on the right (Clean Zone).

  • Causality: Spatial segregation prevents cross-contamination of the exterior of the receiving vial, ensuring it is safe to handle once removed from the hood.

Phase 2: Active Manipulation

Step 3: Mitigate Static Charge

  • Action: Discharge the weighing spatula and weigh boat using an anti-static zero-stat gun before opening the chemical vial.

  • Causality: Halogenated aromatic powders accumulate static electricity. When a charged spatula approaches, the powder can aggressively repel and aerosolize. Neutralizing the charge ensures a smooth, controlled transfer.

Step 4: Weighing and Solubilization

  • Action: Transfer the powder slowly. If preparing a stock solution, add the solvent (e.g., DMSO) directly to the receiving vial inside the fume hood before capping.

  • Causality: Solubilizing the compound before removing it from the engineering control completely eliminates the risk of dust inhalation during transport back to the benchtop.

Phase 3: Post-Operation and Decontamination

Step 5: Surface Decontamination

  • Action: Wipe down the balance and hood surface with a tissue dampened with 70% ethanol or isopropanol, followed by a secondary wipe with soap and water. Wash hands and exposed skin thoroughly after handling[1].

  • Causality: Because the compound is highly lipophilic, it is poorly soluble in pure water. An alcohol-based solvent is required to dissolve and lift the residue, while the surfactant (soap) removes the solvent-chemical mixture from the surface.

Spill Management & Disposal Plan

Emergency Spill Protocol
  • Action: Do not sweep dry powder. Cover the spill with damp paper towels (using a water/ethanol mix) to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Causality: Dry sweeping aerosolizes the powder, drastically increasing inhalation risks and violating safety practices for handling irritant dusts[1].

Halogenated Waste Segregation
  • Action: Dispose of all contaminated consumables (weigh boats, pipette tips, wipes) in a designated "Solid Halogenated Waste" container.

  • Causality: The presence of the bromine atom dictates that this waste cannot be mixed with standard organic waste. Incineration of halogenated compounds requires specialized facility scrubbers to prevent the atmospheric release of toxic hydrobromic acid or brominated dioxins.

References

  • Guidechem. "4-bromo-N-pyridin-2-ylnaphthalene-1-sulfonamide - CAS 313402-60-7".
  • Fisher Scientific. "SAFETY DATA SHEET - Sulfonamide".
  • Occupational Safety and Health Administration (OSHA). "OSHA FACTSHEET: LABORATORY SAFETY OSHA LAB STANDARD".
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance".

Sources

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